molecular formula C8H9Cl2NO B110789 (R)-(-)-2-Phenylglycine chloride hydrochloride CAS No. 39878-87-0

(R)-(-)-2-Phenylglycine chloride hydrochloride

Cat. No.: B110789
CAS No.: 39878-87-0
M. Wt: 206.07 g/mol
InChI Key: GVVFCAFBYHYGEE-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(-)-2-Phenylglycine chloride hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H9Cl2NO and its molecular weight is 206.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-2-phenylacetyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-5,7H,10H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVFCAFBYHYGEE-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40892163
Record name Phenylglycine acid chloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; Readily hydrolyzes in water to D-phenylglycine; [IUCLID] Light brown powder; [Sigma-Aldrich MSDS]
Record name Phenylglycine acid chloride hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19070
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

39878-87-0
Record name Benzeneacetyl chloride, α-amino-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39878-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylglycine acid chloride hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetyl chloride, .alpha.-amino-, hydrochloride (1:1), (.alpha.R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenylglycine acid chloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-α-(chloroformyl)benzylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-2-PHENYLACETYL CHLORIDE HYDROCHLORIDE, D-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07V2DD878H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to (R)-(-)-2-Phenylglycine Chloride Hydrochloride: Mechanism of Action in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Chiral Building Block

(R)-(-)-2-Phenylglycine chloride hydrochloride is a specialized chiral amino acid derivative of significant importance in the pharmaceutical industry.[1][2] While the term "mechanism of action" typically evokes a biological pathway, for this compound, its mechanism is rooted in its chemical reactivity. It functions not as a therapeutic agent itself, but as an indispensable starting material—a chiral building block—for the synthesis of several life-saving semi-synthetic β-lactam antibiotics, including ampicillin and cephalexin.[3][4]

The precise three-dimensional structure, or stereochemistry, of a drug is often paramount to its efficacy and safety.[5][6][7] Biological systems, such as enzymes and receptors, are inherently chiral and interact selectively with only one of a drug's two mirror-image forms (enantiomers).[6][8] This guide elucidates the chemical "mechanism of action" of this compound, detailing how its unique structure and reactivity are leveraged to construct the specific stereochemistry required for the biological activity of these critical antibiotics. Understanding this mechanism is fundamental for drug development professionals engaged in the synthesis, optimization, and quality control of β-lactam therapeutics.

Physicochemical and Structural Properties

This compound, also known by its IUPAC name (2R)-2-amino-2-phenylacetyl chloride hydrochloride, is a white to off-white crystalline solid.[1][9] The compound is sensitive to moisture and readily hydrolyzes.[3][9] Its structure combines a reactive acyl chloride group with a chiral center at the alpha-carbon, which bears an amino group protonated as a hydrochloride salt. This combination dictates its specific application and handling requirements.

PropertyValueSource(s)
CAS Number 39878-87-0[9][10]
Molecular Formula C₈H₉Cl₂NO[3][9]
Molecular Weight 206.07 g/mol [3][9]
Appearance White to off-white crystalline powder/solid[1][9]
Melting Point ~117-177 °C (decomposes)[9][10]
Solubility Soluble in water (due to ionic nature)[9]
SMILES C1=CC=C(C=C1)--INVALID-LINK--Cl)N.Cl[3]

Core Mechanism of Action: Stereoselective N-Acylation

The primary mechanism of action for this compound is its function as a stereospecific acylating agent. It is designed to transfer its (R)-phenylglycyl group to a target molecule, most notably the 6-amino group of 6-aminopenicillanic acid (6-APA), the core nucleus of penicillins.[11][12]

The key steps of this mechanism are:

  • Nucleophilic Attack: The primary amino group of 6-APA acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride in this compound.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group. This step forms the new amide bond.

  • Acid Quenching: The reaction generates hydrochloric acid (HCl) as a byproduct. In industrial synthesis, an acid acceptor or base (e.g., urea, triethylamine) is used to neutralize the HCl, which would otherwise react with the amino groups present.[13][14]

Crucially, this reaction proceeds with the retention of the stereochemical configuration at the alpha-carbon. The (R)-configuration of the phenylglycine side chain is essential for the resulting antibiotic's ability to effectively bind to and inhibit bacterial DD-transpeptidase enzymes, which are responsible for building the bacterial cell wall.[12] This inhibition leads to cell lysis and the ultimate antibacterial effect.[11]

Caption: N-Acylation of 6-APA to form Ampicillin.

Experimental Workflow: Illustrative Synthesis of Ampicillin

The synthesis of ampicillin serves as a quintessential example of the application of this compound. Industrial processes often involve silylation of the 6-APA to protect its carboxyl group and improve solubility in organic solvents.[13][14]

Step-by-Step Methodology:

  • Silylation of 6-APA: Suspend 6-aminopenicillanic acid (6-APA) in an aprotic solvent (e.g., dichloromethane). Add a silylating agent (e.g., trimethylchlorosilane) in the presence of a base (e.g., triethylamine) to form the silylated 6-APA derivative. This protects the carboxylic acid and increases solubility.

  • Acylation Reaction: Cool the reaction mixture (typically to -10°C to 0°C). Add an acid acceptor, such as urea.[13]

  • Addition of Acylating Agent: Slowly add this compound to the cooled mixture. Maintain the temperature below 20°C.

  • Hydrolysis (De-silylation): After the acylation is complete, add water to the reaction mixture to hydrolyze the silyl ester and any remaining silylating agent. During this step, the pH is typically adjusted to ~1.5-2.0.[13]

  • Precipitation and Isolation: Adjust the pH of the aqueous solution to the isoelectric point of ampicillin (pH ~4.5-5.0). This causes the product, ampicillin trihydrate, to precipitate.

  • Purification: The precipitated solid is collected by filtration, washed, and dried to yield purified ampicillin trihydrate.

Ampicillin Synthesis Workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_qc Quality Control A 1. Suspend 6-APA in Dichloromethane B 2. Add Triethylamine & Trimethylchlorosilane A->B C 3. Form Silylated 6-APA (Solubilized Intermediate) B->C D 4. Cool Mixture to -10°C C->D E 5. Add Urea (Acid Acceptor) D->E F 6. Add (R)-(-)-2-Phenylglycine Chloride Hydrochloride E->F G 7. Hydrolyze with Water (Cleave Silyl Groups) F->G H 8. Adjust pH to ~5.0 G->H I 9. Precipitate Ampicillin Trihydrate H->I J 10. Filter, Wash, and Dry I->J K 11. Analyze Purity & Identity (HPLC, NMR) J->K

Caption: Experimental workflow for ampicillin synthesis.

Self-Validating System: Analytical Characterization and Chiral Integrity

Ensuring the chemical purity and, most importantly, the enantiomeric excess (ee) of the final product is a critical, self-validating step in the synthesis. The biological activity of the resulting antibiotic is directly tied to the stereochemical integrity of the (R)-phenylglycyl side chain.[5][7] Using a starting material that is not enantiopure could result in a final product with reduced efficacy or altered pharmacological properties.[5][7]

A robust analytical protocol is essential for quality control.

Analytical TechniquePurposeExpected Outcome
Chiral High-Performance Liquid Chromatography (HPLC) To determine enantiomeric excess (ee) and chemical purity. This is the gold standard for separating and quantifying enantiomers.[15][16]A single major peak corresponding to the (R)-enantiomer of the final product (e.g., ampicillin), with the peak for the (S)-enantiomer below the specified limit (typically >99% ee).
Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) To confirm the chemical structure and identity of the compound. Can also be used for chiral analysis with a chiral derivatizing agent.[15][17][18]The resulting spectrum should match the reference spectrum for the target molecule, confirming the correct covalent structure has been formed.
Infrared (IR) Spectroscopy To identify key functional groups (e.g., amide C=O, β-lactam C=O, N-H bonds).Presence of characteristic absorption bands confirming the successful formation of the amide bond and the integrity of the β-lactam ring.
Mass Spectrometry (MS) To confirm the molecular weight of the final product.The observed molecular ion peak should match the calculated molecular weight of the target antibiotic.

The choice between methods like Chiral HPLC and NMR for enantiomeric purity often depends on the specific need; HPLC offers high sensitivity for routine QC, while NMR can be faster for screening purposes.[15]

Conclusion

This compound is a classic example of how fundamental principles of organic chemistry—reactivity, stereochemistry, and reaction mechanisms—are directly applied to solve critical challenges in drug development. Its "mechanism of action" is not biological but chemical; it acts as a highly efficient and stereospecific acylating agent. By delivering the essential (R)-phenylglycyl side chain while preserving its chiral integrity, this compound enables the large-scale synthesis of some of the world's most important antibiotics. For researchers and scientists, a thorough understanding of this mechanism is vital for process optimization, impurity profiling, and the development of next-generation β-lactam therapeutics.

References

physical and chemical properties of (R)-(-)-2-Phenylglycine chloride hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-(-)-2-Phenylglycine Chloride Hydrochloride: Properties, Characterization, and Applications

Introduction: The Significance of a Chiral Building Block

This compound, a derivative of the non-proteinogenic amino acid phenylglycine, stands as a cornerstone chiral building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its structural architecture, featuring a defined stereocenter at the α-carbon and a highly reactive acyl chloride, makes it an invaluable intermediate for the asymmetric synthesis of complex, biologically active molecules.[1] This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive exploration of its core physical and chemical properties, validated analytical protocols, and key synthetic applications. Understanding these characteristics is paramount for its effective handling, characterization, and strategic implementation in synthetic workflows targeting novel therapeutics, particularly in the realms of neurological and cardiovascular medicine.[1]

Identified by its CAS Registry Number 39878-87-0 , this compound possesses the molecular formula C₈H₉Cl₂NO and a molecular weight of approximately 206.07 g/mol .[1][3] Its hydrochloride salt form enhances water solubility, a common strategy in pharmaceutical chemistry to improve the handling and reactivity of amine-containing intermediates.[1]

PART 1: Core Physicochemical Properties

The physical and chemical properties of a synthetic intermediate dictate its storage, handling, and reaction conditions. This compound is typically a white to off-white or light brown crystalline solid.[1][2][3] Its properties are fundamentally linked to the presence of ionic functional groups and its inherent chirality.[1]

Physical Data Summary

The key physical descriptors of this compound are summarized below. These values are critical for laboratory handling, solvent selection, and preliminary characterization.

PropertyValueSource(s)
Appearance White to off-white crystalline powder/solid[1][2]
Molecular Formula C₈H₉Cl₂NO[1][3]
Molecular Weight 206.07 g/mol [1][3]
Melting Point Approx. 117-177 °C (decomposes)[1][4][5]
Solubility Soluble in water[1]
Optical Activity Exhibits optical activity due to the (R)-enantiomer[2]

Note: The reported melting point varies, often with decomposition, which is common for reactive acid chlorides.

Chemical Structure and Reactivity

The reactivity of this compound is dominated by the electrophilic acyl chloride group. This functional group is highly susceptible to nucleophilic attack, making the compound an excellent acylating agent.

Key Reactive Traits:

  • Moisture Sensitivity: The compound readily hydrolyzes in the presence of water or atmospheric moisture to yield (R)-(-)-2-Phenylglycine hydrochloride.[3] This necessitates storage under inert, anhydrous conditions to maintain its integrity.[6]

  • Nucleophilic Acyl Substitution: It reacts readily with a wide range of nucleophiles. For instance, with alcohols, it forms esters, and with primary or secondary amines, it forms amides. This reactivity is the foundation of its utility in peptide synthesis and the construction of other complex organic molecules.[7]

  • Stability: While reactive, the compound is stable when stored correctly in a dry, cool, and well-ventilated place, away from incompatible materials like strong bases and oxidizing agents.[6][8]

Below is a diagram illustrating the fundamental reactivity of this compound with common nucleophiles, a core principle validating its role as a synthetic intermediate.

G cluster_main Core Reactivity Pathway main (R)-(-)-2-Phenylglycine Chloride Hydrochloride hydrolysis (R)-Phenylglycine (Hydrolysis Product) main->hydrolysis + H₂O (Moisture) amide Chiral Amide Product main->amide + R₂NH (Amine) ester Chiral Ester Product main->ester + R'OH (Alcohol) nucleophiles Nucleophiles G cluster_synthesis General Synthesis Workflow start Racemic 2-Phenylglycine resolution Chiral Resolution (e.g., with Tartaric Acid) start->resolution enantiomer Pure (R)-(-)-2-Phenylglycine resolution->enantiomer chlorination Chlorination (e.g., PCl₅ or SOCl₂) enantiomer->chlorination product (R)-(-)-2-Phenylglycine Chloride Hydrochloride chlorination->product

References

synthesis route for (R)-(-)-2-Phenylglycine chloride hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (R)-(-)-2-Phenylglycine Chloride Hydrochloride

Executive Summary: (R)-(-)-2-Phenylglycine and its derivatives are critical chiral building blocks in the pharmaceutical industry, most notably in the synthesis of semi-synthetic β-lactam antibiotics like ampicillin.[1] The conversion of this valuable amino acid into its highly reactive acyl chloride hydrochloride form provides a versatile intermediate for peptide coupling and other synthetic transformations. This guide presents a robust, two-part synthetic strategy, prioritizing efficiency, high enantiomeric purity, and operational clarity for researchers and drug development professionals. Part A details a state-of-the-art chemoenzymatic approach for the asymmetric synthesis of the (R)-(-)-2-Phenylglycine precursor, leveraging a dynamic kinetic resolution. Part B provides a detailed protocol for the subsequent conversion of the amino acid into the target this compound using standard, reliable chlorination chemistry.

Introduction

(R)-(-)-2-Phenylglycine is a non-proteinogenic α-amino acid whose stereochemistry is essential for the biological activity of numerous pharmaceutical compounds.[2] Its synthesis in high enantiomeric purity is a key challenge. While classical methods often rely on the resolution of racemic mixtures, modern asymmetric synthesis offers a more direct and efficient route.[2] The subsequent conversion to the acyl chloride hydrochloride enhances its utility as a synthetic intermediate.[3][4] This acyl chloride is highly reactive, but the hydrochloride salt form protects the amine functionality, preventing self-polymerization and allowing for selective reactions at the carboxyl group.[5][6]

This document provides a comprehensive overview of a preferred synthetic pathway, explaining the causality behind procedural choices and grounding the methodology in authoritative literature.

Part A: Enantioselective Synthesis of (R)-(-)-2-Phenylglycine via Chemoenzymatic Strecker Reaction

The Strecker synthesis, a three-component reaction between an aldehyde, ammonia, and cyanide, is a foundational method for producing α-amino acids.[7][8] To achieve the required enantioselectivity for (R)-phenylglycine, a chemoenzymatic approach that combines the chemical synthesis of racemic α-aminonitrile with a highly selective enzymatic hydrolysis is employed. This method leverages a dynamic kinetic resolution to achieve yields far exceeding the 50% theoretical maximum of classical resolution.[9][10]

Mechanism and Rationale: Dynamic Kinetic Resolution

The process begins with the chemical Strecker synthesis, where benzaldehyde reacts with ammonia and potassium cyanide under mildly alkaline conditions to form racemic 2-phenylglycinonitrile (PGN).[10][11] This reaction is reversible, and the two enantiomers of the aminonitrile, (R)-PGN and (S)-PGN, exist in equilibrium.

The key to the asymmetric transformation is the introduction of a whole-cell biocatalyst expressing a highly (R)-specific nitrilase enzyme.[9][10] This enzyme selectively hydrolyzes (R)-PGN to the desired (R)-phenylglycine (R-PGA). The consumption of (R)-PGN disturbs the equilibrium. According to Le Châtelier's principle, the system responds by racemizing the remaining (S)-PGN back to the racemic mixture, continually supplying the (R)-enantiomer for the enzyme to convert. This concurrent racemization and selective hydrolysis allow for the theoretical conversion of 100% of the starting benzaldehyde into the desired (R)-phenylglycine with high enantiomeric excess (ee).[10][12]

Experimental Protocol: Chemoenzymatic Synthesis

This protocol is adapted from methodologies described for the one-pot synthesis of (R)-phenylglycine.[10]

Step 1: In-Situ Preparation of Racemic 2-Phenylglycinonitrile (PGN)

  • Prepare a 500 mM ammonium acetate/NH₄OH buffer and adjust the pH to 9.5.

  • In a sealed reaction vessel maintained at 40°C, dissolve potassium cyanide (KCN) to a final concentration of 150 mM in the buffer.

  • With vigorous stirring, add benzaldehyde to a final concentration of 50 mM to initiate the reaction.

  • Continue stirring at 1,500 rpm for 120 minutes to allow for the formation of racemic PGN.

Step 2: Enzymatic Dynamic Kinetic Resolution

  • To the aqueous solution of racemic PGN prepared in-situ, add resting cells of a recombinant E. coli strain expressing a highly (R)-specific nitrilase.

  • Maintain the reaction mixture at a controlled temperature (e.g., 30-40°C) and pH (9.5) with continued stirring.

  • Monitor the reaction progress via HPLC, quantifying the consumption of PGN and the formation of (R)-phenylglycine.

  • Upon reaction completion (typically when PGN is no longer detected), terminate the reaction by acidifying the mixture, which also serves to precipitate the product.

  • Isolate the crude (R)-phenylglycine by filtration.

  • Purify the product by recrystallization from hot water or aqueous ethanol to remove any remaining impurities.[13]

Data Presentation: Chemoenzymatic Synthesis
ParameterValue/RangeSource
SubstratesBenzaldehyde, KCN, Ammonia[10]
BiocatalystRecombinant E. coli with (R)-specific nitrilase[9][10]
pH9.5[10]
Temperature40°C[10]
Overall YieldUp to 81% (from benzaldehyde)[10]
Enantiomeric Excess (ee)≥ 95%[10]

Workflow Diagram: Chemoenzymatic Synthesis

chemoenzymatic_synthesis cluster_strecker Chemical Strecker Synthesis (Step 1) cluster_dkr Enzymatic Dynamic Kinetic Resolution (Step 2) benzaldehyde Benzaldehyde rac_pgn Racemic PGN ((R/S)-Phenylglycinonitrile) benzaldehyde->rac_pgn + NH₃, CN⁻ pH 9.5, 40°C ammonia Ammonia (NH₃) ammonia->rac_pgn cyanide Cyanide (CN⁻) cyanide->rac_pgn s_pgn (S)-PGN r_pgn (R)-PGN s_pgn->r_pgn Racemization (Equilibrium) r_pga (R)-Phenylglycine (Final Product) r_pgn->r_pga Selective Hydrolysis enzyme Nitrilase (R-selective) acyl_chloride_formation cluster_input Reactants cluster_process Reaction Process cluster_output Products & Byproducts r_pga (R)-Phenylglycine salt In-situ formation of (R)-Phenylglycine•HCl r_pga->salt hcl Dry HCl Gas (for salt formation) hcl->salt socl2 Thionyl Chloride (SOCl₂) chlorination Chlorination Reaction (0°C to 50°C) socl2->chlorination salt->chlorination product (R)-Phenylglycine Chloride Hydrochloride chlorination->product byproducts Gaseous Byproducts (SO₂ + HCl) chlorination->byproducts

References

(R)-(-)-2-Phenylglycine Chloride Hydrochloride: A Comprehensive Technical Guide for the Advanced Synthesis Professional

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-(-)-2-Phenylglycine chloride hydrochloride stands as a cornerstone chiral building block in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its rigid stereochemical configuration and versatile reactivity make it an invaluable precursor for the enantioselective synthesis of a multitude of complex molecular architectures. This guide provides an in-depth exploration of this crucial reagent, from its fundamental properties to its advanced applications, offering researchers, chemists, and drug development professionals a detailed resource to leverage its full synthetic potential. We will delve into its synthesis, mechanistic considerations in key reactions, and provide actionable protocols for its use as a chiral auxiliary and a direct building block in the construction of high-value chiral molecules.

Introduction: The Significance of Chiral Integrity in Synthesis

The principle of chirality is fundamental to the biological activity of countless pharmaceutical compounds. The specific three-dimensional arrangement of atoms in a molecule can dictate its efficacy, toxicity, and overall pharmacological profile.[1] Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a critical necessity in drug discovery and development.[1][2] Chiral building blocks, such as this compound, are instrumental in this endeavor.[1][3] They provide a reliable and efficient means to introduce and control stereochemistry throughout a synthetic sequence, obviating the need for often challenging and less economical chiral resolutions of racemic mixtures.[1][2]

This compound, a derivative of the non-proteinogenic amino acid phenylglycine, offers a unique combination of a stereochemically defined α-carbon, a reactive acid chloride, and a protected amine.[3][4] This trifecta of functionality allows for its seamless integration into a variety of synthetic strategies, most notably in the construction of β-lactam antibiotics and other chiral heterocycles.[5][6]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₉Cl₂NO[4][7]
Molecular Weight 206.07 g/mol [3][4][7]
CAS Number 39878-87-0[3][4][7]
Appearance White to off-white crystalline powder/solid[3][4]
Melting Point Approximately 117-177 °C (decomposes)[4][8]
Solubility Soluble in water[4]
Moisture Sensitivity Sensitive to moisture; readily hydrolyzes[4][7]
Handling and Storage

Due to its moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.[9] It is corrosive and can cause severe skin burns and eye damage.[7][9][10] Inhalation may lead to respiratory irritation or allergic reactions.[7][10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory when working with this compound.[9][10][11] All manipulations should be performed in a well-ventilated fume hood.[9][10][11]

Synthetic Routes and Availability

This compound is typically synthesized from its parent amino acid, (R)-(-)-2-Phenylglycine. The primary methods for obtaining the enantiomerically pure starting material include:

  • Resolution of a Racemic Mixture: This classical approach involves the use of a chiral resolving agent to form diastereomeric salts with racemic 2-phenylglycine, which can then be separated by fractional crystallization.[4][12]

  • Asymmetric Synthesis: Modern methods often employ chiral catalysts or auxiliaries to directly synthesize the desired (R)-enantiomer, offering a more efficient and atom-economical route.[2][4]

The final conversion to the acid chloride hydrochloride is commonly achieved by treating (R)-(-)-2-Phenylglycine with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), in an appropriate solvent.[13][14]

Synthesis cluster_0 Preparation of (R)-(-)-2-Phenylglycine cluster_1 Conversion to Acid Chloride Hydrochloride Racemic Racemic 2-Phenylglycine Resolution Chiral Resolution Racemic->Resolution R_PG (R)-(-)-2-Phenylglycine Resolution->R_PG Asymmetric Asymmetric Synthesis Asymmetric->R_PG R_PG_HCl (R)-(-)-2-Phenylglycine Chlorination Chlorinating Agent (e.g., SOCl₂, PCl₅) R_PG_HCl->Chlorination Final_Product (R)-(-)-2-Phenylglycine Chloride Hydrochloride Chlorination->Final_Product

Figure 1: General synthetic pathways to this compound.

Applications in Asymmetric Synthesis

The utility of this compound in asymmetric synthesis is multifaceted. It can be employed as a chiral auxiliary to direct the stereochemical outcome of a reaction or incorporated directly as a chiral building block into the target molecule.

As a Chiral Auxiliary in β-Lactam Synthesis

One of the most prominent applications of (R)-phenylglycine derivatives is in the asymmetric synthesis of β-lactams, the core structural motif of penicillin and cephalosporin antibiotics.[5][6] In the Staudinger synthesis, a ketene reacts with an imine in a [2+2] cycloaddition to form the β-lactam ring.[5][15] By using a chiral auxiliary derived from (R)-phenylglycine, the stereochemistry of the newly formed chiral centers can be effectively controlled.[5][16]

Experimental Protocol: Asymmetric Synthesis of a β-Lactam using a Chiral Auxiliary

This protocol is a generalized representation and may require optimization for specific substrates.

  • Preparation of the Chiral Auxiliary-Derived Ketene Precursor:

    • To a solution of (R)-(-)-2-Phenylglycine in an appropriate solvent, add a suitable protecting group for the amine, if necessary.

    • Convert the carboxylic acid to the corresponding acid chloride using a standard chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to yield the chiral ketene precursor.

  • [2+2] Cycloaddition:

    • In a flame-dried flask under an inert atmosphere, dissolve the desired imine in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

    • Cool the solution to -78 °C.

    • Slowly add a base (e.g., triethylamine) to the solution.

    • Add a solution of the chiral ketene precursor dropwise to the imine solution.

    • Allow the reaction to stir at -78 °C for several hours, then gradually warm to room temperature.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the diastereomerically enriched β-lactam.

  • Cleavage of the Chiral Auxiliary:

    • The chiral auxiliary can be cleaved under specific conditions (e.g., oxidative or reductive cleavage) to yield the final enantiomerically pure β-lactam.

Staudinger Ketene_Precursor Chiral Ketene Precursor (from (R)-Phenylglycine derivative) Cycloaddition [2+2] Cycloaddition Ketene_Precursor->Cycloaddition Imine Imine Imine->Cycloaddition Base Base (e.g., Et₃N) Base->Cycloaddition Diastereomeric_Lactam Diastereomerically Enriched β-Lactam Cycloaddition->Diastereomeric_Lactam Cleavage Auxiliary Cleavage Diastereomeric_Lactam->Cleavage Final_Lactam Enantiomerically Pure β-Lactam Cleavage->Final_Lactam

Figure 2: Workflow for asymmetric β-lactam synthesis using a chiral auxiliary.

Direct Incorporation as a Chiral Building Block

This compound is a crucial intermediate in the industrial synthesis of several semi-synthetic antibiotics, such as ampicillin.[7][13] In these syntheses, the chiral phenylglycyl side chain is attached to the 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA) core. The use of the enantiomerically pure (R)-isomer is critical for the biological activity of the final antibiotic.

Illustrative Reaction Scheme: Synthesis of Ampicillin

The acid chloride of the phenylglycine derivative reacts with the free amine of the β-lactam core in a nucleophilic acyl substitution reaction to form the amide linkage characteristic of these antibiotics.

Mechanistic Insights: The Role of Stereocontrol

The effectiveness of (R)-phenylglycine derivatives in asymmetric synthesis stems from their ability to induce stereocontrol through steric and electronic effects.[17] In the case of the Staudinger reaction, the chiral auxiliary attached to the ketene creates a diastereoselective environment for the approaching imine. The bulky phenyl group of the auxiliary blocks one face of the ketene, forcing the imine to attack from the less hindered face. This leads to the preferential formation of one diastereomer of the β-lactam product.[5]

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its well-defined stereochemistry and predictable reactivity make it an indispensable component in the enantioselective synthesis of a wide range of chiral molecules, most notably in the pharmaceutical industry. A comprehensive understanding of its properties, handling requirements, and reaction mechanisms is essential for unlocking its full potential in the development of novel and improved therapeutic agents. The continued exploration of its applications will undoubtedly lead to further advancements in the field of asymmetric synthesis.

References

An In-Depth Technical Guide to the Stereochemistry and Application of (R)-(-)-2-Phenylglycine Chloride Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(R)-(-)-2-Phenylglycine chloride hydrochloride is a paramount chiral building block in the pharmaceutical industry, most notably for its role as a critical side-chain precursor in the synthesis of semi-synthetic β-lactam antibiotics such as ampicillin and cephalexin.[1][2] Its utility is fundamentally dictated by the precise three-dimensional arrangement of its stereocenter. This guide provides an in-depth technical examination of this compound, intended for researchers, scientists, and drug development professionals. We will dissect the stereochemical nuances that govern its synthesis, the analytical methodologies required to validate its enantiomeric purity, and the practical considerations for its handling and application. The narrative moves beyond simple protocols to explain the underlying chemical principles, ensuring a robust understanding of why specific experimental choices are made, thereby empowering scientists to optimize its use in complex synthetic pathways.

Section 1: Introduction - The Significance of Chiral Integrity

In modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity, efficacy, and safety. Enantiomers of the same compound can exhibit vastly different, and sometimes deleterious, biological effects. Consequently, the synthesis of enantiopure active pharmaceutical ingredients (APIs) relies on a toolkit of well-characterized, optically pure starting materials and intermediates.

This compound stands out as one such indispensable intermediate.[3] Its rigid stereochemical configuration is transferred during synthesis to the final drug molecule, directly influencing its ability to bind to biological targets. This guide serves as a comprehensive technical resource, exploring the compound from its foundational stereochemistry to its practical implementation, with a focus on the self-validating protocols and analytical rigor demanded in a regulated research and development environment.

Section 2: Molecular Profile and Physicochemical Properties

The compound is the hydrochloride salt of the (R)-enantiomer of 2-amino-2-phenylacetyl chloride. This dual nature—a reactive acyl chloride and a stable amine salt—is key to its function.

  • IUPAC Name: (2R)-2-amino-2-phenylacetyl chloride;hydrochloride[4][5]

  • CAS Number: 39878-87-0[3]

  • Molecular Formula: C₈H₉Cl₂NO[5]

The core structure features a stereogenic center at the α-carbon, directly bonded to a phenyl group, an amino group (protonated as an ammonium chloride), and the highly electrophilic carbonyl carbon of the acyl chloride. The bulky phenyl group's direct attachment to the α-carbon significantly restricts conformational freedom, a feature that can be exploited in stereoselective reactions.[6] The hydrochloride salt serves a dual purpose: it enhances water solubility and protects the nucleophilic amino group from self-reaction or undesired side reactions during synthesis and subsequent acylation steps.[1]

PropertyValueReference(s)
Molecular Weight 206.07 g/mol [3][4]
Appearance White to off-white crystalline solid/powder[1][3]
Melting Point ~117-177 °C (decomposes)[1][7]
Solubility Soluble in water (hydrolyzes)[1][4]
Stereochemistry (R) or Dextrorotatory (-) configuration[3][4]

Section 3: The Stereochemical Core - Synthesis and Chiral Control

The synthesis of enantiomerically pure this compound is a two-stage process: first, securing the enantiopure (R)-(-)-2-Phenylglycine, and second, the chlorination of its carboxylic acid functionality. The first stage is the most critical stereochemical step.

Overview of Synthetic Strategy

Two primary strategies dominate the production of the chiral precursor: the classical resolution of a racemic mixture and, more recently, direct asymmetric synthesis.

G cluster_0 Pathway A: Resolution cluster_1 Pathway B: Asymmetric Synthesis racemic Racemic (DL)-Phenylglycine resolving_agent + Chiral Resolving Agent (e.g., (+)-Camphorsulfonic Acid) racemic->resolving_agent asymmetric Achiral Precursors (e.g., Benzaldehyde, Cyanide) chiral_aux + Chiral Auxiliary (e.g., (R)-Phenylglycine Amide) asymmetric->chiral_aux diastereomers Diastereomeric Salts ((R)-Phg·(R)-CSA) / ((S)-Phg·(R)-CSA)) resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation r_salt (R)-Phg Salt separation->r_salt Insoluble s_salt (S)-Phg Salt (recycled/racemized) separation->s_salt Soluble r_amino_acid (R)-(-)-2-Phenylglycine r_salt->r_amino_acid Hydrolysis strecker Asymmetric Strecker Reaction (Crystallization-Induced Asymmetric Transformation) chiral_aux->strecker r_nitrile Single Diastereomer (R,R)-Amino Nitrile strecker->r_nitrile r_nitrile->r_amino_acid Hydrolysis final_product (R)-(-)-2-Phenylglycine Chloride Hydrochloride r_amino_acid->final_product Chlorination (e.g., PCl5)

Caption: Synthetic pathways to the target molecule.

Pathway A: Diastereomeric Resolution (The Industrial Workhorse)

This method leverages the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture of phenylglycine with a single enantiomer of a chiral resolving agent, two diastereomeric salts are formed which can be separated by fractional crystallization.[8]

Protocol 1: Classical Resolution of Racemic Phenylglycine using (+)-Camphorsulfonic Acid

  • Salt Formation: Dissolve racemic (DL)-phenylglycine and an equimolar amount of (+)-camphorsulfonic acid in a suitable solvent (e.g., water or methanol) with heating to ensure complete dissolution.[8][9]

    • Causality: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution.

  • Selective Crystallization: Slowly cool the solution. The salt of D-(-)-phenylglycine with (+)-camphorsulfonic acid is typically less soluble and will precipitate out.[8]

    • Trustworthiness: The cooling rate must be controlled. Rapid cooling can trap impurities and the undesired diastereomer, reducing enantiomeric purity. Seeding the solution with a pure crystal can promote controlled crystallization.

  • Isolation: Filter the precipitated crystals and wash with a small amount of cold solvent to remove the mother liquor containing the soluble L-(+)-phenylglycine salt.

  • Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of phenylglycine (approx. pH 7) using a base (e.g., NaOH).[9] This neutralizes the acids, making the free (R)-phenylglycine insoluble, causing it to precipitate.

  • Recovery and Validation: Filter the solid (R)-(-)-2-Phenylglycine, wash with water, and dry. The enantiomeric purity should be confirmed at this stage using methods described in Section 5. The resolving agent in the filtrate can be recovered and recycled to improve process economy.[8]

Pathway B: Asymmetric Synthesis (The Elegant Approach)

Asymmetric synthesis creates the desired stereocenter in a controlled manner. The asymmetric Strecker synthesis using a chiral auxiliary is a powerful example.

This process utilizes (R)-phenylglycine amide as a chiral auxiliary.[10] In solution, the reaction of the auxiliary with an aldehyde and cyanide forms two diastereomeric amino nitriles that exist in equilibrium. However, one diastereomer is significantly less soluble and selectively crystallizes from the reaction mixture. According to Le Châtelier's principle, this selective removal drives the equilibrium towards the formation of the insoluble diastereomer, a process known as a crystallization-induced asymmetric transformation. This can result in a nearly quantitative conversion to a single diastereomer (>99:1 dr) in high chemical yield.[10] Subsequent hydrolysis removes the auxiliary and converts the nitrile to the carboxylic acid, yielding the desired (R)-phenylglycine.

Final Step: Chlorination

The conversion of the enantiopure amino acid to the acyl chloride is achieved using standard chlorinating agents.

A robust method involves suspending (R)-(-)-phenylglycine in a non-chlorinated solvent (e.g., p-xylene) and first treating it with dry hydrogen chloride gas.[2] This forms the D-(-)-phenylglycine hydrochloride in situ. The purpose is to protect the amino group by protonating it, preventing it from acting as a nucleophile. Subsequently, a chlorinating agent such as phosphorus pentachloride (PCl₅) is added to convert the carboxylic acid to the acyl chloride, yielding the final product which can be isolated by filtration.[2]

Section 4: Reactivity, Stability, and Handling

The utility of this compound is derived from the high reactivity of the acyl chloride group. However, this same reactivity necessitates stringent handling and storage protocols.

The Acyl Chloride Moiety: A Highly Reactive Electrophile

Acyl chlorides are among the most reactive carboxylic acid derivatives.[11] The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

G cluster_0 Common Nucleophilic Acyl Substitutions start (R)-Phg-COCl h2o H₂O (Hydrolysis) start->h2o roh R'-OH (Alcoholysis) start->roh nh3 R'₂NH (Aminolysis) start->nh3 acid Carboxylic Acid (R)-Phg-COOH h2o->acid ester Ester (R)-Phg-COOR' roh->ester amide Amide (R)-Phg-CONR'₂ nh3->amide

Caption: Reactivity profile of the acyl chloride moiety.

This reactivity is precisely why it is an excellent acylating agent for creating the amide bond in the synthesis of antibiotics. However, it also means the compound is extremely sensitive to moisture.

Stability Profile & Handling Protocols

The primary degradation pathway is hydrolysis, which occurs readily upon exposure to atmospheric moisture, converting the acyl chloride back to the parent carboxylic acid and releasing HCl gas.[4][12] This is often observed as fuming when the container is opened.[12] While the aromatic phenyl group offers some resonance stabilization compared to simple aliphatic acyl chlorides, the compound is still considered highly moisture-sensitive.[13][14]

Acyl Chloride TypeRelative StabilityRationaleReference(s)
Aliphatic (e.g., Acetyl Chloride)LowLacks electronic stabilization, highly electrophilic carbonyl.[13]
Aromatic (e.g., Benzoyl Chloride) High Phenyl ring delocalizes positive charge on the carbonyl carbon via resonance, reducing electrophilicity. [13][14]

Field-Proven Handling & Storage Protocol:

  • Anhydrous Conditions: Always handle in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon).

  • Proper Storage: Store in a tightly sealed container, preferably with a PTFE-lined cap, in a desiccator away from moisture and heat.

  • Avoid Cross-Contamination: Use clean, dry glassware and syringes. Any residual water will rapidly degrade the material.

  • Working Aliquots: For frequent use, it is best practice to transfer a smaller working quantity from the main stock bottle to a separate vial. This minimizes the exposure of the bulk material to the atmosphere.[15]

Section 5: Analytical Control for Quality Assurance

For an intermediate used in API synthesis, rigorous analytical control is non-negotiable. The most critical quality attribute for this compound is its enantiomeric purity or enantiomeric excess (e.e.).

The Imperative of Enantiomeric Purity

The (S)-enantiomer is considered a process-related impurity. Regulatory guidelines require that such impurities be quantified and controlled.[16] An effective analytical method must be able to detect and quantify a very small amount of the undesired (S)-enantiomer in the presence of a large excess of the (R)-enantiomer.[16]

G cluster_0 Direct Method cluster_1 Indirect Method sample Sample: (R)-Phg Chloride HCl hydrolysis1 Hydrolysis to (R/S)-Phenylglycine sample->hydrolysis1 hydrolysis2 Hydrolysis to (R/S)-Phenylglycine sample->hydrolysis2 hplc Chiral HPLC Analysis hydrolysis1->hplc result1 Quantify (R) and (S) Peaks Calculate e.e. hplc->result1 derivatization React with Chiral Derivatizing Agent (CDA) hydrolysis2->derivatization analysis Achiral HPLC or NMR Analysis derivatization->analysis result2 Quantify Diastereomer Ratio Calculate e.e. analysis->result2

Caption: Analytical workflow for chiral purity verification.

Methodology for Enantiomeric Excess (e.e.) Determination

Due to the compound's reactivity, analysis is typically performed on its more stable hydrolysis product, phenylglycine.

Protocol 2: Chiral HPLC for Direct Enantiomeric Separation

This is the most direct and common approach.

  • Sample Preparation: Carefully hydrolyze a known quantity of this compound to its parent amino acid by dissolving it in the mobile phase or a suitable aqueous buffer.

  • Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP). Chiral crown ether-based columns have shown excellent separation for phenylglycine derivatives.[17]

  • Method Parameters:

    • Mobile Phase: Typically an acidic aqueous solution (e.g., perchloric acid) with an organic modifier like methanol. The pH and modifier concentration are critical for achieving resolution.[17]

    • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm).

  • Analysis: Inject the prepared sample. The (R) and (S) enantiomers will interact differently with the CSP, resulting in different retention times and two separated peaks. The e.e. is calculated from the integrated area of the two peaks: e.e. (%) = ([Area_R - Area_S] / [Area_R + Area_S]) * 100.

    • Trustworthiness: A racemic standard of phenylglycine must be run to confirm peak identity and demonstrate the column's ability to resolve the enantiomers.

Protocol 3: Indirect Analysis via Diastereomer Formation with NMR

This method converts the enantiomers into diastereomers, which can be distinguished by high-resolution NMR spectroscopy.

  • Sample Preparation: Hydrolyze the acyl chloride to phenylglycine as in the previous protocol. Thoroughly dry the resulting amino acid.

  • Derivatization: React the amino acid sample with a highly pure chiral derivatizing agent (CDA), such as Mosher's acid chloride or a chiral boronic acid.[18] The reaction creates two diastereomeric products (e.g., amides or esters).

    • Causality: The CDA must be of very high enantiomeric purity itself, as any impurity will lead to an inaccurate result.[19] The reaction must proceed to completion to avoid kinetic resolution, which would skew the measured ratio.

  • NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

  • Quantification: The different spatial environments of the diastereomers will cause specific protons in each to have slightly different chemical shifts.[18] Identify a pair of well-resolved, non-overlapping signals corresponding to the same proton in each diastereomer. The enantiomeric ratio is determined by integrating these two signals.

Section 6: Applications in Drug Development

The primary application of this compound is as a key raw material for the side chain of several blockbuster semi-synthetic antibiotics.[2]

  • Ampicillin & Amoxicillin: The (R)-α-aminophenylacetyl side chain is attached to the 6-aminopenicillanic acid (6-APA) core.

  • Cephalexin & Cefadroxil: The same side chain is attached to the 7-aminocephalosporanic acid (7-ACA) nucleus.

Beyond antibiotics, its utility as a versatile chiral building block allows for its incorporation into a variety of more complex molecules targeting conditions of the central nervous system and cardiovascular diseases.[1][3] It can also be used in its own right as a resolving agent to separate other racemic compounds.[3]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for the construction of complex, life-saving medicines. A comprehensive understanding of its stereochemistry, from the methods used to establish its chiral center to the analytical techniques that confirm its purity, is essential for any scientist working in drug development. Its high reactivity, while a challenge for handling, is the very source of its synthetic power. By adhering to the robust synthetic, analytical, and handling protocols outlined in this guide, researchers can effectively and safely leverage this critical molecule to advance their research and development objectives.

References

solubility of (R)-(-)-2-Phenylglycine chloride hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (R)-(-)-2-Phenylglycine Chloride Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal chiral building block in the synthesis of various pharmaceutical compounds, including semi-synthetic antibiotics like Pivampicillin.[1] Its utility in synthetic organic chemistry is profoundly influenced by its solubility in different organic solvents, which dictates reaction kinetics, purification strategies, and overall process efficiency. This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No: 39878-87-0). We delve into the theoretical principles governing its solubility, present the available qualitative data, and offer a detailed, field-proven experimental protocol for researchers to determine its solubility in specific solvent systems. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic endeavors.

Introduction to this compound

This compound, systematically named (2R)-2-amino-2-phenylacetyl chloride hydrochloride, is a derivative of the non-proteinogenic amino acid phenylglycine.[2] The presence of a chiral center at the alpha-carbon makes it a valuable intermediate in asymmetric synthesis, where stereochemical control is paramount.[3] As a hydrochloride salt, its physicochemical properties, particularly solubility, are significantly altered compared to its free base form, enhancing its utility in certain applications while limiting it in others. Understanding its solubility profile is a critical first step in reaction design, process development, and formulation.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₉Cl₂NO[4]

  • Molecular Weight: 206.07 g/mol [4]

  • Appearance: Typically a white to pale brown crystalline powder.[2][4]

  • Melting Point: Approximately 117 °C (with decomposition).[4]

  • Key Feature: The compound is moisture-sensitive and can readily hydrolyze in water to form D-phenylglycine.[2][4] This necessitates handling under an inert atmosphere.

The Theoretical Framework of Solubility

The solubility of a compound is a complex interplay of solute-solvent interactions. For this compound, its structure as an amino acid hydrochloride salt is the dominant factor.

Causality Behind Solubility Characteristics:

  • Ionic Nature: The presence of the hydrochloride salt imparts a significant ionic character to the molecule. In solution, it can exist as a charged species. This high polarity dictates that it will be most soluble in polar solvents capable of solvating the ions effectively. The general principle of "like dissolves like" is central here; the polar solute dissolves in polar solvents.

  • Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the ammonium group, -NH₃⁺) and acceptors (the carbonyl oxygen and chloride ion). Solvents that can participate in hydrogen bonding (protic solvents like water and alcohols, and some aprotic polar solvents) are expected to be better solvents for this compound.

  • Van der Waals Forces: The phenyl group is nonpolar and will interact via weaker van der Waals forces. In a competition between the strong ionic interactions and these weaker forces, the former dominates. This is why the compound is predicted to have, and is reported to have, poor solubility in nonpolar solvents that primarily interact through van der Waals forces.[3]

Based on these principles, we can predict a solubility trend: Polar Protic Solvents > Polar Aprotic Solvents >> Nonpolar Solvents

Qualitative Solubility Profile

Solvent ClassSolventSolubilityReference(s)
Polar ProticWaterSoluble (though it readily hydrolyzes)[2][3][4]
Polar AproticDimethylsulfoxide (DMSO)Soluble[4]
Nonpolar Solvents(e.g., Hexane, Toluene)Insoluble[3]

This table reflects the publicly available data at the time of writing. For unlisted solvents, experimental determination is necessary.

Experimental Protocol for Determining Thermodynamic Solubility

Given the scarcity of quantitative data, researchers will often need to determine the solubility of this compound in their specific solvent system. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.

Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.

Materials and Equipment:

  • This compound

  • Solvent of interest (analytical grade or higher)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or agitator

  • Syringe filters (e.g., 0.45 µm PTFE, chosen for solvent compatibility)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: a. Add an excess amount of this compound to a pre-weighed glass vial. An amount that is clearly in excess of what is expected to dissolve should be used to ensure a saturated solution is formed. b. Record the exact weight of the compound added. c. Add a precise volume of the chosen solvent to the vial.

  • Equilibration: a. Securely cap the vials. b. Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). c. Agitate the vials at a constant speed. The time required to reach equilibrium can vary and should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours to see when the concentration plateaus). For hydrochloride salts, 24-48 hours is often sufficient.

  • Sample Collection and Preparation: a. Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 2-4 hours) to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility. d. Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the calibrated range of the analytical method.

  • Analysis: a. Prepare a series of calibration standards of this compound of known concentrations. b. Analyze the calibration standards and the prepared sample(s) using a validated analytical method, such as HPLC. c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

  • Data Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the concentration of the original saturated solution by accounting for the dilution factor. c. Express the solubility in appropriate units, such as mg/mL or g/100 mL.

This self-validating protocol ensures accuracy by confirming that equilibrium has been reached and by using a validated, quantitative analytical method.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Solubility_Workflow Workflow for Shake-Flask Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 Start Equilibration equil2 Allow excess solid to settle equil1->equil2 sample1 Withdraw and filter supernatant equil2->sample1 Collect Sample sample2 Dilute sample for analysis sample1->sample2 sample3 Analyze via HPLC/UV-Vis sample2->sample3 calc1 Determine concentration from calibration curve sample3->calc1 Obtain Data calc2 Calculate original solubility (accounting for dilution) calc1->calc2 end Solubility Value (e.g., mg/mL) calc2->end Final Result

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

The solubility of this compound is governed by its highly polar, ionic nature as an amino acid hydrochloride salt. It is known to be soluble in polar solvents like water and DMSO and insoluble in nonpolar organic solvents.[3][4] For applications requiring its use in other solvent systems, direct experimental determination of solubility is essential. The provided shake-flask protocol offers a robust and reliable method for obtaining accurate quantitative solubility data, empowering researchers to optimize their synthetic processes and make informed decisions in drug development.

References

A-WHITE-PAPER-ON-THE-MOISTURE-SENSITIVITY-OF-(R)-(-)-2-PHENYLGLYCINE-CHLORIDE-HYDROCHLORIDE

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-(-)-2-Phenylglycine chloride hydrochloride is a critical chiral building block in the synthesis of numerous pharmaceutical compounds.[1] Its utility, however, is intrinsically linked to its high sensitivity to moisture. This technical guide provides a comprehensive overview of the challenges associated with the hygroscopicity of this compound. We will delve into the chemical mechanisms of its degradation via hydrolysis, outline robust analytical methods for quantifying moisture and assessing stability, and detail field-proven protocols for its handling, storage, and use. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals to ensure the integrity of this compound throughout the research and development lifecycle, thereby mitigating risks to experimental outcomes, product quality, and project timelines.

Introduction: The Criticality of a Moisture-Sensitive Building Block

This compound, a derivative of the non-proteinogenic amino acid phenylglycine, holds a significant position in medicinal chemistry.[2][3] Its defined stereochemistry is fundamental to its role in asymmetric synthesis, where it serves as a key intermediate for various active pharmaceutical ingredients (APIs), including semi-synthetic penicillins.[4] The compound's structure features a highly reactive acyl chloride functional group. While this reactivity is beneficial for synthesis, it also renders the compound extremely susceptible to degradation by water.[5][6]

Furthermore, as a hydrochloride salt, the compound exhibits hygroscopic tendencies, readily attracting and absorbing atmospheric moisture.[7][8] This propensity for water uptake can trigger a cascade of undesirable events, including chemical degradation, alteration of physical properties, and compromised reaction stoichiometry.[9][10] Understanding and controlling the moisture sensitivity of this compound is therefore not merely a matter of procedural diligence but a fundamental requirement for ensuring the validity of experimental results and the quality of the final drug product.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before exploring its moisture sensitivity.

PropertyValueSource(s)
Chemical Name (2R)-2-amino-2-phenylacetyl chloride;hydrochloride[11]
CAS Number 39878-87-0[2][4]
Molecular Formula C₈H₉Cl₂NO[2][11]
Molecular Weight 206.07 g/mol [2][11]
Appearance White to off-white or pale brown crystalline powder[1][2][12]
Melting Point ~117-177 °C (decomposes)[2][4]
Sensitivity Moisture Sensitive [2][4][12]

The Chemistry of Moisture Sensitivity: Mechanisms and Consequences

The instability of this compound in the presence of water is governed by two primary chemical features: the electrophilic acyl chloride and the hygroscopic nature of the hydrochloride salt.

Mechanism of Hydrolysis: A Nucleophilic Attack

The core of the degradation process is the hydrolysis of the acyl chloride functional group. This reaction proceeds via a nucleophilic addition-elimination mechanism.[5][13]

  • Nucleophilic Addition: A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[13][14]

  • Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[5][14]

  • Deprotonation: A final proton transfer from the oxonium ion to a base (such as another water molecule) yields the final products: (R)-(-)-2-Phenylglycine and hydrochloric acid (HCl).[14]

This rapid and often vigorous reaction irreversibly consumes the starting material, leading to a loss of potency and the generation of impurities.[6]

Caption: Mechanism of Acyl Chloride Hydrolysis.

The Role of the Hydrochloride Salt

The presence of the hydrochloride salt enhances the compound's affinity for water. Amine hydrochloride salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[7][15] This property effectively increases the local concentration of water molecules around the solid particles, creating a microenvironment ripe for the hydrolysis reaction to initiate, even under seemingly dry conditions.[8]

Consequences of Degradation

Uncontrolled moisture exposure leads to significant negative consequences in a drug development setting:

  • Inaccurate Stoichiometry: If a portion of the acyl chloride has hydrolyzed, the actual amount of active reagent is lower than the weighed mass. This leads to incomplete reactions, lower yields, and difficulties in purification.

  • Altered Impurity Profile: The degradation product, (R)-(-)-2-Phenylglycine, becomes a process-related impurity that must be monitored and controlled in the final API.

  • Physical Changes: The absorption of water can cause the crystalline powder to cake, clump, or even deliquesce (dissolve in the absorbed water), making it difficult to handle, weigh, and dispense accurately.[7]

  • Safety Hazards: The hydrolysis reaction liberates corrosive hydrogen chloride gas, which can pose a risk to personnel and equipment.[16]

Analytical Methods for Stability and Moisture Assessment

To manage moisture sensitivity effectively, robust analytical methods are required to quantify water content and monitor for degradation.

Quantifying Moisture Content: Karl Fischer Titration

Karl Fischer (KF) titration is the gold-standard method for determining the water content in pharmaceutical materials due to its high accuracy, precision, and selectivity for water.[][18] The method is based on a chemical reaction where iodine stoichiometrically reacts with water.[19]

  • Volumetric KF: Suitable for samples with a water content above 0.1%. A KF reagent of a known concentration (titer) is added to the sample until all the water has been consumed.[20]

  • Coulometric KF: Ideal for samples with very low water content (down to parts-per-million levels). Iodine is generated electrochemically in situ during the titration.[21]

Given the reactive nature of the acyl chloride, care must be taken to select a KF solvent system (e.g., anhydrous methanol or specialized reagents) that dissolves the sample without reacting with it.[22]

Monitoring Degradation: Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound and quantifying the amount of its hydrolytic degradation product, (R)-(-)-2-Phenylglycine.

A well-developed reverse-phase HPLC method can effectively separate the more polar phenylglycine from the parent acyl chloride. UV detection is typically suitable, as both compounds contain a phenyl chromophore.[23][24][25] Method validation should demonstrate specificity, linearity, accuracy, and precision for both the parent compound and its key degradant.

Experimental Protocols

The following protocols provide step-by-step methodologies for key analytical assessments.

Protocol: Determination of Water Content by Volumetric Karl Fischer Titration
  • Objective: To accurately quantify the water content of a sample of this compound.

  • Instrumentation: Volumetric Karl Fischer Titrator.

  • Reagents:

    • Anhydrous Methanol (Karl Fischer grade)

    • One-component Karl Fischer reagent (e.g., Aquagent® Composite 5)

    • Certified Water Standard (e.g., Sodium Tartrate Dihydrate)

  • Procedure:

    • System Preparation: Fill the titrator burette with the KF reagent and condition the titration vessel containing anhydrous methanol until a stable, low-drift endpoint is achieved.

    • Titer Determination: Accurately weigh an appropriate amount of the water standard and add it to the vessel. Titrate to the endpoint. Repeat at least three times to determine the precise titer (mg H₂O / mL reagent). The relative standard deviation (RSD) should be ≤ 2%.

    • Sample Analysis: In an inert atmosphere (glovebox), accurately weigh approximately 100-200 mg of the this compound sample directly into the conditioned titration vessel.

    • Titration: Immediately begin the titration, allowing the sample to dissolve and react until a stable endpoint is reached.

    • Calculation: The instrument's software will calculate the percentage of water based on the sample weight, volume of titrant consumed, and the predetermined titer.

  • Causality: Weighing the sample directly into the vessel within a glovebox is critical to prevent moisture uptake from the ambient atmosphere between weighing and analysis, which would lead to erroneously high results.

Protocol: HPLC Purity Assay for Hydrolytic Degradation
  • Objective: To separate and quantify this compound and its hydrolysis product, (R)-(-)-2-Phenylglycine.

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Method Parameters (Example):

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase chemistry provides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the amine groups.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 15 minutesA gradient elution is necessary to elute both the polar degradant and the less polar parent compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection 210 nmWavelength where both the parent and degradant exhibit strong absorbance.
Injection Vol. 10 µL
  • Procedure:

    • Standard Preparation: Prepare a stock solution of a reference standard of (R)-(-)-2-Phenylglycine in the mobile phase.

    • Sample Preparation: Crucially, sample preparation must be performed immediately before analysis to minimize hydrolysis in the aqueous sample diluent. In an inert atmosphere, accurately weigh the this compound sample and dissolve it in a minimal amount of anhydrous acetonitrile before diluting to the final concentration with the mobile phase.

    • Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the standards and samples.

    • Quantification: Identify peaks based on the retention times of the reference standards. Calculate the area percent of the degradation product relative to the total peak area.

Caption: Experimental Workflow for Stability Assessment.

Best Practices for Handling and Storage

Strict adherence to proper handling and storage protocols is paramount to preserving the integrity of this compound.[26]

Storage
  • Primary Container: Always keep the compound in its original, tightly sealed container.[27] Many suppliers use specialized packaging like Sure/Seal™ bottles designed for air- and moisture-sensitive reagents.

  • Secondary Containment: Store the primary container inside a secondary container, such as a desiccator containing an active desiccant (e.g., silica gel, Drierite).[26] The desiccator should be placed in a cool, dry, and well-ventilated area, away from sources of heat and incompatible materials like strong bases.[27][28]

  • Inert Atmosphere: For long-term storage or for highly critical applications, storing the container within a nitrogen-purged glovebox provides the highest level of protection.

Handling and Dispensing
  • Inert Environment: All manipulations, especially weighing and dispensing, must be performed under an inert atmosphere.[29]

    • Glovebox: The ideal environment, providing a continuously dry, inert atmosphere.

    • Nitrogen Bag/Glove Bag: A more economical alternative for creating a temporary inert environment.

  • Tools and Glassware: Use only oven-dried glassware and clean, dry spatulas and tools.[30]

  • Rapid Operations: Minimize the time the container is open, even within an inert environment.

  • Quenching: Any residual material or contaminated glassware should be quenched cautiously by slowly adding it to a stirred solution of an alcohol (like isopropanol) or a basic solution to safely neutralize the reactive acyl chloride.[31]

Handling_Decision_Tree start Need to Handle (R)-(-)-2-Phenylglycine chloride hydrochloride? q1 Is a glovebox available? start->q1 use_glovebox Perform all manipulations (weighing, dispensing) inside the glovebox. q1->use_glovebox Yes q2 Is a nitrogen-purged glove bag available? q1->q2 No end_protocol Store container immediately in desiccator after use. use_glovebox->end_protocol use_bag Use glove bag. Purge thoroughly with N₂. Work quickly. q2->use_bag Yes last_resort Last Resort: Fume Hood with N₂ Blanket. High risk of moisture exposure. q2->last_resort No use_bag->end_protocol last_resort->end_protocol

Caption: Decision Tree for Safe Handling Environments.

Conclusion

The moisture sensitivity of this compound is a defining characteristic that presents significant challenges but can be effectively managed through a combination of chemical understanding, robust analytical control, and rigorous handling protocols. Its reactivity with water necessitates the use of inert atmosphere conditions for all manipulations and storage within desiccated environments. Analytical techniques such as Karl Fischer titration and HPLC are indispensable tools for quality control, allowing for the precise determination of water content and the monitoring of hydrolytic degradation. By implementing the best practices outlined in this guide, researchers and drug development professionals can ensure the material's integrity, leading to more reliable scientific outcomes and the consistent production of high-quality pharmaceutical intermediates.

References

Navigating the Supply and Application of High-Purity (R)-(-)-2-Phenylglycine Chloride Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists at the forefront of pharmaceutical innovation, the selection of chiral building blocks is a critical determinant of synthetic success. Among these, (R)-(-)-2-Phenylglycine chloride hydrochloride (CAS No. 39878-87-0) stands out as a pivotal intermediate, particularly in the synthesis of semi-synthetic β-lactam antibiotics. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-purity material, its critical quality attributes, handling protocols, and a practical application in organic synthesis.

The Critical Role of this compound in Synthesis

This compound is a chiral acyl chloride widely recognized for its role as a key side-chain precursor in the manufacture of antibiotics such as ampicillin.[1] Its stereospecificity is paramount, as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a single enantiomer. The acyl chloride functionality provides the necessary reactivity for amide bond formation with amine-containing cores, such as 6-aminopenicillanic acid (6-APA) in the synthesis of ampicillin.[2]

The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base, though it remains highly sensitive to moisture.[3] Understanding the nuances of its supply chain, quality control, and application is therefore essential for reproducible and efficient drug development workflows.

Commercial Sourcing of High-Purity Material: A Comparative Overview

A reliable supply of high-purity this compound is the foundation of any successful synthetic campaign. The material is available from a range of global suppliers, catering to both research and bulk manufacturing needs. Purity levels typically range from 95% to over 99%, with higher purity grades being essential for pharmaceutical applications to minimize impurities in the final API.

SupplierAvailable Purity/GradeAnalytical Methods MentionedNoteworthy Points
Sigma-Aldrich (Merck) ≥95%13C NMR data available on PubChem originating from a Sigma-Aldrich sample.[4]A well-established supplier for research quantities.
Thermo Scientific (Alfa Aesar) 98%-Provides detailed safety and handling information.
EvitaChem Inquire for detailsHPLC mentioned for industrial production optimization.[3]Specializes in qualified products for various research fields.
ChemicalBook Listings 99%, 99%+ HPLCHPLCA platform connecting various Chinese suppliers like Hebei Brisk New Material Technology Co., Ltd. and Zhuozhou Wenxi Import and Export Co., Ltd.[1]
Axios Research Reference StandardFully characterized for analytical method development and validation (AMV) and Quality Control (QC).[5]Ideal for use as a traceable reference standard.
NovaChemistry 95%-98%-Supplier of pharmaceutical intermediates.
MedChemExpress Inquire for details-Provides the compound as a derivative of 2-Phenylglycine for research purposes.[6]
eBioChem 98%-A platform for wholesale and bulk inquiries.

Expert Insight: When selecting a supplier, it is imperative to request a lot-specific Certificate of Analysis (CoA). This document should provide not only the purity value but also details on the analytical methods used for its determination, such as HPLC, NMR, and elemental analysis. For GMP applications, a supplier's regulatory compliance and ability to provide comprehensive documentation are non-negotiable.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is a critical step before its use in synthesis. The primary concerns are chemical purity, enantiomeric excess, and the absence of residual solvents or starting materials.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of this compound. A reverse-phase method is typically employed to separate the main component from any related substances.

Illustrative HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the material in a suitable solvent like a mixture of acetonitrile and water. Due to the compound's reactivity with water, sample preparation should be performed immediately before analysis.

It is also possible to use derivatization with reagents like nitroaniline followed by HPLC analysis for quantification, which can enhance detection sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure and identity of the compound. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the phenyl group, the methine proton, and the amine protons. The integration of these signals should be consistent with the molecular structure.

  • ¹³C NMR: The spectrum will confirm the presence of the carbonyl carbon of the acyl chloride, the carbons of the phenyl ring, and the chiral methine carbon. Data for a sample from Sigma-Aldrich is available on PubChem.[4]

Expert Insight: Due to the compound's instability in protic solvents, deuterated aprotic solvents like DMSO-d₆ or CDCl₃ should be used for NMR analysis. The presence of water will lead to hydrolysis, and the resulting (R)-(-)-2-Phenylglycine will be visible in the NMR spectrum.

Handling, Storage, and Safety Protocols

This compound is a moisture-sensitive and corrosive compound that requires careful handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prolong shelf life.

  • Handling: All handling should be performed in a fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Safety: The compound is harmful if swallowed and can cause severe skin burns and eye damage. It may also cause respiratory irritation. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive safety information.

Experimental Protocols: A Practical Guide to Application

The primary utility of this compound is in the acylation of amines to form amides. A general procedure for a laboratory-scale acylation is provided below.

General Protocol for Amide Bond Formation

This protocol describes the acylation of a generic primary amine.

Materials:

  • This compound

  • Primary amine

  • A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and the non-nucleophilic base (2.2 eq) in the anhydrous aprotic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as required.

Visualizing the Workflow

To better illustrate the key processes, the following diagrams outline the quality control and synthetic application workflows.

quality_control_workflow cluster_0 Quality Control Workflow raw_material Receipt of (R)-(-)-2-Phenylglycine chloride hydrochloride sampling Representative Sampling raw_material->sampling hplc_analysis HPLC Analysis (Purity Assessment) sampling->hplc_analysis nmr_analysis NMR Analysis (Identity Confirmation) sampling->nmr_analysis coa_review CoA Review & Data Comparison hplc_analysis->coa_review nmr_analysis->coa_review release Material Release for Synthesis coa_review->release

Quality Control Workflow for incoming material.

synthesis_workflow cluster_1 Synthetic Application Workflow start Start: Amine Substrate & Solvent base_addition Addition of Non-Nucleophilic Base start->base_addition cooling Cooling to 0 °C base_addition->cooling reagent_addition Addition of (R)-(-)-2-Phenylglycine chloride hydrochloride cooling->reagent_addition reaction Reaction at Room Temperature reagent_addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product Final Amide Product purification->final_product

General workflow for amide synthesis.

Conclusion

This compound is a cornerstone chiral building block for the pharmaceutical industry. A thorough understanding of its commercial sources, coupled with stringent quality control and appropriate handling procedures, is essential for its successful application in the synthesis of life-saving medicines. By following the guidelines and protocols outlined in this technical guide, researchers and drug development professionals can confidently incorporate this versatile reagent into their synthetic strategies, ensuring the quality and integrity of their final products.

References

Methodological & Application

Application Notes and Protocols: (R)-(-)-2-Phenylglycine Chloride Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Stereodirecting Power of (R)-(-)-2-Phenylglycine

In the landscape of modern synthetic organic chemistry, the reliable and predictable synthesis of enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and materials science. Chiral auxiliaries represent a robust and well-established strategy to achieve this goal. By temporarily introducing a chiral moiety to a prochiral substrate, one can effectively guide the stereochemical outcome of a subsequent chemical transformation. (R)-(-)-2-Phenylglycine, a readily available and inexpensive chiral building block, has emerged as a versatile and powerful chiral auxiliary. Its utility is broad, finding application in the synthesis of chiral amines, amino acids, and lactams.[1][2]

This document provides a detailed guide to the application of (R)-(-)-2-Phenylglycine chloride hydrochloride as a precursor to the (R)-phenylglycine amide chiral auxiliary for asymmetric synthesis. We will delve into the underlying principles of its stereodirecting influence, provide detailed protocols for its attachment to a substrate, its use in a diastereoselective alkylation, and its subsequent removal and recovery.

Core Principles: The Role of (R)-(-)-2-Phenylglycine in Stereocontrol

The efficacy of (R)-phenylglycine as a chiral auxiliary stems from its ability to create a sterically defined environment around a reactive center. Once coupled to a prochiral molecule, typically forming an amide linkage, the phenylglycine moiety restricts the conformational freedom of the substrate. In the case of enolate chemistry, deprotonation of an α-carbon to the carbonyl of the newly formed amide leads to the formation of a rigid, chelated enolate structure. The bulky phenyl group of the auxiliary effectively shields one face of the enolate, compelling an incoming electrophile to approach from the less hindered face. This facial bias is the cornerstone of the high diastereoselectivity observed in these reactions.

The general workflow for the utilization of this compound in an asymmetric alkylation is depicted below.

Asymmetric Synthesis Workflow General Workflow for Asymmetric Alkylation cluster_0 Part 1: Auxiliary Attachment cluster_1 Part 2: Diastereoselective Reaction cluster_2 Part 3: Auxiliary Cleavage Prochiral Acid Prochiral Acid Chiral Amide Chiral Amide Prochiral Acid->Chiral Amide Acylation Auxiliary (R)-(-)-2-Phenylglycine chloride hydrochloride Auxiliary->Chiral Amide Enolate Formation Enolate Formation Chiral Amide->Enolate Formation Deprotonation Alkylation Diastereoselective Alkylation Enolate Formation->Alkylation Alkylated Product Diastereomerically Enriched Product Alkylation->Alkylated Product Cleavage Hydrolysis Alkylated Product->Cleavage Chiral Product Enantiomerically Pure Product Cleavage->Chiral Product Recovered Auxiliary Recovered (R)-Phenylglycine Cleavage->Recovered Auxiliary

Caption: General workflow for asymmetric alkylation using this compound.

Experimental Protocols

Safety Precautions: this compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[3]

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the acylation of a generic carboxylic acid with this compound to form the corresponding chiral amide.

Materials:

  • This compound

  • Prochiral carboxylic acid (e.g., propanoic acid)

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the prochiral carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent in vacuo to yield the crude acid chloride.

  • Amide Formation:

    • In a separate flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.1 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C.

    • Slowly add triethylamine (2.2 eq) or DIPEA (2.2 eq) dropwise to neutralize the hydrochloride salt and the HCl generated during the reaction.

    • In a dropping funnel, dissolve the crude acid chloride from step 1 in anhydrous DCM.

    • Add the acid chloride solution dropwise to the suspension of (R)-(-)-2-Phenylglycine at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired chiral amide.

Protocol 2: Diastereoselective Alkylation of the Chiral Amide

This protocol outlines a general procedure for the diastereoselective alkylation of the chiral amide formed in Protocol 1. The choice of base and electrophile will be substrate-dependent.

Materials:

  • Chiral amide from Protocol 1

  • Anhydrous tetrahydrofuran (THF)

  • Strong base (e.g., Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS))

  • Electrophile (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry ice/acetone bath

Procedure:

  • Enolate Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the strong base (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.

    • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Alkylation:

    • Slowly add the electrophile (1.2 eq) to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.

Mechanism of Stereocontrol:

The high diastereoselectivity of the alkylation is attributed to the formation of a rigid lithium chelate between the amide carbonyl oxygen and the enolate oxygen. This chelation, combined with the steric bulk of the phenyl group on the chiral auxiliary, forces the electrophile to approach from the face opposite to the phenyl group.

Stereocontrol Mechanism Proposed Mechanism of Stereocontrol cluster_0 Chelated Enolate cluster_1 Electrophilic Attack cluster_2 Product Enolate Rigid Li-chelated (Z)-enolate. The phenyl group blocks the top face. Attack Electrophile (E+) approaches from the less hindered bottom face. Enolate->Attack Product Formation of a single dominant diastereomer. Attack->Product

Caption: Proposed mechanism for diastereoselective alkylation.

Protocol 3: Cleavage and Recovery of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid and allow for the recovery of the (R)-phenylglycine.

Materials:

  • Diastereomerically enriched amide from Protocol 2

  • Aqueous acid (e.g., 6 M HCl or a mixture of THF/H₂O/H₂SO₄)

  • Diethyl ether or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrolysis:

    • Dissolve the alkylated amide in the chosen acidic solution.

    • Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC.

  • Isolation of the Chiral Product:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous solution with diethyl ether (3x) to remove the chiral product.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude chiral carboxylic acid.

    • Purify by column chromatography or crystallization.

  • Recovery of the Chiral Auxiliary:

    • Neutralize the acidic aqueous layer from step 2 with a strong base (e.g., NaOH) to precipitate the (R)-phenylglycine.

    • Alternatively, carefully adjust the pH to the isoelectric point of phenylglycine (around 6.0) to maximize precipitation.

    • Collect the precipitated (R)-phenylglycine by filtration, wash with cold water, and dry. The recovered auxiliary can be reused after conversion back to the acid chloride hydrochloride.

Data Summary

The following table summarizes typical results that can be expected from diastereoselective alkylations using phenylglycine-derived chiral auxiliaries, based on analogous systems in the literature. Actual results may vary depending on the specific substrate and electrophile used.

Substrate (Amide of)ElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
Propanoic AcidMethyl IodideLDA>95:580-90
Phenylacetic AcidBenzyl BromideLHMDS>90:1075-85

Conclusion

This compound is a valuable and cost-effective precursor for the introduction of a powerful chiral auxiliary in asymmetric synthesis. The resulting chiral amides can be used to direct a variety of stereoselective transformations, most notably the alkylation of enolates, with a high degree of stereocontrol. The protocols provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this reagent in the synthesis of enantiomerically enriched molecules. The straightforward attachment, reliable stereodirection, and efficient cleavage and recovery of the auxiliary make it an attractive choice for both academic and industrial applications.

References

Protocol for Chiral Resolution of Amines Using (R)-(-)-2-Phenylglycine Chloride Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of pharmaceuticals and fine chemicals, as different enantiomers can exhibit distinct biological activities.[1][2] This application note provides a comprehensive guide to the chiral resolution of primary and secondary amines using (R)-(-)-2-Phenylglycine chloride hydrochloride as a chiral resolving agent. The protocol is based on the principle of converting a racemic amine into a mixture of diastereomeric amides, which can then be separated by fractional crystallization due to their different physical properties.[2][3] Subsequent hydrolysis of the separated diastereomer yields the enantiomerically pure amine. This document details the underlying principles, experimental design considerations, step-by-step protocols for diastereomer formation, separation, and enantiomer liberation, as well as methods for analyzing enantiomeric purity.

Principle of Diastereomeric Resolution

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as melting point, boiling point, and solubility, making their direct separation exceedingly difficult.[2] The most common strategy to overcome this challenge is to convert the pair of enantiomers into a pair of diastereomers.[1] Diastereomers have different spatial arrangements but are not mirror images of each other; consequently, they exhibit distinct physical properties, allowing for their separation by standard laboratory techniques like crystallization or chromatography.[3][4]

The process detailed here involves the reaction of a racemic amine ((R/S)-Amine) with an enantiomerically pure acyl chloride, this compound. This reaction forms a covalent amide bond, resulting in a mixture of two diastereomers: (R,R)-amide and (S,R)-amide.

  • (R)-Amine + (R)-Resolving Agent → (R,R)-Diastereomeric Amide

  • (S)-Amine + (R)-Resolving Agent → (S,R)-Diastereomeric Amide

The key to a successful resolution lies in the differential solubility of these two diastereomers in a chosen solvent system. Through a carefully controlled crystallization process, the less soluble diastereomer precipitates from the solution, allowing for its isolation by filtration. The final step involves cleaving the amide bond, typically through acid hydrolysis, to release the desired, now enantiomerically pure, amine and recover the chiral auxiliary.[5]

The Chiral Resolving Agent: this compound

This compound is a derivative of the non-proteinogenic amino acid phenylglycine. It is an effective chiral resolving agent for several reasons:

  • Chiral Integrity: It is available in high enantiomeric purity.

  • Reactivity: The acyl chloride functionality is highly reactive towards nucleophiles like primary and secondary amines, facilitating the formation of stable amide bonds under mild conditions.

  • Crystallinity: The resulting diastereomeric amides often have good crystallinity, which is essential for effective separation by fractional crystallization.[4]

Table 1: Properties of this compound

PropertyValueReference
CAS Number 39878-87-0
Molecular Formula C₈H₉Cl₂NO[6]
Molecular Weight 206.07 g/mol
Appearance White crystalline solid[7]
Melting Point ~117 °C (decomposes)
Storage Store under an inert atmosphere, in a dry, cool, and well-ventilated place.[8]
Handling Corrosive and moisture-sensitive.[7][8] Handle in a well-ventilated area (fume hood) with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9][9]

Experimental Design and Optimization

The success of a diastereomeric resolution is highly dependent on careful optimization of reaction and crystallization conditions.

Stoichiometry

The stoichiometry of the resolving agent relative to the racemic amine is a critical parameter. While a full molar equivalent of the resolving agent can be used, experience often shows that using 0.5 molar equivalents is an efficient method for initial screening.[10] This approach targets the crystallization of the less soluble diastereomer, leaving the more soluble diastereomer and the unreacted enantiomer of the amine in the mother liquor. This can maximize the yield and purity of the initial crop of crystals in a single step.

Solvent Selection

The choice of solvent is arguably the most critical factor in the success of the resolution.[11] An ideal solvent will maximize the solubility difference between the two diastereomers. One diastereomer should be sparingly soluble, while the other should remain dissolved in the mother liquor. A solvent screening is essential.

Table 2: General Solvent Screening Approach

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolPolar, protic solvents that can form hydrogen bonds.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderately polar, aprotic.
Esters Ethyl acetate, Isopropyl acetateGood for dissolving a wide range of organic compounds.
Hydrocarbons Toluene, Heptane, HexaneNonpolar solvents; often used as anti-solvents.
Ketones Acetone, Methyl ethyl ketonePolar, aprotic.
Mixed Solvents e.g., Toluene/Heptane, Ethanol/WaterA mixture can fine-tune the polarity and solvating power to achieve optimal solubility differences.

Screening Procedure: The reaction to form the diastereomeric mixture can be performed, the solvent removed, and the resulting solid mixture tested for solubility in a range of solvents at both room temperature and elevated temperature. The goal is to find a solvent that provides a clear solution when hot and selectively precipitates one diastereomer upon slow cooling.

Temperature and Cooling Rate

Slow, controlled cooling is crucial for forming well-ordered crystals and achieving high diastereomeric purity.[11] Rapid cooling can lead to the co-precipitation of both diastereomers, trapping impurities and reducing the effectiveness of the resolution. Allowing the heated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield, is a standard practice.[11]

Detailed Protocols

Protocol 1: Formation and Separation of Diastereomeric Amides

This protocol describes the reaction of a racemic amine with this compound to form diastereomeric amides, followed by their separation via fractional crystallization.

G cluster_0 Part A: Diastereomer Formation cluster_1 Part B: Separation racemate Racemic Amine + Solvent + Base reaction Stir at 0°C to RT (Amide Formation) racemate->reaction resolving_agent (R)-(-)-2-Phenylglycine Chloride Hydrochloride resolving_agent->reaction mixture Crude Diastereomer Mixture in Solution reaction->mixture heat Heat to Dissolve mixture->heat cool Slow Cooling & Crystallization heat->cool filtration Vacuum Filtration cool->filtration solid Solid: Less-Soluble Diastereomer (e.g., R,R) filtration->solid liquid Filtrate: More-Soluble Diastereomer (e.g., S,R) + Unreacted Amine filtration->liquid G start Isolated Pure Diastereomer hydrolysis Acid Hydrolysis (e.g., 6M HCl, Reflux) start->hydrolysis mixture Post-Hydrolysis Mixture: - Enantiopure Amine•HCl Salt - (R)-Phenylglycine•HCl Salt hydrolysis->mixture extraction Workup & Extraction (Adjust pH, Extract) mixture->extraction amine Pure Enantiomeric Amine extraction->amine Organic Layer auxiliary Recovered Chiral Auxiliary (Aqueous Layer) extraction->auxiliary Aqueous Layer

References

Application Notes & Protocols: (R)-(-)-2-Phenylglycine Chloride Hydrochloride in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Chiral Precision with an Activated Amino Acid

For the discerning researcher in peptide chemistry and drug development, the pursuit of stereochemical purity is paramount. The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, where the chirality of each amino acid residue plays a defining role. (R)-(-)-2-Phenylglycine, a non-proteinogenic amino acid, is a crucial building block in the synthesis of numerous bioactive peptides and pharmaceutical intermediates. Its incorporation, however, presents a unique set of challenges, primarily the propensity for racemization at the benzylic α-carbon.[1][2] This guide provides an in-depth exploration of (R)-(-)-2-Phenylglycine chloride hydrochloride, a highly reactive derivative designed to enhance coupling efficiency while navigating the delicate balance of maintaining chiral integrity.

This compound, with the IUPAC name (2R)-2-amino-2-phenylacetyl chloride hydrochloride, is a crystalline solid soluble in water due to its ionic nature.[3][4] Its high reactivity stems from the acyl chloride functionality, which makes the carboxyl group exceptionally electrophilic and primed for nucleophilic attack by an amino group, thus facilitating peptide bond formation.[5][6] However, this heightened reactivity also increases the risk of epimerization.[1] This document will serve as a comprehensive resource, elucidating the mechanistic principles and providing robust, field-tested protocols for the effective application of this valuable reagent in both solution-phase and solid-phase peptide synthesis (SPPS).

Mechanistic Insights: The Double-Edged Sword of Reactivity

The use of amino acid chlorides in peptide synthesis represents a departure from standard carbodiimide-mediated coupling reactions.[7][8] The primary advantage lies in the direct activation of the carboxyl group, eliminating the need for additional coupling reagents and potentially leading to faster reaction kinetics and higher yields.[9][10]

The Activation Pathway

The conversion of an N-protected amino acid to its corresponding acid chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or bis-(trichloromethyl)carbonate (BTC, triphosgene).[9][10][11] In the case of this compound, the amino group is protonated, providing inherent protection without the need for a temporary protecting group like Fmoc or Boc during the acid chloride formation itself.

G cluster_0 Activation cluster_1 Coupling R_PG (R)-Phenylglycine AcidChloride (R)-Phenylglycine Chloride Hydrochloride R_PG->AcidChloride Activation SOCl2 SOCl₂ or BTC Dipeptide Dipeptide AcidChloride->Dipeptide Coupling AminoEster Amino Acid Ester or N-terminal of Peptide AminoEster->Dipeptide caption Fig. 1: Activation and Coupling Pathway

Caption: General workflow for peptide synthesis using an amino acid chloride.

The Specter of Racemization

The primary drawback of using highly reactive acyl chlorides is the increased risk of racemization, particularly for amino acids with electron-withdrawing groups or those prone to enolization, such as phenylglycine.[1][5] The acidic α-proton of phenylglycine is susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate, which can be protonated from either face to yield a racemic mixture.

G R_Config (R)-Phenylglycine Derivative Enolate Planar Enolate Intermediate R_Config->Enolate - H⁺ Base Base Enolate->R_Config + H⁺ S_Config (S)-Phenylglycine Derivative Enolate->S_Config + H⁺ caption Fig. 2: Mechanism of Racemization

Caption: Base-catalyzed racemization of phenylglycine via an enolate intermediate.

To mitigate this, careful control of the reaction conditions, particularly the choice of base and solvent, is crucial. The use of sterically hindered, non-nucleophilic bases and low reaction temperatures can significantly suppress racemization.[1]

Protocols for Application in Peptide Synthesis

The following protocols are designed to be self-validating, with in-process controls and analytical checkpoints to ensure the desired outcome.

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis is often preferred for the synthesis of short peptides or for large-scale production where purification by crystallization is feasible.[12][13][14]

Protocol 2.1.1: Dipeptide Synthesis using this compound

This protocol describes the coupling of this compound with an amino acid ester.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)[15]

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0-2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Preparation of the Amine Component: Suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM (10 mL/mmol) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • Neutralization: Cool the suspension to 0 °C in an ice bath. Add DIPEA (1.0 eq) dropwise and stir for 15-20 minutes until the solution becomes clear.

  • Coupling Reaction: In a separate flask, suspend this compound (1.0 eq) in anhydrous DCM. Add this suspension to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude dipeptide by column chromatography on silica gel or by recrystallization. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric excess by chiral HPLC to assess the extent of racemization.

Causality and Experimental Choices:

  • Base Selection: DIPEA or collidine are used as they are sterically hindered, non-nucleophilic bases that minimize side reactions.[7] The use of a slight excess of base ensures complete neutralization of the hydrochloride salts and the HCl generated during the coupling.

  • Solvent: Anhydrous aprotic solvents like DCM or THF are essential to prevent hydrolysis of the highly reactive acid chloride.[3]

  • Temperature Control: Maintaining the reaction at 0 °C is critical to suppress the rate of racemization.[1]

Parameter Condition Rationale
Temperature 0 °C to room temperatureMinimizes racemization
Base DIPEA, CollidineNon-nucleophilic, prevents side reactions
Solvent Anhydrous DCM, THFPrevents hydrolysis of acid chloride
Monitoring TLC, HPLCTracks reaction completion and purity

Table 1: Key Parameters for Solution-Phase Coupling

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the synthesis of longer peptides.[16][17][18] The use of amino acid chlorides in SPPS can be advantageous for "difficult couplings," such as those involving sterically hindered or N-alkylated amino acids.[10][11]

Protocol 2.2.1: Incorporation of (R)-Phenylglycine into a Resin-Bound Peptide

This protocol outlines the coupling of an N-terminally protected (e.g., Fmoc) (R)-phenylglycine, activated in situ as the acid chloride, to a growing peptide chain on a solid support.

Materials:

  • Fmoc-(R)-Phenylglycine-OH (3.0 eq)

  • Bis-(trichloromethyl)carbonate (BTC) (1.0 eq)

  • 2,4,6-Collidine (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF. Deprotect the N-terminal Fmoc group by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.[19]

  • In Situ Activation: In a separate flame-dried flask, dissolve Fmoc-(R)-Phenylglycine-OH (3.0 eq) and BTC (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Stir for 30-60 minutes at 0 °C. The formation of the acid chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch at higher wavenumber).

  • Coupling: Add the freshly prepared Fmoc-(R)-Phenylglycine chloride solution to the deprotected resin. Add 2,4,6-collidine (3.0 eq) and agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test or a Chloranil test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

  • Washing: After complete coupling, wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts.

  • Chain Elongation: The Fmoc group can now be deprotected to allow for the coupling of the next amino acid in the sequence.

Causality and Experimental Choices:

  • In Situ Generation: Generating the acid chloride in situ is preferred as N-protected amino acid chlorides can be unstable and are sensitive to moisture.[8][10] BTC is a safer and easier-to-handle alternative to phosgene gas.[10][11]

  • Base and Solvent in SPPS: Collidine is a preferred base in this context due to its lower basicity compared to DIPEA, which can help minimize racemization.[7] The solvent system must be compatible with both the activation step and the solid support.

  • Protecting Groups: The use of an N-terminal protecting group like Fmoc is essential in SPPS to control the sequence of amino acid addition.[20][21][22]

Parameter Reagent/Condition Rationale
Activation Reagent Bis-(trichloromethyl)carbonate (BTC)Safe and efficient in situ acid chloride formation
Base 2,4,6-CollidineMild base to minimize racemization
Protecting Group FmocStandard for SPPS, allows for controlled elongation
Monitoring Kaiser Test/Chloranil TestConfirms complete coupling on the solid phase

Table 2: Key Parameters for Solid-Phase Coupling

Safety and Handling

This compound is a moisture-sensitive and corrosive compound.[3][23] It readily hydrolyzes in water to release hydrochloric acid.[4] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The compound is also a potential skin and respiratory irritant.[4] Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Conclusion: A Powerful Tool for a Skilled Hand

This compound offers a highly reactive and efficient means of incorporating the chiral (R)-phenylglycine moiety into peptide structures. Its successful application hinges on a thorough understanding of the underlying reaction mechanisms and a meticulous approach to experimental design, particularly concerning the control of racemization. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable reagent, enabling the synthesis of complex, chirally-defined peptides for a wide range of applications in medicinal chemistry and beyond.

References

Application Notes and Protocols for the Diastereoselective Synthesis of β-Lactams using (R)-(-)-2-Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of β-Lactams and the Role of Chiral Auxiliaries

The β-lactam (azetidin-2-one) ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in the vast family of β-lactam antibiotics, including penicillins and cephalosporins. The biological activity of these compounds is intrinsically linked to their stereochemistry, making the development of stereoselective synthetic routes a critical endeavor in drug discovery and development. The Staudinger [2+2] cycloaddition of a ketene and an imine stands as one of the most reliable and versatile methods for constructing the β-lactam ring.[1]

To control the stereochemical outcome of this reaction, chiral auxiliaries are frequently employed. These are enantiomerically pure compounds that are temporarily incorporated into the reacting molecule to direct the formation of a specific stereoisomer. Among the most effective chiral auxiliaries for the synthesis of 3-amino-β-lactams are oxazolidinones derived from the chiral amino acid (R)-(-)-2-phenylglycine.[2] This application note provides a detailed guide to the synthesis of β-lactams utilizing a chiral auxiliary derived from (R)-phenylglycine, covering the preparation of the auxiliary, the key diastereoselective Staudinger cycloaddition, and subsequent product analysis.

Strategic Overview: From (R)-Phenylglycine to Chiral β-Lactams

The overall synthetic strategy involves a multi-step process that begins with the conversion of a derivative of (R)-(-)-2-phenylglycine into a chiral oxazolidinone auxiliary. This auxiliary is then acylated to form the ketene precursor, which undergoes a diastereoselective [2+2] Staudinger cycloaddition with an imine. The phenyl group of the auxiliary effectively shields one face of the ketene, directing the imine to attack from the opposite face, thereby controlling the stereochemistry of the newly formed chiral centers in the β-lactam ring.

G cluster_0 Part 1: Chiral Auxiliary Synthesis cluster_1 Part 2: β-Lactam Synthesis cluster_2 Part 3: Final Product Isolation R_Phenylglycine (R)-(-)-2-Phenylglycine Chloride Hydrochloride R_Phenylglycinol (R)-Phenylglycinol R_Phenylglycine->R_Phenylglycinol Reduction Chiral_Auxiliary (S)-4-Phenyl-2-oxazolidinone R_Phenylglycinol->Chiral_Auxiliary Cyclization (e.g., with Diethyl Carbonate) Acyl_Chloride Auxiliary-Acyl Chloride ((S)-4-Phenyloxazolidinon-3-ylacetyl chloride) Chiral_Auxiliary->Acyl_Chloride Acylation Ketene Chiral Ketene (in situ generation) Acyl_Chloride->Ketene + Base (e.g., Et3N) Beta_Lactam Diastereomerically Enriched cis-β-Lactam Ketene->Beta_Lactam Imine Imine (R'-CH=N-R'') Imine->Beta_Lactam Final_Product Enantiopure 3-Amino-β-Lactam Beta_Lactam->Final_Product Auxiliary Cleavage

Caption: Synthetic workflow from (R)-Phenylglycine to the target β-lactam.

Part 1: Preparation of the Chiral Auxiliary and Ketene Precursor

The starting material, (R)-(-)-2-Phenylglycine chloride hydrochloride, is first converted to (R)-phenylglycinol. This amino alcohol is then cyclized to form the versatile chiral auxiliary, (S)-4-phenyl-2-oxazolidinone. The stereochemical descriptor changes from (R) to (S) due to the Cahn-Ingold-Prelog priority rules upon cyclization, but the absolute configuration derived from the starting material is retained.

Protocol 1: Synthesis of (S)-4-Phenyl-2-oxazolidinone

This protocol is adapted from a general procedure for the synthesis of oxazolidinones from amino alcohols.[3]

  • Reduction to (R)-Phenylglycinol: this compound is reduced to (R)-phenylglycinol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an appropriate anhydrous solvent like tetrahydrofuran (THF). This is a standard procedure that should be performed with caution under an inert atmosphere.

  • Cyclization:

    • In a dry three-necked round-bottom flask equipped with a thermometer and a distillation head, combine (R)-phenylglycinol (1.0 eq), diethyl carbonate (2.5 eq), and a catalytic amount of potassium carbonate (K₂CO₃, 0.1 eq).

    • Heat the mixture to 130-140 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Ethanol will be generated as a byproduct and should be removed by distillation to drive the reaction to completion.

    • After the reaction is complete (monitored by TLC), cool the oily residue to room temperature.

    • Dissolve the residue in dichloromethane (CH₂Cl₂) and filter to remove the K₂CO₃.

    • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a mixture of ethyl acetate and petroleum ether (e.g., 1:3 v/v) to yield (S)-4-phenyl-2-oxazolidinone as a white solid.[3]

Protocol 2: Preparation of (S)-4-Phenyloxazolidinon-3-ylacetyl Chloride
  • N-Acylation:

    • To a solution of (S)-4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (n-BuLi, 1.05 eq) dropwise.

    • Stir the resulting solution at 0 °C for 30 minutes.

    • In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in anhydrous THF.

    • Add the acetyl chloride solution dropwise to the lithium salt of the oxazolidinone at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • Work-up and Conversion to Acid Chloride:

    • The resulting N-acetylated oxazolidinone can be worked up and isolated. However, for the subsequent Staudinger reaction, it is often converted directly to the acid chloride.

    • To the N-acetylated product, add a chlorinating agent such as oxalyl chloride or thionyl chloride in an appropriate solvent like dichloromethane with a catalytic amount of DMF. This reaction should be performed with extreme care in a well-ventilated fume hood.

    • After the reaction is complete, the solvent and excess reagent are carefully removed under reduced pressure to yield the crude (S)-4-phenyloxazolidinon-3-ylacetyl chloride, which is typically used immediately in the next step.

Part 2: The Diastereoselective Staudinger [2+2] Cycloaddition

This is the key bond-forming step where the stereochemistry of the β-lactam is established. The ketene is generated in situ from the acyl chloride in the presence of a tertiary amine base and reacts immediately with the imine.

Mechanism of Stereocontrol

The high diastereoselectivity of this reaction is a result of the steric hindrance imposed by the phenyl group on the chiral auxiliary. The reaction proceeds through a zwitterionic intermediate. The bulky phenyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the planar ketene intermediate. Consequently, the imine preferentially attacks from the less hindered face, leading to the formation of the cis-β-lactam as the major diastereomer.[4]

G cluster_0 Mechanism of Diastereoselection Ketene Chiral Ketene (viewed edge-on) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Imine attacks from less hindered bottom face Imine Imine Imine->Zwitterion Cis_Lactam cis-β-Lactam (Major Product) Zwitterion->Cis_Lactam Favored Ring Closure Trans_Lactam trans-β-Lactam (Minor Product) Zwitterion->Trans_Lactam Disfavored Ring Closure (via bond rotation) Auxiliary Bulky Phenyl Group (Shielding Top Face) Auxiliary->Ketene

Caption: Facial selectivity in the Staudinger cycloaddition.

Protocol 3: Synthesis of cis-3-Amino-β-Lactams

This protocol is a representative procedure for the reaction of a chiral ketene with an achiral imine.[2]

  • Imine Preparation: Prepare the desired imine (e.g., N-benzylidenebenzylamine) by condensing the corresponding aldehyde and amine, typically with removal of water. Ensure the imine is pure and dry before use.

  • Reaction Setup:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the imine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add triethylamine (Et₃N, 1.5 eq) to the cooled imine solution.

  • Ketene Generation and Cycloaddition:

    • In a separate flask, dissolve the crude (S)-4-phenyloxazolidinon-3-ylacetyl chloride (1.2 eq) in anhydrous CH₂Cl₂.

    • Add the acid chloride solution dropwise to the cold imine/triethylamine mixture over a period of 30-60 minutes.

    • Stir the reaction mixture at -78 °C for 2-4 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification and Characterization

The crude product is a mixture of diastereomers, which can be separated by standard chromatographic techniques. The stereochemistry of the major product is then confirmed by ¹H NMR spectroscopy.

Purification
  • Column Chromatography: The diastereomers can be separated by flash column chromatography on silica gel.[2] A gradient elution system, for example, starting with a low polarity eluent (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is often effective. The separation of diastereomers is possible because they have different physical properties.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can also be an effective method for purification and isolation of the major diastereomer.

ParameterConditionExpected OutcomeReference
Reaction Staudinger [2+2] CycloadditionFormation of β-lactam ring[1]
Chiral Auxiliary (S)-4-Phenyl-2-oxazolidinoneInduces high diastereoselectivity
Substrates Auxiliary-acetyl chloride, N-benzylaldiminescis-β-lactam product[2]
Solvent Dichloromethane (CH₂Cl₂)Standard solvent for this reaction[6]
Base Triethylamine (Et₃N)In situ ketene generation[6]
Temperature -78 °C to room temperatureControls reaction rate and selectivity
Typical Yield 80 - 90%High efficiency[2]
Diastereomeric Ratio 95:5 to 97:3 (cis:trans)Excellent stereocontrol[2]
Characterization

The primary method for determining the stereochemical outcome of the Staudinger reaction is ¹H NMR spectroscopy. The coupling constant (J-value) between the protons at the C3 and C4 positions of the β-lactam ring is diagnostic of the relative stereochemistry.

  • cis-β-Lactams: Exhibit a larger coupling constant, typically in the range of J = 4.4 - 5.5 Hz .[7][8]

  • trans-β-Lactams: Exhibit a smaller coupling constant, typically in the range of J = 1.6 - 2.5 Hz .[8]

A full characterization would also include ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm the structure of the synthesized β-lactam.

Part 4: Auxiliary Cleavage

To obtain the final, enantiomerically pure 3-amino-β-lactam, the chiral auxiliary must be removed. The specific conditions for cleavage depend on the nature of the auxiliary linkage. For N-acylated oxazolidinones, various methods can be employed, such as hydrolysis under basic conditions (e.g., with lithium hydroxide) or reductive cleavage. The choice of method should be compatible with the other functional groups present in the molecule.

Safety and Handling

  • Acyl Chlorides: Acyl chlorides, such as acetyl chloride and its derivatives, are corrosive, lachrymatory, and react violently with water. They should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Organolithium Reagents: Reagents like n-butyllithium (n-BuLi) are pyrophoric and react violently with water and protic solvents. They must be handled under a strictly inert atmosphere (Nitrogen or Argon) using syringe techniques.

  • Solvents: Anhydrous solvents are crucial for the success of these reactions. Dichloromethane is a suspected carcinogen and should be handled with care in a fume hood.

  • General Precautions: The Staudinger reaction should be performed in a well-ventilated area. Always consider the potential hazards of all reactants, reagents, and solvents before starting any experiment.

References

Application Notes and Protocols: The Role of (R)-(-)-2-Phenylglycine Chloride Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (R)-(-)-2-Phenylglycine chloride hydrochloride is a highly valuable chiral building block in the pharmaceutical industry. Its primary significance lies in its role as a key acylating agent for the synthesis of semi-synthetic β-lactam antibiotics, most notably ampicillin and cephalexin. The specific (R)-configuration of its stereocenter is essential for the therapeutic efficacy of these drugs. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications, underlying chemical principles, and detailed protocols involving this reagent. We will explore its core application in antibiotic synthesis, the broader context of its parent molecule as a chiral auxiliary, and protocols for its preparation and quality control, ensuring a comprehensive understanding grounded in scientific integrity and practical insights.

Chemical Properties and Safety Profile

This compound, also known as D-(-)-2-Phenylglycine chloride hydrochloride, is the acid chloride derivative of the non-proteinogenic amino acid D-phenylglycine.[1] The amino group is protected in its protonated hydrochloride form, which is crucial for preventing intermolecular side reactions such as polymerization during synthesis.

Table 1: Physicochemical Properties

Property Value
IUPAC Name (2R)-2-amino-2-phenylacetyl chloride;hydrochloride[2]
CAS Number 39878-87-0[2]
Molecular Formula C₈H₉Cl₂NO[2]
Molecular Weight 206.07 g/mol [2]
Appearance Light brown to white crystalline solid[2]

| Reactivity | Highly reactive acyl chloride. Readily hydrolyzes in water to form D-phenylglycine.[2] |

Reactivity and Handling

The compound's high reactivity stems from the electrophilic carbonyl carbon of the acyl chloride group. This makes it an excellent acylating agent for nucleophiles like amines and alcohols. However, it also makes the compound highly susceptible to moisture. All reactions and storage should be conducted under strictly anhydrous conditions, for instance, under an inert atmosphere of nitrogen or argon.[3]

Safety and Hazard Information

This compound is a corrosive and hazardous substance that requires careful handling in a well-ventilated chemical fume hood.[3][4]

  • Health Hazards: Causes severe skin burns and serious eye damage.[2][3] It is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. For handling larger quantities or when dust formation is likely, respiratory protection is necessary.[3][4]

  • Spill & Disposal: In case of a spill, evacuate the area. Do not allow the substance to enter drains.[4] Sweep up the solid material carefully, avoiding dust formation, and place it in a suitable, labeled container for hazardous waste disposal.[3] Dispose of contents/container in accordance with local, regional, and national regulations.[4]

Core Application: Synthesis of Semi-Synthetic β-Lactam Antibiotics

The most critical industrial application of this compound is the introduction of the D-phenylglycyl side chain onto β-lactam nuclei to produce broad-spectrum antibiotics.[1] This side chain is fundamental to the antibacterial activity of drugs like ampicillin and cephalexin.

Mechanistic Rationale

The synthesis of ampicillin involves the acylation of 6-aminopenicillanic acid (6-APA), the core structural component of penicillins. The reaction is a nucleophilic acyl substitution where the primary amine of 6-APA attacks the carbonyl carbon of the acyl chloride.

Key Principles:

  • Activation: The carboxylic acid of D-phenylglycine is "activated" by converting it to the highly reactive acyl chloride, facilitating amide bond formation.

  • Protection: The amino group of the phenylglycine moiety is present as a hydrochloride salt. This protonation prevents it from acting as a nucleophile and undergoing self-acylation, which would lead to undesired polymer formation.

  • Stereochemistry: The (R)-configuration at the α-carbon of the phenylglycine side chain is retained throughout the reaction and is crucial for the final drug's ability to bind to penicillin-binding proteins (PBPs) in bacteria.

G cluster_inputs Starting Materials cluster_process Synthesis Process cluster_outputs Products & Byproducts R_PG_Cl (R)-(-)-2-Phenylglycine chloride hydrochloride Acylation Acylation Reaction (Nucleophilic Acyl Substitution) - Anhydrous Solvent - Low Temperature (-10 to 0 °C) - Base (e.g., Triethylamine) R_PG_Cl->Acylation APA 6-Aminopenicillanic Acid (6-APA) APA->Acylation Ampicillin Ampicillin (Crude Product) Acylation->Ampicillin Byproduct Triethylamine Hydrochloride (Byproduct) Acylation->Byproduct Purification Purification (e.g., Crystallization) Ampicillin->Purification Final Pure Ampicillin Purification->Final

Figure 1: General workflow for the synthesis of Ampicillin.

Protocol: Laboratory-Scale Synthesis of Ampicillin

This protocol outlines the acylation of 6-APA. Causality Note: The reaction is conducted at low temperatures to minimize the rate of competing side reactions, such as the hydrolysis of the acyl chloride, and to ensure high selectivity.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • This compound

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane or Acetone)

  • Hydrochloric acid (for pH adjustment/work-up)

  • Deionized water

Procedure:

  • Preparation: Suspend 6-APA (1.0 eq) in the chosen anhydrous solvent in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, under a nitrogen atmosphere.

  • Cooling: Cool the suspension to between -10 °C and 0 °C using an ice-salt or acetone-dry ice bath.

  • Basification: Add triethylamine (1.0 eq) dropwise to the suspension while maintaining the low temperature. Stir for 20-30 minutes to form the soluble triethylammonium salt of 6-APA.

  • Acylation: In a separate flask, suspend this compound (1.05 eq) in the same anhydrous solvent. Add this suspension slowly to the 6-APA solution over 1-2 hours, ensuring the temperature remains below 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, the crude ampicillin can be precipitated by careful pH adjustment. The byproduct, triethylamine hydrochloride, is typically removed by filtration or aqueous extraction.

  • Purification: The crude solid is collected and purified, usually by recrystallization from a suitable solvent system (e.g., aqueous acetone), to yield pure ampicillin.

Table 2: Typical Ampicillin Synthesis Parameters

Parameter Typical Value/Condition Rationale
Molar Ratio (Acyl Chloride:6-APA) 1.05 : 1 A slight excess of the acylating agent ensures complete conversion of the limiting 6-APA.
Temperature -10 °C to 0 °C Minimizes hydrolysis of the acyl chloride and other side reactions, enhancing yield and purity.[5]
Solvent Dichloromethane, Acetone Must be anhydrous to prevent hydrolysis of the acyl chloride.[5]
Base Triethylamine Acts as a proton scavenger for the HCl generated and solubilizes the 6-APA.

| Typical Yield | >85% (after purification) | Dependent on strict control of temperature and anhydrous conditions. |

Role in Asymmetric Synthesis as a Chiral Auxiliary

While the acyl chloride is a direct reactant, the parent molecule, (R)-phenylglycine, and its derivatives (e.g., amides) serve a distinct and powerful role as chiral auxiliaries .[6] A chiral auxiliary is a recoverable stereogenic group that is temporarily attached to a prochiral substrate to direct a reaction to form one specific stereoisomer.[7]

Application Example: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids. When conducted with a chiral auxiliary like (R)-phenylglycine amide, it can be rendered highly diastereoselective. This process often leverages a crystallization-induced asymmetric transformation, where one diastereomer is much less soluble and precipitates from the reaction mixture, driving the equilibrium towards its formation.[8]

G cluster_main Crystallization-Induced Asymmetric Transformation Prochiral Prochiral Imine (from Aldehyde) Equilibrium Diastereomer A (Soluble) Diastereomer B (Insoluble) Prochiral->Equilibrium Auxiliary Chiral Auxiliary ((R)-Phenylglycine Amide) Auxiliary->Equilibrium Precipitate Diastereomer B (Precipitates) Equilibrium->Precipitate Le Châtelier's Principle Isolation Isolation via Filtration Precipitate->Isolation Hydrolysis Hydrolysis (Auxiliary Removal) Isolation->Hydrolysis Product Enantiopure α-Amino Acid Hydrolysis->Product RecoveredAux Recovered Auxiliary Hydrolysis->RecoveredAux

Figure 2: Logic of an asymmetric synthesis using a chiral auxiliary.

This strategy allows for the synthesis of various non-natural, enantiomerically pure amino acids, which are themselves valuable intermediates for novel pharmaceuticals.[8] The diastereomerically pure α-amino nitrile intermediate can be isolated in high yield (>90%) and then hydrolyzed to give the target amino acid with excellent enantiomeric excess (>98% ee).[8]

Synthesis and Quality Control of the Reagent

The quality of this compound is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API).[1] It is typically synthesized via the chlorination of D-(-)-phenylglycine hydrochloride.

Protocol: Preparation of this compound

This protocol is based on established industrial processes and should be performed with extreme caution due to the hazardous nature of the reagents.[1][9]

Materials:

  • D-(-)-Phenylglycine

  • Anhydrous non-chlorinated solvent (e.g., Toluene, Cyclohexane)[1]

  • Dry Hydrogen Chloride (HCl) gas

  • Phosphorus pentachloride (PCl₅) or Phosphorus trichloride (PCl₃) with Chlorine (Cl₂) gas[1]

Procedure:

  • Hydrochloride Formation: Suspend D-(-)-Phenylglycine (1.0 eq) in the anhydrous solvent in a reactor suitable for handling corrosive gases. Bubble dry HCl gas through the suspension at 20-25 °C for approximately one hour to convert the amino acid to its hydrochloride salt in situ.[1]

  • Chlorination: Cool the resulting suspension. For the PCl₅ method, a solution of PCl₅ (1.1 eq) in the same solvent is added portion-wise over 45-60 minutes, maintaining the temperature below 30 °C.[9]

  • Reaction: Stir the mixture for 5-10 hours at 20-25 °C. The product will crystallize out of the solution.[1]

  • Isolation: Filter the crystalline product under an inert atmosphere. Wash the filter cake with fresh, cold anhydrous solvent to remove residual reagents.

  • Drying: Dry the white crystalline product under vacuum to remove all traces of solvent.

Quality Control Parameters

High purity is essential for pharmaceutical applications, with assays typically required to be ≥96%.[1]

Table 3: Key Quality Control Specifications

Test Method Typical Specification
Assay Titration ≥ 98.0%
Appearance Visual White to off-white crystalline solid
Melting Point Capillary Method ~180 °C (decomposes)
Optical Rotation Polarimetry Specific rotation consistent with (R)-enantiomer
Related Substances HPLC D-(-)-Phenylglycine HCl ≤ 1.0%

| Residual Solvents | Gas Chromatography (GC) | Within pharmacopeial limits |

Conclusion

This compound is more than a simple reagent; it is a cornerstone of modern antibiotic manufacturing and a powerful tool in asymmetric synthesis. Its utility is derived from a combination of high reactivity, inherent chirality, and a protective group integrated into its structure. By understanding the principles behind its use and adhering to stringent protocols for its handling and synthesis, researchers and developers can effectively leverage this key intermediate to produce life-saving medicines and novel chiral molecules with high efficiency and stereochemical purity.

References

experimental setup for reactions involving (R)-(-)-2-Phenylglycine chloride hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of (R)-(-)-2-Phenylglycine Chloride Hydrochloride in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly valuable and reactive chiral building block in modern organic synthesis. Its utility stems from the presence of a stereochemically defined α-carbon and a highly electrophilic acyl chloride functional group. This combination makes it a premier reagent for the synthesis of enantiomerically pure molecules, particularly in the pharmaceutical industry. Key applications include its role as an activated amino acid for peptide bond formation and as a crucial side-chain precursor in the semi-synthesis of β-lactam antibiotics like ampicillin.[1][2] Furthermore, the inherent chirality of the phenylglycine moiety allows it to serve as an effective chiral auxiliary, directing the stereochemical outcome of reactions.[3][4] However, its high reactivity, particularly its moisture sensitivity, necessitates rigorous handling and specific experimental setups to ensure successful and safe utilization.[5][6] This guide provides an in-depth overview of its properties, safety protocols, and detailed experimental procedures for its primary applications, supported by mechanistic insights and analytical methods for validation.

Physicochemical Properties & Safety Imperatives

This compound is a white to off-white crystalline solid that serves as a potent acylating agent.[5][7] Its high reactivity is its greatest asset and its primary hazard. Understanding its properties is fundamental to its effective use.

PropertyValueSource(s)
CAS Number 39878-87-0[7][8]
Molecular Formula C₈H₉Cl₂NO[2][9]
Molecular Weight 206.07 g/mol [2]
Appearance White to off-white crystalline powder[5][7]
Melting Point ~117-177 °C (decomposes)[5][8]
Key Hazards Corrosive, moisture-sensitive, causes severe burns, respiratory sensitizer[2][6][7]
Critical Safety & Handling Protocols

The acyl chloride functional group is extremely susceptible to hydrolysis.[6] Reaction with atmospheric moisture or protic solvents will readily convert the starting material to (R)-phenylglycine and corrosive hydrochloric acid, rendering it inactive for acylation and compromising the reaction.[2][10] Therefore, adherence to strict anhydrous and inert atmosphere techniques is non-negotiable.

Mandatory Safety Precautions:

  • Work Area: All manipulations must be performed in a certified chemical fume hood.[10]

  • Personal Protective Equipment (PPE): A full complement of PPE is required:

    • Chemical-resistant gloves (nitrile or neoprene).[10]

    • Chemical splash goggles and a full-face shield.[11]

    • Flame-retardant lab coat and protective clothing.

  • Atmosphere: Handle exclusively under an inert atmosphere (dry Nitrogen or Argon). All glassware must be oven- or flame-dried and cooled under an inert gas stream.[12]

  • Reagents: Use only anhydrous solvents.

  • Storage: Store in a tightly sealed container within a desiccator in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, and bases.[10][12]

Quenching and Disposal: Unused reagent and reaction residues must be quenched carefully. Slowly and cautiously add the material to a stirred, cold (ice bath) solution of a weak base, such as sodium bicarbonate, or an alcohol like isopropanol. The reaction is exothermic and will release HCl gas.

Core Application I: Activated Precursor in Peptide Synthesis

The primary utility of this compound is in the formation of amide (peptide) bonds. The acyl chloride is a highly "activated" carboxylic acid derivative, reacting rapidly with nucleophiles like the amino group of another amino acid without the need for additional coupling reagents.[13][14]

Mechanistic Rationale & Workflow

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen of a second amino acid ester attacks the electrophilic carbonyl carbon of the phenylglycine chloride. The reaction requires a non-nucleophilic organic base (e.g., triethylamine, DIPEA) to neutralize both the hydrochloride salt of the starting material and the HCl generated during the reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Dry Glassware Anhydrous Solvent (R)-(-)-2-Phenylglycine chloride HCl Amino Acid Ester Anhydrous Base Setup Assemble under N2/Ar Dissolve Amino Ester & Base Reagents->Setup Addition Slowly Add Phenylglycine Chloride (Maintain T < 5 °C) Setup->Addition Stir Stir at 0 °C to RT Monitor by TLC/LC-MS Addition->Stir Quench Quench Reaction (e.g., with aq. NaHCO3) Stir->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify Purify via Column Chromatography Extract->Purify Analysis Characterize Product (NMR, MS, HPLC) Purify->Analysis

Caption: General workflow for solution-phase peptide coupling.

Protocol 1: Solution-Phase Synthesis of a Dipeptide

This protocol describes the coupling of this compound with L-Alanine methyl ester hydrochloride.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride

  • Triethylamine (Et₃N), distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add L-Alanine methyl ester hydrochloride (1.0 eq).

  • Suspension: Add anhydrous DCM (approx. 0.1 M concentration relative to the amino ester) and cool the flask to 0 °C in an ice bath.

  • Base Addition: Slowly add distilled triethylamine (2.2 eq) to the suspension. Stir for 15 minutes at 0 °C. The first equivalent neutralizes the ester salt, while the subsequent amount will neutralize the HCl generated during the coupling.

  • Acylation: In a separate dry flask, suspend this compound (1.05 eq) in a small amount of anhydrous DCM. Slowly add this suspension to the reaction mixture at 0 °C via cannula or dropping funnel over 20 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino ester is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure dipeptide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application II: Chiral Auxiliary in β-Lactam Synthesis

The fixed stereocenter of (R)-phenylglycine can be exploited to control the stereochemistry of newly formed chiral centers. This is a cornerstone of asymmetric synthesis. A classic application is in the diastereoselective synthesis of β-lactams (2-azetidinones), which are core structures in many antibiotics.[4][15]

Conceptual Overview

In this approach, an imine is formed from an aldehyde and an (R)-phenylglycine derivative (e.g., the methyl ester). This imine, now containing a chiral director, is reacted with an ester enolate in a [2+2] cycloaddition (a variation of the Staudinger reaction).[15] The bulky phenyl group of the auxiliary blocks one face of the imine, forcing the incoming enolate to attack from the less sterically hindered face, thereby creating the new stereocenters on the β-lactam ring with high diastereoselectivity.[4]

G reactants Imine from (R)-Phenylglycine Ester + Ester Enolate transition_state Transition State (Face Shielding by Phenyl Group) reactants->transition_state [2+2] Cycloaddition product Diastereomerically Enriched β-Lactam transition_state->product Ring Closure removal Auxiliary Removal (e.g., Hydrogenolysis) product->removal final_product Enantiopure β-Lactam removal->final_product

Caption: Logic flow for asymmetric β-lactam synthesis.

Protocol 2: Diastereoselective Synthesis of a β-Lactam Precursor

This protocol is a conceptualized procedure based on established literature for the zinc enolate-imine condensation.[4]

Materials:

  • N-benzylidene-(R)-phenylglycine methyl ester (imine, prepared separately)

  • Reformatsky reagent precursor (e.g., ethyl bromoacetate)

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Zinc Chloride (ZnCl₂)

Procedure:

  • Imine Preparation: Prepare the imine by condensing benzaldehyde and (R)-phenylglycine methyl ester. Purify and ensure it is anhydrous before use.

  • Enolate Formation: In a flame-dried, three-neck flask under argon, activate zinc dust. Add anhydrous THF, followed by ethyl bromoacetate. Gently heat to initiate the formation of the zinc enolate (Reformatsky reagent). Cool to -70 °C.

  • Lewis Acid Activation: In a separate flask, dissolve the imine (1.0 eq) in anhydrous THF and add ZnCl₂ (1.1 eq) at -70 °C. Stir for 30 minutes to allow for complexation, which activates the imine.[4]

  • Cycloaddition: Slowly transfer the pre-formed cold zinc enolate solution to the imine-ZnCl₂ complex solution at -70 °C.

  • Reaction Monitoring: Stir the reaction at -70 °C for several hours. Monitor the formation of the β-lactam product by TLC or LC-MS.

  • Workup: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). Warm to room temperature and extract the product with ethyl acetate.

  • Purification & Analysis: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography. Determine the diastereomeric ratio (d.r.) of the product using ¹H NMR or chiral HPLC.

Quality Control & Analytical Characterization

Rigorous analysis is essential to validate the outcome of any synthesis. For reactions involving chiral molecules, it is critical to determine not only the chemical purity but also the stereochemical integrity.

Analytical TechniquePurposeExpected Outcome / Information
¹H and ¹³C NMR Structural confirmation and chemical purity assessment.Correct chemical shifts, integration, and coupling patterns.
Mass Spectrometry (MS) Confirmation of molecular weight.Observation of the correct molecular ion peak (M+H)⁺.
Chiral HPLC Determination of enantiomeric or diastereomeric excess.Separation of stereoisomers into distinct peaks.[16][17][18]
FT-IR Spectroscopy Functional group analysis.Presence of key absorbances (e.g., C=O, N-H).
Protocol 3: General Chiral HPLC Method Development

Determining the enantiomeric excess (ee) or diastereomeric excess (de) is crucial. A universal method does not exist, but the following provides a starting point for method development.[19]

Procedure:

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase (CSP), such as one coated with a cellulose or amylose derivative, as these have broad applicability.

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol. Start with a 90:10 ratio and screen different ratios (e.g., 95:5, 80:20).

    • Reverse Phase: Use mixtures of water/acetonitrile or water/methanol, often with an additive like TFA or formic acid.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. Monitor the UV absorbance at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Optimization: If separation is not achieved, try a different CSP or modify the mobile phase (change solvent ratio, add modifiers, alter temperature).[17]

  • Quantification: Once baseline separation is achieved, integrate the peak areas of the two stereoisomers (A1 and A2). Calculate the excess using the formula: %ee or %de = |(A1 - A2) / (A1 + A2)| * 100.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Hydrolysis of the starting acyl chloride. 2. Insufficient base.1. Ensure all glassware is rigorously dried and all solvents/reagents are anhydrous. Maintain a positive inert gas pressure. 2. Use a sufficient excess of a non-nucleophilic base (e.g., 2.2 eq).
Formation of (R)-Phenylglycine Reaction with moisture in the air or solvents.Improve inert atmosphere and anhydrous techniques. Distill solvents from an appropriate drying agent before use.
Low Diastereoselectivity (in Aux. Rxn) 1. Incorrect reaction temperature. 2. Inappropriate Lewis acid or solvent.1. Perform the reaction at the recommended low temperature (e.g., -70 °C). 2. Screen different solvents or Lewis acids to optimize facial selectivity.
Epimerization/Racemization Presence of excess strong base or prolonged reaction times at elevated temperatures.Use the minimum required amount of base. Perform the reaction at the lowest feasible temperature and monitor closely to avoid unnecessary reaction time.[1]

Conclusion

This compound is a powerful synthetic tool whose effective application hinges on a thorough understanding of its reactive nature. By implementing meticulous anhydrous and inert atmosphere techniques, researchers can harness its high electrophilicity for efficient peptide couplings and leverage its inherent stereochemistry to direct asymmetric transformations. The protocols and analytical methods outlined in this guide provide a robust framework for successfully incorporating this versatile building block into complex synthetic campaigns, ultimately accelerating research and development in medicinal chemistry and beyond.

References

Application Note: (R)-(-)-2-Phenylglycine as a Chiral Auxiliary in the Diastereoselective Synthesis of 2-Azetidinones via Staudinger Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the use of (R)-(-)-2-Phenylglycine derivatives as a potent chiral auxiliary in the asymmetric synthesis of 2-azetidinones, commonly known as β-lactams. The core of this methodology lies in the Staudinger [2+2] ketene-imine cycloaddition, a powerful and versatile reaction for constructing the β-lactam ring.[1][2][3] We will explore the mechanistic underpinnings of the stereocontrol exerted by the phenylglycine moiety, provide step-by-step protocols for the synthesis and subsequent cleavage of the auxiliary, and present data that substantiates the efficacy of this approach. This document is intended for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex heterocyclic molecules.

Introduction: The Challenge of Asymmetric β-Lactam Synthesis

The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry, forming the structural core of the most important class of antibiotics, including penicillins and cephalosporins.[4][5] The biological activity of these molecules is critically dependent on their absolute stereochemistry. Consequently, the development of stereoselective methods to access enantiomerically pure β-lactams is a paramount objective in modern organic synthesis.[4]

Among the various synthetic strategies, the Staudinger ketene-imine cycloaddition, first reported in 1907, remains one of the most direct and versatile methods for constructing the four-membered ring.[5][6] The reaction involves the formal [2+2] cycloaddition of a ketene and an imine. However, the reaction of achiral precursors typically yields a racemic mixture of products.[2] Controlling the stereochemical outcome requires a chiral influence, which can be achieved through the use of chiral catalysts or, more commonly, by employing a chiral auxiliary.[7][8][9]

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction.[8][10] After the desired chiral center(s) have been established, the auxiliary is removed. (R)-Phenylglycine, a non-proteinogenic amino acid, has emerged as a highly effective chiral auxiliary due to its rigid structure, commercial availability in both enantiomeric forms, and the reliable facial selectivity it imparts.[11][12] This note details its application in guiding the stereoselective synthesis of β-lactams.

The Mechanistic Rationale: How Phenylglycine Directs Stereochemistry

The Staudinger cycloaddition is not a concerted pericyclic reaction but rather a stepwise process.[1][6][13] The reaction is initiated by a nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene, forming a zwitterionic intermediate.[14][15] This intermediate then undergoes a conrotatory 4π-electrocyclization to form the β-lactam ring.[6][13]

The stereoselectivity of the reaction is determined during this ring-closing step and is influenced by the substituents on both the ketene and the imine.[2][14] When a chiral auxiliary derived from (R)-phenylglycine is attached to the ketene (typically via an N-acyl linkage), its bulky phenyl group effectively shields one face of the molecule.

Causality of Stereocontrol: The ketene is generated in situ from an acyl chloride precursor, such as N-phthaloyl-(R)-phenylglycyl chloride, by dehydrohalogenation with a tertiary amine base.[1][11] The resulting chiral ketene possesses a distinct steric bias. For the subsequent cyclization to occur, the zwitterionic intermediate must adopt a conformation that minimizes steric repulsion between the bulky phenylglycine auxiliary and the substituents on the imine. This steric hindrance forces the imine to approach from the less-hindered face, and the subsequent ring closure proceeds through a lower-energy transition state, leading preferentially to a single diastereomer.[6] The reaction typically favors the formation of cis-β-lactams when using (E)-imines.[6]

Visualization of the Synthetic Workflow

The overall process can be visualized as a three-stage workflow: preparation of the chiral precursor, the key diastereoselective cycloaddition, and the final removal of the auxiliary to liberate the enantiopure product.

G cluster_0 Stage 1: Preparation cluster_1 Stage 2: Staudinger Cycloaddition cluster_2 Stage 3: Auxiliary Cleavage A (R)-Phenylglycine Hydrochloride B N-Phthaloyl-(R)- Phenylglycine A->B Phthalic Anhydride C N-Phthaloyl-(R)- Phenylglycyl Chloride B->C SOCl2 or (COCl)2 D Chiral Ketene (in situ generation) C->D Et3N, Anhydrous Solvent, -78°C F Diastereomerically Enriched β-Lactam D->F E Achiral Imine (R1-CH=N-R2) E->F G Enantiopure 3-Amino-β-Lactam F->G Hydrazine Hydrate H Recovered Auxiliary (Phthalhydrazide) F->H Hydrazine Hydrate

Caption: General workflow for β-lactam synthesis using a phenylglycine auxiliary.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Acid chlorides are corrosive and react violently with water. Anhydrous conditions are critical for the cycloaddition step.

Protocol 1: Preparation of N-Phthaloyl-(R)-phenylglycyl Chloride

This protocol details the preparation of the chiral acyl chloride, which serves as the ketene precursor. The amino group of (R)-phenylglycine is first protected to prevent unwanted side reactions.

Materials:

  • (R)-(-)-2-Phenylglycine (1.0 eq)

  • Phthalic anhydride (1.05 eq)

  • Glacial acetic acid

  • Thionyl chloride (SOCl₂) (2.0 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • N-Phthaloylation: a. To a round-bottom flask, add (R)-(-)-2-Phenylglycine (1.0 eq) and phthalic anhydride (1.05 eq). b. Add glacial acetic acid to form a slurry and heat the mixture to reflux for 2-4 hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture to room temperature and pour it into ice-cold water. e. Collect the precipitated white solid (N-Phthaloyl-(R)-phenylglycine) by vacuum filtration, wash with cold water, and dry under vacuum.

  • Acid Chloride Formation: a. Suspend the dried N-Phthaloyl-(R)-phenylglycine (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet. b. Add a catalytic amount of anhydrous DMF (1-2 drops). c. Add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C. d. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until gas evolution ceases and the solution becomes clear. e. Cool the solution and remove the solvent and excess reagent under reduced pressure. The resulting solid, N-Phthaloyl-(R)-phenylglycyl chloride, is typically used in the next step without further purification.

Protocol 2: Diastereoselective Staudinger [2+2] Cycloaddition

This is the key bond-forming reaction where two new stereocenters are created with high diastereoselectivity.

Materials:

  • N-Phthaloyl-(R)-phenylglycyl chloride (from Protocol 1) (1.0 eq)

  • Achiral imine (e.g., N-benzylidenebenzylamine) (1.0 eq)

  • Triethylamine (Et₃N), freshly distilled (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the imine (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: a. In a separate flask, dissolve N-Phthaloyl-(R)-phenylglycyl chloride (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. b. Add this solution dropwise to the cold imine solution over 30-60 minutes via an addition funnel. The in situ generation of the ketene is critical for success.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

  • Work-up: a. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: a. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). b. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. c. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product, observing the integration of distinct signals for the C3 and C4 protons of the β-lactam ring. For many substrates, d.r. values often exceed 95:5.[1][11]

Visualization of the Reaction Mechanism

G acyl_chloride N-Phthaloyl-(R)-phenylglycyl Chloride ketene Chiral Ketene (Face Shielded by Ph*) acyl_chloride->ketene - Et3N.HCl base Et3N base->ketene imine Imine (R1-CH=N-R2) zwitterion Zwitterionic Intermediate (Sterically Governed Conformation) imine->zwitterion ketene->zwitterion Nucleophilic Attack product cis-β-Lactam (Major Diastereomer) zwitterion->product Conrotatory Ring Closure

Caption: Mechanism of the stereoselective Staudinger cycloaddition.

Protocol 3: Cleavage and Recovery of the Chiral Auxiliary

The final step involves the removal of the auxiliary to yield the desired 3-amino-β-lactam product. For N-phthaloyl protected amines, hydrazinolysis is a standard and effective method.

Materials:

  • Diastereomerically enriched β-lactam (from Protocol 2) (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O) (1.5 eq)

  • Ethanol or Methanol

Procedure:

  • Reaction: Dissolve the protected β-lactam (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 eq) and heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Work-up: a. Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the residue in DCM and wash with water to remove any remaining hydrazine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 3-amino-β-lactam.

  • Purification: Purify the final product by column chromatography or crystallization. The resulting enantiomerically enriched 3-amino-β-lactam is a versatile building block for further synthetic elaborations.

Summary of Expected Results

The application of N-phthaloyl-(R)-phenylglycyl chloride in the Staudinger reaction provides reliable access to cis-3-amino-4-substituted-β-lactams with high levels of diastereocontrol.

Imine Substrate (R-CH=N-Ar)Diastereomeric Ratio (cis:trans)Isolated Yield (%)Reference
N-benzylidenebenzylamine>95:580-90[11]
N-(4-methoxybenzylidene)anisidine>97:385[11]
N-cinnamylidenebenzylamine>90:1075-85[1]

Note: Yields and selectivities are representative and can vary based on the specific imine substrate and precise reaction conditions.

Conclusion

The use of (R)-phenylglycine as a chiral auxiliary offers a robust, predictable, and highly effective strategy for the asymmetric synthesis of 2-azetidinones. The methodology relies on the well-understood principles of steric control in the stepwise Staudinger cycloaddition reaction. The protocols provided herein describe a reliable pathway from the readily available chiral amino acid to valuable, enantiomerically enriched β-lactam building blocks. The straightforward attachment and cleavage procedures further enhance the practical utility of this auxiliary, making it an indispensable tool for researchers in synthetic and medicinal chemistry.

References

chlorination of D-(-)-phenylglycine hydrochloride to form the compound

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Chlorination of D-(-)-Phenylglycine Hydrochloride for the Synthesis of a Key Pharmaceutical Intermediate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-(-)-Phenylglycine is a cornerstone chiral building block in the pharmaceutical industry, most notably serving as a critical side-chain precursor for the synthesis of semi-synthetic β-lactam antibiotics, including ampicillin. The efficient coupling of this side chain to the antibiotic nucleus requires the activation of its carboxylic acid moiety. The most common and industrially scalable activation strategy is the conversion of the carboxylic acid to a highly reactive acid chloride. This application note provides a comprehensive technical guide for the chlorination of D-(-)-phenylglycine hydrochloride to yield D-(-)-phenylglycine acid chloride hydrochloride. We will dissect the underlying chemical principles, present a detailed, field-proven protocol, and discuss critical process parameters that ensure high yield and purity, which are paramount for pharmaceutical applications.

Foundational Scientific Principles

The conversion of a carboxylic acid to an acid chloride is a classic nucleophilic acyl substitution reaction. However, the bifunctional nature of an amino acid—containing both a nucleophilic amino group and an electrophilic carboxyl group—presents a unique challenge. Direct treatment of the free amino acid with a chlorinating agent would lead to a complex mixture of undesired products, including polymerization and N-chlorination.

The strategic elegance of the described protocol lies in two key aspects:

  • Protection of the Amino Group: The reaction begins with D-(-)-phenylglycine hydrochloride. The protonation of the amino group to form an ammonium salt (-NH₃⁺Cl⁻) serves as a perfect in situ protecting group. This positively charged group is no longer nucleophilic and is inert to the powerful electrophilic chlorinating agents used in the subsequent step.

  • Activation of the Carboxyl Group: With the amino group protected, the carboxylic acid can be selectively targeted. Strong chlorinating agents, such as phosphorus pentachloride (PCl₅), are used to replace the hydroxyl group of the carboxylic acid with a chloride ion, yielding the highly reactive acid chloride.

The overall transformation is depicted below:

Figure 1. Overall reaction for the chlorination of D-(-)-phenylglycine hydrochloride.

A critical innovation in modern protocols is the use of non-chlorinated, biodegradable solvents in the presence of a reaction-promoting agent.[1][2] Historically, chlorinated solvents were required to achieve the necessary purity (≥96%) for pharmaceutical use.[1] However, these solvents pose environmental risks and can lead to undesirable chlorinated impurities in the final active pharmaceutical ingredient (API). It was discovered that the addition of a reaction-promoting medium, such as phosphorus oxychloride (POCl₃) or an acyl chloride, enables the reaction to proceed efficiently in solvents like toluene or cyclohexane, yielding a highly pure, crystalline product.[2][3]

Detailed Experimental Protocol

This protocol is synthesized from established industrial methods and is designed for robustness and scalability.[1][3] It details the in situ preparation of the starting material followed by the chlorination reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
D-(-)-Phenylglycine≥99% enantiomeric puritySigma-AldrichThe optical purity of the final product depends on this starting material.
Hydrochloric Acid (HCl) gasAnhydrousPraxairMust be dry to prevent hydrolysis of the chlorinating agent.
TolueneAnhydrousFisher ScientificA non-chlorinated, biodegradable solvent.[2]
Phosphorus Pentachloride (PCl₅)≥98%Acros OrganicsHighly corrosive and moisture-sensitive.
or Phosphorus Trichloride (PCl₃)≥99%Sigma-AldrichAlternative to PCl₅; used with Cl₂ gas.[1]
or Chlorine (Cl₂) gasAnhydrousPraxairUsed for in situ generation of PCl₅.[1]
Phosphorus Oxychloride (POCl₃)≥99%Alfa AesarReaction-promoting medium.[3]
Glass-lined or Hastelloy Reactor5 LN/AMust be resistant to corrosive reagents.
Mechanical StirrerN/AN/AFor efficient mixing of the suspension.
Gas Inlet TubeN/AN/AFor introducing HCl and Cl₂ gas.
Temperature Probe & Cooling/Heating BathN/AN/AFor precise temperature control.
Inert Gas System (Nitrogen or Argon)N/AN/ATo maintain an anhydrous atmosphere.
Scrubber SystemN/AN/ATo neutralize excess HCl and Cl₂ gas (e.g., with NaOH solution).
Safety Precautions
  • Corrosive and Toxic Reagents: PCl₅, PCl₃, POCl₃, and HCl gas are highly corrosive and toxic. All manipulations must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber) at all times.

  • Moisture Sensitivity: PCl₅ and PCl₃ react violently with water to release HCl gas. Ensure all glassware and solvents are scrupulously dried before use and conduct the reaction under an inert atmosphere.

  • Gas Handling: Chlorine gas is a severe respiratory irritant. Ensure the reaction setup is secure and that an appropriate scrubber is in place to neutralize any unreacted gas.

Step-by-Step Methodology

The following workflow diagram illustrates the key stages of the synthesis.

Figure 2. Experimental workflow for the synthesis of D-(-)-phenylglycine acid chloride hydrochloride.

Procedure:

  • Reactor Preparation and Charging: Charge a 5 L glass-lined reactor equipped with a mechanical stirrer, gas inlet, temperature probe, and inert gas inlet with D-(-)-phenylglycine (e.g., 250 g) and anhydrous toluene (2.5 L). Begin stirring to form a suspension and purge the reactor with dry nitrogen gas.

  • In Situ Hydrochloride Formation: While maintaining the temperature at 20-25°C, bubble dry HCl gas through the suspension for approximately 1 hour to ensure complete conversion of the phenylglycine to its hydrochloride salt.[2] The suspension will typically become thicker.

  • Addition of Reaction Promoter: Once salt formation is complete, stop the HCl gas flow. Add phosphorus oxychloride (POCl₃) (e.g., 300 g) to the stirred suspension.[3]

  • Chlorination: Prepare a solution of phosphorus pentachloride (PCl₅) (e.g., 350 g) in anhydrous toluene (800 mL). Slowly add this solution to the reactor over 45-60 minutes, ensuring the internal temperature does not exceed 25°C. Cooling may be required.

  • Reaction and Aging: After the addition is complete, continue to stir the mixture vigorously at 20-25°C for 5-10 hours.[3] The reaction progress can be monitored by taking aliquots (carefully quenched with methanol) and analyzing via HPLC for the disappearance of the starting material.

  • Product Isolation: Once the reaction is complete, the crystalline product is isolated by filtration through a sintered glass funnel under a nitrogen atmosphere.

  • Washing and Drying: Wash the filter cake with two portions of cold (0-5°C) anhydrous toluene (2 x 150 mL) to remove residual POCl₃ and other soluble byproducts. Dry the white crystalline solid under vacuum at a temperature not exceeding 40°C until a constant weight is achieved.

Expected Results and Characterization

Following this protocol should result in a high-purity, crystalline final product suitable for pharmaceutical synthesis.

Key Process Parameters and Outcomes
ParameterTypical Value/RangeRationale & Expected Outcome
Phenylglycine HCl / Solvent7-12% (w/w)Balances reaction concentration with stirrability of the suspension.[3]
Promoter / Phenylglycine HCl20-25% (w/w)Optimal concentration for promoting the reaction in a non-chlorinated solvent.[3]
PCl₅ / Phenylglycine HCl1.05 - 1.10 molar eq.A slight excess of the chlorinating agent ensures complete conversion of the carboxylic acid.
Temperature20-25°CProvides a controlled reaction rate without promoting side reactions or thermal decomposition.[1]
Reaction Time5-10 hoursSufficient time to drive the reaction to completion.[3]
Expected Yield >90%High conversion and isolation of a crystalline product lead to high yields.
Expected Purity 99-100%The use of the promoter in a non-chlorinated solvent surprisingly yields exceptionally pure material.[2][3]
Product Characterization
  • Appearance: White crystalline solid.

  • Potentiometric Titration: As described in patent literature, this is a key method to determine the purity and differentiate between the desired acid chloride hydrochloride and any unreacted starting material.[3]

  • Infrared (IR) Spectroscopy: The formation of the acid chloride can be confirmed by the appearance of a characteristic C=O stretching frequency at approximately 1780-1815 cm⁻¹, a significant shift from the carboxylic acid C=O stretch (approx. 1700-1725 cm⁻¹).

  • Melting Point: The sharp melting point of the crystalline product is an indicator of high purity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (R)-(-)-2-Phenylglycine Chloride Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-(-)-2-Phenylglycine chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields and overcome common experimental hurdles.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceuticals, particularly semi-synthetic antibiotics like Pivampicillin.[1] Its utility as a chiral building block is well-established in medicinal chemistry and biochemical research.[2] However, its reactivity, particularly its moisture sensitivity, can present challenges in achieving optimal yields. This guide provides practical, field-proven insights to help you maximize the success of your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and general use of this compound.

Q1: How should I properly store and handle this compound to ensure its stability?

A1: this compound is sensitive to moisture, which can hydrolyze the acyl chloride functionality back to the carboxylic acid, rendering it inactive for acylation reactions.[2][3] Therefore, stringent anhydrous conditions are paramount.

  • Storage: Store the reagent in a tightly sealed container in a dry, cool, and well-ventilated place, preferably in a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride).[4][5] An inert atmosphere (e.g., nitrogen or argon) is also recommended for long-term storage.[5]

  • Handling: All handling of the solid should be performed in a glove box or under a stream of dry inert gas.[4] Use dry glassware and anhydrous solvents to prevent hydrolysis.

Q2: What are the common solvents for reactions involving this compound?

A2: The choice of solvent is critical and depends on the specific reaction. Due to the compound's moisture sensitivity, anhydrous solvents are mandatory.

SolventSuitabilityRationale
Dichloromethane (DCM)ExcellentGood solubility for the starting material and many organic substrates. Inert and easy to remove.
Tetrahydrofuran (THF)GoodA common solvent for peptide couplings and other acylation reactions.[6]
TolueneGoodCan be used, particularly for reactions at elevated temperatures.
Dimethylformamide (DMF)Use with cautionWhile a common solvent for peptide synthesis, it can react with acyl chlorides, especially at higher temperatures.[7]
WaterUnsuitableReacts with the acyl chloride, leading to hydrolysis.[2]

Q3: My reaction with this compound is not proceeding. What are the initial checks I should perform?

A3: If your reaction is sluggish or failing, consider the following initial troubleshooting steps:

  • Reagent Quality: Ensure your this compound is of high purity and has been stored under anhydrous conditions. If in doubt, use a fresh batch.

  • Anhydrous Conditions: Verify that all glassware was thoroughly dried and the reaction was set up under an inert atmosphere. Ensure your solvents are anhydrous.

  • Base Presence and Strength: The hydrochloride salt requires a base to neutralize the HCl and free the amine for reaction. The choice and amount of base are critical.[8]

  • Temperature: Some reactions may require heating to overcome the activation energy.[9] However, excessive heat can lead to decomposition.

Part 2: Troubleshooting Guides for Low Yield

This section provides detailed, step-by-step guidance for troubleshooting low yields in common reactions involving this compound.

Guide 1: Acylation of Amines and Alcohols

Acylation reactions are a primary application of this compound. Low yields in these reactions are a frequent issue.

Problem: Low yield of the desired amide or ester product.

Potential Causes & Solutions:

  • Cause 1: Incomplete Deprotonation of the Amine Hydrochloride. The starting material is a hydrochloride salt, meaning the amino group is protonated. A base is required to liberate the free amine for subsequent reactions.[8][10]

    • Solution: Add a suitable non-nucleophilic base to the reaction mixture. The choice of base is crucial.

      BaseRecommendationRationale
      Triethylamine (TEA)Commonly usedA standard organic base, but its nucleophilicity can sometimes lead to side reactions.
      N,N-Diisopropylethylamine (DIPEA)Highly RecommendedA sterically hindered, non-nucleophilic base that is effective in neutralizing HCl without competing in the acylation reaction.[6][7]
      PyridineUse with cautionCan act as a nucleophilic catalyst but may also lead to side products.
    • Experimental Protocol:

      • Under an inert atmosphere, dissolve the amine or alcohol substrate in an anhydrous solvent (e.g., DCM).

      • Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA).

      • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent at 0 °C.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Cause 2: Hydrolysis of the Acyl Chloride. As previously mentioned, moisture is detrimental.

    • Solution: Rigorously adhere to anhydrous techniques. Dry solvents over a suitable drying agent (e.g., molecular sieves) before use.

  • Cause 3: Poor Nucleophilicity of the Substrate. Sterically hindered or electron-poor amines/alcohols may react slowly.

    • Solution:

      • Increase the reaction temperature. A moderate increase (e.g., to 40 °C) can often improve the reaction rate.

      • Increase the reaction time. Monitor the reaction progress over an extended period.

      • Consider using a catalyst such as 4-Dimethylaminopyridine (DMAP) for less reactive substrates.[11]

Troubleshooting Workflow for Acylation Reactions

Acylation_Troubleshooting start Low Acylation Yield check_base Is a suitable base present in sufficient quantity? start->check_base check_anhydrous Were anhydrous conditions maintained? check_base->check_anhydrous Yes solution_base Add 1.1-1.5 eq. of a non-nucleophilic base (e.g., DIPEA). check_base->solution_base No check_nucleophilicity Is the nucleophile sterically hindered or electron-deficient? check_anhydrous->check_nucleophilicity Yes solution_anhydrous Redo reaction with rigorously dried solvents and glassware under inert atmosphere. check_anhydrous->solution_anhydrous No solution_nucleophilicity Increase temperature, reaction time, or add a catalyst (e.g., DMAP). check_nucleophilicity->solution_nucleophilicity Yes end_node Improved Yield solution_base->end_node solution_anhydrous->end_node solution_nucleophilicity->end_node

Caption: Decision tree for troubleshooting low acylation yields.

Guide 2: Peptide Coupling Reactions

In peptide synthesis, this compound can be used for N-terminal capping or coupling.

Problem: Low yield of the desired peptide or formation of side products.

Potential Causes & Solutions:

  • Cause 1: Racemization. The chiral center of (R)-(-)-2-Phenylglycine is susceptible to racemization, especially in the presence of a strong base.

    • Solution:

      • Use a weaker base like sym-collidine, which has been shown to minimize racemization during peptide coupling.[6][7]

      • Maintain a low reaction temperature (0 °C to room temperature).

      • In some cases, in situ formation of the acid chloride using a milder reagent like bis-(trichloromethyl)carbonate (BTC) can be beneficial.[12]

  • Cause 2: Side Reactions. The highly reactive acyl chloride can lead to undesired side reactions.

    • Solution:

      • Slow, dropwise addition of the acyl chloride to the reaction mixture can minimize the formation of byproducts.

      • Ensure the stoichiometry is carefully controlled. An excess of the acyl chloride can lead to double addition or other side reactions.

Peptide Coupling Experimental Workflow

Peptide_Coupling_Workflow start Start: Protected Amino Acid/Peptide deprotection N-terminal Deprotection (if applicable) start->deprotection neutralization Neutralization with a non-nucleophilic base (e.g., DIPEA) deprotection->neutralization coupling Slow addition of this compound at 0 °C neutralization->coupling workup Aqueous Workup and Extraction coupling->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Peptide Product purification->product

Caption: General workflow for peptide coupling reactions.

Part 3: Purification Strategies

Q: How can I effectively purify the product from my reaction with this compound?

A: The purification strategy will depend on the properties of your product.

  • Aqueous Workup: A standard aqueous workup is often the first step. This involves quenching the reaction with water or a mild aqueous acid/base, followed by extraction with an organic solvent. Be mindful that the product may be soluble in either the aqueous or organic layer depending on its polarity and any remaining protecting groups.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying neutral organic compounds. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[13]

Safety Precautions

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4][14] It may also cause allergic skin reactions and respiratory irritation.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust.[4][5]

  • Spills: In case of a spill, avoid generating dust.[5] Carefully sweep up the solid material and place it in a sealed container for disposal.

References

Technical Support Center: Preventing Racemization of (R)-(-)-2-Phenylglycine Chloride Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling (R)-(-)-2-Phenylglycine chloride hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral building block. Phenylglycine derivatives are notoriously susceptible to racemization, a critical issue that can compromise the efficacy and safety of pharmaceutical targets. This guide provides in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions to help you maintain the stereochemical integrity of your material throughout your experimental workflow.

The Challenge: Why Phenylglycine is Prone to Racemization

(R)-(-)-2-Phenylglycine and its activated forms, like the acyl chloride hydrochloride, are significantly more prone to racemization than many other amino acids, such as alanine.[1] This heightened susceptibility stems from the chemical structure itself. The proton on the alpha-carbon (the chiral center) is unusually acidic. This is because the resulting planar carbanion intermediate, formed upon deprotonation, is highly stabilized by resonance, with the negative charge delocalizing into both the carbonyl group and the adjacent phenyl ring.[1][2] Any experimental condition that facilitates the removal of this alpha-proton will inevitably lead to a loss of enantiomeric purity.

Mechanism of Base-Catalyzed Racemization

The primary pathway for racemization is a base-catalyzed deprotonation-reprotonation sequence. Understanding this mechanism is fundamental to preventing it.

RacemizationMechanism cluster_Intermediate Planar Carbanion Intermediate R_Start H | Ph-C*-COOH | NH₂ Intermediate      Ph-C-COO⁻       || (Resonance Stabilized) R_Start->Intermediate + B: Base Base (B:) ProtonatedBase H-B⁺ Intermediate->R_Start + H-B⁺ (Re-protonation) S_End   H   | HOOC-C*-Ph   |   NH₂ Intermediate->S_End + H-B⁺ (Re-protonation)

Caption: Base-catalyzed racemization via a planar carbanion intermediate.

Troubleshooting Guide: Loss of Enantiomeric Purity

This section addresses the most common problem encountered: detecting a significant amount of the undesired (S)-enantiomer in your product.

Problem: Significant racemization is observed after an amide coupling reaction.

This is the most frequent scenario where enantiomeric excess is lost. The conversion of the acyl chloride to an amide requires a nucleophile and often a base, creating a perfect storm for racemization if not controlled.

Probable Cause 1: Incorrect Base Selection

The choice of base is the single most critical factor. Stronger and less sterically hindered bases will readily abstract the acidic alpha-proton, causing rapid racemization.[3][4] Triethylamine (TEA) is a common culprit due to its high basicity and small size.

Solutions & Preventative Measures:

  • Utilize Sterically Hindered Bases: Opt for bases where steric bulk around the nitrogen atom hinders its ability to approach the alpha-proton. N,N-diisopropylethylamine (DIPEA or Hünig's base) and 2,4,6-collidine are superior choices.[3] While their basicity is sufficient to scavenge HCl, their bulk makes them poor proton abstractors at the chiral center.

  • Strict Stoichiometry: Use the minimum required amount of base, typically 1.0 to 1.1 equivalents, to neutralize the hydrochloride salt and the HCl generated during the reaction. Excess base dramatically increases the rate of racemization.

Base pKa (Conjugate Acid) Steric Hindrance Racemization Risk
Triethylamine (TEA)~10.7LowHigh
N,N-Diisopropylethylamine (DIPEA)~10.1HighLow
N-Methylmorpholine (NMM)~7.4MediumMedium
2,4,6-Collidine~7.4HighVery Low

Table 1: Comparison of common bases used in coupling reactions and their associated risk of inducing racemization in phenylglycine derivatives.[3][4]

Probable Cause 2: Elevated Reaction Temperature

Racemization, like most chemical reactions, has an activation energy barrier. Higher temperatures provide the energy to overcome this barrier, accelerating the rate of proton abstraction.[5][6][7]

Solutions & Preventative Measures:

  • Maintain Low Temperatures: Conduct the entire reaction, including the addition of base and the nucleophile, at low temperatures. A starting point of 0 °C is recommended, but for particularly sensitive substrates, temperatures of -15 °C to -20 °C may be necessary.

  • Controlled Reagent Addition: Add the base slowly to a cooled solution of the this compound and the nucleophile. This practice helps dissipate any exothermic heat of neutralization and prevents localized temperature spikes.

Probable Cause 3: Solvent Effects

The polarity of the solvent can influence the stability of the reaction intermediates and affect the rate of racemization.[5][8]

Solutions & Preventative Measures:

  • Use Anhydrous, Aprotic Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally good choices. Ensure they are rigorously dried, as water can interfere with the reaction.[5]

  • Avoid Polar, Protic Solvents: Solvents like alcohols should be avoided as they can participate in the reaction and potentially facilitate proton transfer, leading to racemization.

Probable Cause 4: Prolonged Reaction Time

The extent of racemization is directly proportional to the time the chiral center is exposed to racemizing conditions (i.e., the presence of base).

Solutions & Preventative Measures:

  • Monitor Reaction Progress: Closely monitor the reaction using an appropriate technique (e.g., TLC, LC-MS).

  • Prompt Quenching: As soon as the reaction is complete, quench it immediately. A typical quench involves the addition of a weak acid (like saturated aqueous NH₄Cl or water) to neutralize the base and stop the racemization process.[5]

Frequently Asked Questions (FAQs)

Q1: My starting material, this compound, shows some racemization even before I use it. Why?

A1: While the hydrochloride salt is generally stable, the acyl chloride functional group is highly reactive.[9][10] Exposure to atmospheric moisture over long periods can lead to hydrolysis back to the carboxylic acid, and subsequent exposure to basic or acidic conditions during workup or storage could cause minor racemization. It is crucial to store the material in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) and in a cool, dry place. Always verify the enantiomeric purity of your starting material before a critical reaction.

Q2: I am not using a base, but I am still seeing racemization when heating my reaction. What could be the cause?

A2: While base-catalyzed racemization is the most common pathway, thermal racemization can also occur. Heating with certain reagents, such as thionyl chloride itself at elevated temperatures (e.g., 40-90 °C), can induce racemization.[11][12] This is thought to proceed through the formation of an oxazolone or a similar intermediate. If your protocol requires heat, it is essential to determine if racemization is occurring and to minimize both the temperature and the heating time.

Q3: Does the choice of coupling reagent in peptide synthesis matter?

A3: Absolutely. In peptide synthesis, the activation of the carboxyl group is the most critical step for racemization.[3][5] While you are starting with an activated acyl chloride, if you are performing a fragment condensation, the choice of coupling reagents and additives is paramount. For instance, using carbodiimide-type condensing agents like DIC is known to cause a high degree of racemization unless additives like HOBt or Oxyma are included.[3] For phenylglycine-containing peptides, coupling reagents like COMU or DEPBT, when used with a hindered base like TMP or DMP, have been shown to reduce racemization to negligible levels.[4]

Q4: How do I accurately measure the enantiomeric purity of my product?

A4: The most reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC). This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification. It may be necessary to screen different chiral columns (e.g., polysaccharide-based phases) and mobile phase compositions to achieve baseline separation.

Recommended Experimental Protocol

General Procedure for Amide Coupling with Minimized Racemization

This protocol provides a general workflow for coupling this compound with a primary or secondary amine while minimizing the risk of racemization.

Workflow Start 1. Setup & Inerting - Assemble dry glassware under N₂/Ar. - Add magnetic stir bar. Dissolve 2. Dissolve Reagents - Add anhydrous DCM. - Dissolve amine nucleophile (1.0 eq). - Dissolve (R)-Phg-Cl·HCl (1.0 eq). Start->Dissolve Cool 3. Cool Reaction - Place flask in ice/salt or dry ice/acetone bath. - Cool to -15 °C to 0 °C. Dissolve->Cool AddBase 4. Add Base - Slowly add DIPEA (2.1 eq) dropwise via syringe. - Maintain low temperature. Cool->AddBase React 5. Reaction & Monitoring - Stir at low temperature. - Monitor by TLC/LC-MS until SM is consumed. AddBase->React Quench 6. Quench Reaction - Add saturated aq. NH₄Cl solution. - Allow to warm to room temperature. React->Quench Workup 7. Workup & Purification - Separate layers. - Extract aqueous layer with DCM. - Dry, filter, concentrate, and purify. Quench->Workup Analysis 8. Chiral Analysis - Analyze enantiomeric excess (e.e.) by Chiral HPLC. Workup->Analysis

Caption: Recommended workflow for a low-racemization coupling reaction.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the amine nucleophile (1.0 equivalent) and this compound (1.0-1.1 equivalents) to a flame-dried flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath. For highly sensitive systems, cool to -15 °C.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.1 equivalents) dropwise via a syringe over several minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at the low temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold water or a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. If using DCM, separate the organic layer. Extract the aqueous layer with additional portions of DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography or recrystallization. Determine the final enantiomeric excess by Chiral HPLC.

By implementing these robust control measures, you can confidently preserve the stereochemical integrity of this compound in your synthetic applications, ensuring the quality and reliability of your research outcomes.

References

common side reactions with (R)-(-)-2-Phenylglycine chloride hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-(-)-2-Phenylglycine chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when utilizing this versatile but sensitive chiral building block. Our goal is to provide you with the expertise and practical insights necessary to ensure the success and integrity of your experiments.

Introduction: The Double-Edged Sword of Reactivity

This compound is a highly valuable reagent, particularly as an intermediate in the synthesis of semi-synthetic antibiotics like ampicillin and cephalosporins.[][2] Its utility stems from the reactive acyl chloride moiety, which facilitates efficient coupling reactions. However, this high reactivity, combined with the stereochemical lability of the α-proton, presents a unique set of challenges. This guide will address the most common side reactions—racemization, hydrolysis, and dimerization—providing you with robust troubleshooting strategies and preventative protocols.

Part 1: Troubleshooting Guide

This section is formatted to address specific problems you may be observing in your experimental results.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • Poor recovery of the target molecule after work-up and purification.

  • Presence of a significant amount of (R)-(-)-2-Phenylglycine in the crude reaction mixture.

Potential Cause 1: Hydrolysis of the Acyl Chloride

This compound is extremely sensitive to moisture. The acyl chloride can readily hydrolyze back to the corresponding carboxylic acid, (R)-(-)-2-Phenylglycine, rendering it unreactive for the desired coupling reaction.[3][4]

Preventative Measures & Solutions:

  • Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.

  • Reagent Quality: Use a fresh bottle of this compound or ensure the existing stock has been stored properly under inert gas and in a desiccator.[4][5]

  • Order of Addition: If your reaction protocol allows, consider adding the this compound last to the reaction mixture to minimize its exposure to trace amounts of moisture.

Potential Cause 2: Incomplete Reaction

The nucleophile in your reaction may not be sufficiently reactive, or the reaction conditions may not be optimal for the coupling to proceed to completion.

Troubleshooting Steps:

  • Monitor the Reaction: Use an appropriate analytical technique (e.g., TLC, LC-MS, or in-situ IR) to monitor the disappearance of the starting materials.

  • Increase Reaction Time/Temperature: If the reaction is sluggish, cautiously increasing the reaction time or temperature may be beneficial. However, be mindful that this can also increase the risk of racemization (see Issue 2).

  • Choice of Base: If a base is required to neutralize the hydrochloride salt and scavenge the HCl byproduct, ensure it is non-nucleophilic and sufficiently strong to deprotonate the nucleophile without promoting side reactions.

Issue 2: Presence of Diastereomers or Racemized Product

Symptoms:

  • Chiral HPLC or NMR analysis shows the presence of the undesired (S)-enantiomer or corresponding diastereomer.

  • The optical rotation of the purified product is lower than the expected value.

Primary Cause: Racemization

Phenylglycine and its derivatives are notoriously prone to racemization at the α-carbon, especially under basic conditions.[6][7] The α-proton is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate, which can be protonated from either face to yield a racemic mixture.

Experimental Protocol: Minimizing Racemization During Coupling

  • Base Selection: The choice of base is critical. Sterically hindered, weaker bases are preferred over strong, unhindered bases. For instance, replacing N,N-diisopropylethylamine (DIPEA) with bases like N-methylmorpholine (NMM) or 2,4,6-collidine can significantly reduce racemization.[6]

  • Low Temperature: Perform the coupling reaction at low temperatures (e.g., 0 °C to -20 °C) to minimize the rate of enolization and subsequent racemization.

  • Coupling Reagents: When using (R)-(-)-2-Phenylglycine (the hydrolyzed form) in peptide synthesis, employ coupling reagents known to suppress racemization, such as COMU or DEPBT, in combination with a hindered base like tri-methyl-pyridine (TMP).[6]

  • Avoid Excess Base and Prolonged Reaction Times: Use the minimum necessary amount of base and monitor the reaction closely to avoid unnecessarily long exposure to basic conditions.

.dot

Caption: Base-catalyzed racemization of phenylglycine derivatives.

Issue 3: Presence of High Molecular Weight Impurities

Symptoms:

  • Mass spectrometry analysis reveals peaks corresponding to dimers or oligomers of your desired product.

  • Purification is complicated by the presence of closely eluting, higher molecular weight species.

Potential Cause: Dimerization/Oligomerization

Under certain conditions, the highly reactive acyl chloride can react with the amino group of another molecule of this compound or the product, leading to the formation of dipeptides or larger oligomers.[8][9] This is particularly problematic if the amino group is not fully protonated or if the reaction conditions allow for deprotonation.

Preventative Strategies:

  • Control of Stoichiometry: Ensure the nucleophile is present in a slight excess to favor the desired reaction over self-condensation.

  • Dilution: Running the reaction at a higher dilution can disfavor the bimolecular self-reaction.

  • Order of Addition: Add the this compound slowly to a solution of the nucleophile to maintain a low concentration of the acyl chloride throughout the reaction.

  • Protecting Groups: In multi-step syntheses like peptide synthesis, ensure the α-amino group is appropriately protected (e.g., with Boc or Fmoc) before activating the carboxylic acid to the acyl chloride.[10]

.dot

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Racemization Diastereomers Present? Low_Yield->Racemization No Check_Hydrolysis Suspect Hydrolysis Low_Yield->Check_Hydrolysis Yes High_MW High MW Impurities? Racemization->High_MW No Check_Base Review Base Choice & Temperature Racemization->Check_Base Yes Check_Conditions Optimize Reaction Conditions High_MW->Check_Conditions No Check_Stoichiometry Review Stoichiometry & Dilution High_MW->Check_Stoichiometry Yes Sol_Anhydrous Use Anhydrous Technique Check_Hydrolysis->Sol_Anhydrous Sol_Base Use Hindered Base, Low Temp Check_Base->Sol_Base Sol_Dilution Slow Addition, Higher Dilution Check_Stoichiometry->Sol_Dilution End Problem Resolved Sol_Anhydrous->End Sol_Base->End Sol_Dilution->End

Caption: Troubleshooting workflow for common side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A1: It is crucial to store it under a dry, inert atmosphere (nitrogen or argon) and away from moisture.[4][5] A desiccator is highly recommended. For long-term storage, refrigeration at 2-8°C is advisable. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Q2: My reaction requires a base. What is the best way to add it? A2: If you are reacting the acyl chloride with another amine, the amine hydrochloride salt will be present. A tertiary amine base (like triethylamine or DIPEA) is typically added to neutralize the HCl salt and the HCl generated during the reaction. To minimize racemization, add the base slowly at a low temperature. The choice of a sterically hindered base is often a better option.[6]

Q3: Can I prepare the acyl chloride in situ from (R)-(-)-2-Phenylglycine? A3: Yes, in situ generation is a common strategy to handle the instability of amino acid chlorides.[11] Reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅) can be used.[12][13] This must be done under strictly anhydrous conditions. A catalytic amount of DMF can sometimes accelerate the formation of the acid chloride when using oxalyl chloride or thionyl chloride.

Q4: What are the key differences in side reactions when using this reagent in solid-phase versus solution-phase synthesis? A4: In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to a resin. This can sometimes mitigate intermolecular side reactions like dimerization due to pseudo-dilution effects. However, racemization remains a significant concern, especially during the activation and coupling steps.[6][14] In solution-phase synthesis, both intermolecular side reactions (dimerization, oligomerization) and racemization are significant risks that need to be managed through careful control of concentration, temperature, and reagents.

Q5: Are there any specific analytical methods to detect these side products? A5: Yes, a combination of techniques is most effective:

  • Chiral HPLC: This is the gold standard for quantifying the extent of racemization by separating the desired diastereomer from the undesired one.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for identifying hydrolysis products ((R)-phenylglycine) and high molecular weight impurities like dimers or trimers.

  • NMR Spectroscopy: ¹H NMR can often reveal the presence of diastereomers through distinct sets of peaks, although peak overlap can sometimes make quantification challenging.

Summary of Key Parameters for Successful Reactions

ParameterRecommendationRationale
Moisture Control Strict anhydrous conditions; inert atmospherePrevents hydrolysis of the highly reactive acyl chloride.[3][4]
Temperature Low temperature (0 °C to -20 °C)Reduces the rate of racemization and other side reactions.
Base Selection Sterically hindered, non-nucleophilic bases (e.g., NMM, collidine)Minimizes base-catalyzed racemization of the α-proton.[6]
Reaction Time Monitor closely; avoid prolonged timesLimits exposure to conditions that promote side reactions.
Concentration Higher dilution, slow addition of acyl chlorideDisfavors bimolecular side reactions like dimerization.

By understanding the inherent reactivity and potential side reactions of this compound and implementing the preventative and troubleshooting strategies outlined in this guide, you can significantly improve the outcome and reproducibility of your experiments.

References

Technical Support Center: Optimizing Reaction Conditions for (R)-(-)-2-Phenylglycine Chloride Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (R)-(-)-2-Phenylglycine chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chiral building block. As an essential intermediate in the production of pharmaceuticals like semi-synthetic penicillins, achieving high yield and enantiomeric purity is paramount.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using thionyl chloride (SOCl₂) as the chlorinating agent.

Issue 1: Low or No Product Yield

A low yield of the desired acid chloride is one of the most frequent challenges. This can often be attributed to several factors, from the quality of starting materials to the reaction conditions.

Possible Causes & Recommended Solutions:

Cause Explanation Solution
Moisture Contamination This compound is highly sensitive to moisture and will readily hydrolyze back to the parent amino acid, (R)-(-)-2-Phenylglycine.[3][4] Thionyl chloride also reacts violently with water.[5]Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled thionyl chloride.[6]
Incomplete Reaction The conversion of the carboxylic acid to the acid chloride may be incomplete due to insufficient reagent, low temperature, or short reaction time.Use a slight excess of thionyl chloride (typically 1.5-2.0 equivalents).[5] Monitor the reaction progress using an appropriate analytical technique, such as in-situ IR spectroscopy, to observe the disappearance of the carboxylic acid C=O stretch and the appearance of the acid chloride C=O stretch. The reaction is often heated to reflux to ensure completion.[5]
Degradation of Product Prolonged exposure to high temperatures can lead to the degradation of the product.While heating is often necessary, avoid excessive reflux times. Once the reaction is complete, as determined by monitoring, proceed with the workup promptly.
Side Reactions The unprotected amine group of phenylglycine can react with the newly formed acid chloride, leading to polymerization or dimer formation.[7]The reaction is typically performed on the hydrochloride salt of (R)-(-)-2-Phenylglycine, which protects the amine group. Ensure the starting material is fully converted to its hydrochloride salt before adding the chlorinating agent.[1][8]
Issue 2: Poor Enantiomeric Purity (Racemization)

Maintaining the stereochemical integrity of the chiral center is crucial. Racemization can occur under harsh reaction conditions.

Possible Causes & Recommended Solutions:

Cause Explanation Solution
Harsh Reaction Conditions High temperatures and the presence of acidic or basic impurities can promote racemization at the α-carbon.Maintain a moderate reaction temperature. While reflux may be necessary, prolonged heating at high temperatures should be avoided. Ensure the starting (R)-(-)-2-Phenylglycine has high enantiomeric purity.
Purification Method Certain purification techniques, if not performed carefully, can lead to racemization.Avoid purification methods that involve prolonged exposure to harsh pH conditions. Crystallization is a preferred method for purification. Chiral HPLC or mass spectrometry can be used to determine the enantiomeric excess of the final product.[9]
Issue 3: Difficulty in Product Isolation and Purification

The isolation of a pure, crystalline product can be challenging due to the reactive nature of the acid chloride.

Possible Causes & Recommended Solutions:

Cause Explanation Solution
Product is an Oil or Gummy Solid The product may not crystallize easily if impurities are present or if the wrong solvent is used for precipitation/crystallization.After the reaction, excess thionyl chloride should be removed under vacuum.[5] The crude product can then be triturated with or precipitated from a non-polar, anhydrous solvent like hexane or cyclohexane to induce crystallization and remove soluble impurities.[1]
Contamination with Starting Material Incomplete reaction will result in the presence of (R)-(-)-2-Phenylglycine hydrochloride in the final product.As mentioned in Issue 1, ensure the reaction goes to completion by using a slight excess of thionyl chloride and appropriate heating. The starting material is generally less soluble in non-polar organic solvents, which can aid in its separation from the product during workup.
Hydrolysis During Workup Exposure to atmospheric moisture or protic solvents during workup will lead to the formation of the parent carboxylic acid.All workup procedures must be carried out under anhydrous conditions. Use dry solvents and an inert atmosphere.[6]

Experimental Workflow & Visualization

To provide a clearer understanding of the process, the following diagram illustrates a typical experimental workflow for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Chlorination Reaction cluster_workup Workup & Isolation start Start with (R)-(-)-2-Phenylglycine to_hcl Suspend in an anhydrous, non-chlorinated solvent (e.g., p-xylene, cyclohexane) start->to_hcl hcl_gas Bubble dry HCl gas to form the hydrochloride salt to_hcl->hcl_gas add_socl2 Add Thionyl Chloride (SOCl₂) dropwise at controlled temperature hcl_gas->add_socl2 Anhydrous Conditions reflux Heat the reaction mixture to reflux add_socl2->reflux monitor Monitor reaction completion (e.g., via IR spectroscopy) reflux->monitor remove_socl2 Remove excess SOCl₂ under vacuum monitor->remove_socl2 Reaction Complete precipitate Precipitate/triturate with an anhydrous non-polar solvent (e.g., hexane) remove_socl2->precipitate filter Filter the solid product under an inert atmosphere precipitate->filter dry Dry the product under vacuum filter->dry end Obtain this compound dry->end

Caption: A typical workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to convert (R)-(-)-2-Phenylglycine to its hydrochloride salt before reacting with thionyl chloride?

The hydrochloride salt protects the amine group from reacting with the thionyl chloride or the newly formed acid chloride.[7] This prevents the formation of unwanted side products and polymers, leading to a cleaner reaction and higher yield of the desired product. The in-situ formation of the hydrochloride salt is a common and effective strategy.[1][8]

Q2: What is the mechanism of the reaction between a carboxylic acid and thionyl chloride?

The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This forms a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group, which decomposes to sulfur dioxide (SO₂) and another chloride ion.[10][11]

reaction_mechanism cluster_step1 Step 1: Formation of Chlorosulfite Intermediate cluster_step2 Step 2: Nucleophilic Acyl Substitution R-COOH Carboxylic Acid SOCl2 Thionyl Chloride R-COOH->SOCl2 Nucleophilic attack Intermediate Chlorosulfite Intermediate SOCl2->Intermediate Rearrangement & Cl⁻ loss Chloride Cl⁻ Product Acid Chloride (R-COCl) Intermediate->Product Nucleophilic attack by Cl⁻ Byproducts SO₂ + HCl

Caption: Simplified reaction mechanism of a carboxylic acid with thionyl chloride.

Q3: What are some alternative chlorinating agents to thionyl chloride?

While thionyl chloride is common, other reagents can be used to synthesize acid chlorides from carboxylic acids. These include:

  • Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of DMF. It is a milder reagent and the byproducts are gaseous (CO, CO₂, HCl), which simplifies purification.

  • Phosphorus pentachloride (PCl₅): A strong chlorinating agent. The byproduct is phosphorus oxychloride (POCl₃), which has a high boiling point and may require careful removal.[1][8]

  • Phosphorus trichloride (PCl₃): Another phosphorus-based reagent.[1][8]

The choice of reagent can depend on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.

Q4: How can I confirm the identity and purity of my final product?

Several analytical techniques can be used:

  • Infrared (IR) Spectroscopy: Look for the characteristic strong C=O stretch of the acid chloride, typically in the range of 1750-1820 cm⁻¹. The broad O-H stretch of the carboxylic acid starting material (around 2500-3300 cm⁻¹) should be absent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product.

  • Melting Point: The melting point of this compound is approximately 117 °C (decomposes).[12] A sharp melting point close to the literature value is an indicator of purity.

  • Elemental Analysis: Can be used to confirm the elemental composition of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the product.

Q5: What safety precautions should be taken when working with thionyl chloride?

Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release harmful gases (HCl and SO₂).[5] Always handle thionyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[13] Ensure that all glassware is dry and that the reaction is conducted under an inert atmosphere to prevent exposure to moisture.

References

Technical Support Center: Purification of (R)-(-)-2-Phenylglycine Chloride Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-(-)-2-Phenylglycine chloride hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity and yield for your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: The product "oils out" and does not crystallize.

Potential Causes:

  • Low Melting Point of Impure Product: Significant impurities can depress the melting point of the compound, causing it to separate as a liquid (oil) rather than a solid.

  • Inappropriate Solvent Choice: The solvent system may be too good of a solvent, even at lower temperatures, preventing the compound from reaching its saturation point for crystallization.

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oiling out instead of controlled crystal growth.

Solutions:

  • Re-dissolve and Add More Solvent: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce the overall concentration.[1]

  • Slow Cooling: Allow the flask to cool slowly to room temperature, and then gradually cool it further in an ice bath. This encourages the formation of nucleation sites and ordered crystal growth.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal formation.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

  • Solvent System Modification: If oiling persists, consider a different solvent system. For hydrochloride salts, a common strategy is to use a polar solvent in which the salt is soluble (like ethanol or methanol) and then add a less polar anti-solvent (like diethyl ether or ethyl acetate) to induce precipitation.[2]

Issue 2: Poor or low yield after recrystallization.

Potential Causes:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[1]

  • Premature Crystallization: Crystals forming in the hot solution before cooling can be filtered out with impurities, leading to loss of product.

  • Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Recover from Mother Liquor: Concentrate the mother liquor by rotary evaporation and attempt a second recrystallization to recover more product.[1]

  • Optimize Cooling: Ensure the solution is cooled for an adequate amount of time. For hydrochloride salts, cooling to 0-4°C is often beneficial.

  • Check for Residue: Dip a glass stirring rod into the mother liquor and let the solvent evaporate. A significant solid residue indicates a substantial amount of product remains in solution.[1]

Issue 3: The purified product is discolored.

Potential Causes:

  • Colored Impurities: The starting material or byproducts from the synthesis may be colored and co-precipitate with your product.

  • Degradation: The compound may be degrading at the high temperatures used for dissolution. This compound has a reported melting point of approximately 117 °C (with decomposition)[3].

Solutions:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly as it can also adsorb your product.

  • Use a Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point to avoid thermal degradation.

  • Work Under an Inert Atmosphere: If the discoloration is due to oxidation, performing the purification under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as D-(-)-phenylglycine, and byproducts from the chlorination step, for example, phosphorus-based reagents if those are used in the synthesis.[4] Residual solvents from the reaction or workup are also common.

Q2: What is the best way to assess the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly useful to determine the enantiomeric purity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the compound and detect proton-containing impurities. Quantitative NMR (qNMR) can be used for purity determination without a reference standard of the same compound.[6][7][8]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broaden.

Q3: How should I store the purified this compound?

A3: The compound is moisture-sensitive.[9] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[10]

Q4: Can I use column chromatography to purify this compound?

A4: While possible, chromatography of highly polar hydrochloride salts on silica gel can be challenging due to strong interactions with the stationary phase. A short plug of silica or alumina might be used to remove non-polar impurities.[2] Reverse-phase chromatography could be an alternative. However, recrystallization is often a more straightforward and scalable method for purifying crystalline salts.

III. Detailed Purification Protocol: Recrystallization

This protocol provides a step-by-step method for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely. It is crucial to use the smallest volume of solvent necessary to achieve full dissolution at the boiling point of the ethanol.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used). This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold anhydrous diethyl ether. This will help to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

IV. Visual Guides

Troubleshooting Flowchart for Recrystallization

A flowchart to troubleshoot common recrystallization issues.

V. Data Summary

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRoleRationale
Ethanol / Diethyl EtherPrimary Solvent / Anti-solventThe hydrochloride salt is soluble in hot ethanol and insoluble in diethyl ether, allowing for controlled precipitation.
Methanol / WaterPrimary Solvent / Anti-solventA polar protic mixture that can be effective, but care must be taken as the product is water-soluble.
IsopropanolSingle SolventOften a good choice for recrystallizing hydrochloride salts as it is less polar than ethanol or methanol.[2]

VI. References

  • Quantitative NMR analysis of a four-component mixture of phenylglycine derivatives. Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. --INVALID-LINK--

  • Purification of organic hydrochloride salt? ResearchGate. --INVALID-LINK--

  • Can i still crystallize salts even when there is impurities in the solution? : r/chemhelp - Reddit. Reddit. --INVALID-LINK--

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Reddit. --INVALID-LINK--

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - Radboud Repository. Radboud Repository. --INVALID-LINK--

  • Buy this compound (EVT-295213) - EvitaChem. EvitaChem. --INVALID-LINK--

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? | ResearchGate. ResearchGate. --INVALID-LINK--

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). Human Metabolome Database. --INVALID-LINK--

  • Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. Reddit. --INVALID-LINK--

  • Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC. National Center for Biotechnology Information. --INVALID-LINK--

  • Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy - ResearchGate. ResearchGate. --INVALID-LINK--

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. National Center for Biotechnology Information. --INVALID-LINK--

  • Reduction of Chiral Amino Acids Based on Current Method - JOCPR. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--

  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. --INVALID-LINK--

  • HPLC-DAD evidence of the oscillatory chiral conversion of phenylglycine. | Sigma-Aldrich. Sigma-Aldrich. --INVALID-LINK--

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. National Center for Biotechnology Information. --INVALID-LINK--

  • How can I recrystallize an amino acid derivative? - ResearchGate. ResearchGate. --INVALID-LINK--

  • (R)-(-)-2-Phenylglycine methyl ester hydrochloride | CAS 19883-41-1 | SCBT. Santa Cruz Biotechnology. --INVALID-LINK--

  • Method for producing amino acid ester hydrochloride - Google Patents. Google Patents. --INVALID-LINK--

  • Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich. Sigma-Aldrich. --INVALID-LINK--

  • A process for the preparation of D---phenylglycine chloride hydrochloride - European Patent Office - EP 0614882 A1. European Patent Office. --INVALID-LINK--

  • Basics of chiral HPLC - Sigma-Aldrich. Sigma-Aldrich. --INVALID-LINK--

  • Strategies for Chiral HPLC Method Development - Sigma-Aldrich. Sigma-Aldrich. --INVALID-LINK--

  • Phenylglycine - Wikipedia. Wikipedia. --INVALID-LINK--

  • This compound | 39878-87-0 - ChemicalBook. ChemicalBook. --INVALID-LINK--

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. Royal Society of Chemistry. --INVALID-LINK--

  • This compound | C8H9Cl2NO | CID 170253 - PubChem. PubChem. --INVALID-LINK--

  • Method of optical resolution of (+/-)-phenyl glycin and/or (+/-)-camphor sulfonic acid - Google Patents. Google Patents. --INVALID-LINK--

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - ResearchGate. ResearchGate. --INVALID-LINK--

  • Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents. Google Patents. --INVALID-LINK--

  • Can someone help me determine how to extract and purify proanthocyanidine and tanins? ResearchGate. --INVALID-LINK--

  • Quantitative Evaluation of Toxic Polyglycine Biosynthesis and Aggregation in Cell Models Expressing Expanded CGG Repeats. | Sigma-Aldrich. Sigma-Aldrich. --INVALID-LINK--

References

Technical Support Center: Analytical Methods for Determining En-antiomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

<__ _>

Welcome to the Technical Support Center for enantiomeric purity analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical task of quantifying enantiomers. The accurate determination of enantiomeric excess (e.e.) is paramount, as the pharmacological and toxicological profiles of enantiomers can differ significantly.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most prevalent analytical techniques, grounded in scientific principles and field-proven experience.

Section 1: Chiral Chromatography (HPLC & SFC)

Chiral chromatography is the most widely used method for separating and quantifying enantiomers due to its reliability and accuracy.[1][3] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[3]

Frequently Asked Questions (FAQs): Chiral Chromatography

Q1: How do I select the right chiral column for my compound?

A1: Chiral column selection is often the most critical step in method development.[4] A trial-and-error approach can be time-consuming.[4] A more systematic approach involves screening a set of diverse columns. Polysaccharide-based and macrocyclic glycopeptide columns are effective for a wide range of chiral separations and can be operated in normal-phase, reversed-phase, and polar organic modes.[4] Consider the functional groups on your analyte to guide your initial selection. For instance, aromatic compounds with carbonyl groups are often well-resolved on specific cellulose-based columns.[4] Many column manufacturers provide selection guides based on compound structure and functional groups.[5][6][7]

Q2: What are the typical starting conditions for chiral method development?

A2: A common strategy is to screen several columns with a few standard mobile phases. For normal phase, mixtures of hexane/isopropanol or hexane/ethanol are common. For reversed-phase, acetonitrile/water or methanol/water with acidic or basic additives are good starting points. Supercritical fluid chromatography (SFC) using carbon dioxide with a co-solvent like methanol is another powerful option.[8]

Q3: How does temperature affect my chiral separation?

A3: Temperature is a critical parameter. Decreasing the temperature generally increases chiral selectivity by enhancing weaker intermolecular interactions, but may lead to broader peaks.[9][10] Conversely, increasing the temperature can improve peak shape and efficiency but may reduce selectivity.[9][10] It's crucial to maintain a stable temperature to ensure reproducibility.[9][10]

Q4: Why is a lower flow rate often recommended for chiral separations?

A4: Chiral separations often benefit from lower flow rates.[9][10] This is because the mass transfer kinetics between the mobile phase and the chiral stationary phase can be slower than in achiral chromatography. A lower flow rate allows more time for the enantiomers to interact with the CSP, leading to better resolution. The optimal flow rate is compound-dependent and should be determined experimentally.[9][10]

Troubleshooting Guide: Chiral Chromatography
Problem Potential Cause(s) Suggested Solution(s)
No separation (single peak) 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Compound is not chiral or is a single enantiomer.1. Screen a different set of CSPs with diverse chiral selectors.2. Try different mobile phase modes (normal phase, reversed-phase, polar organic).3. Verify the chirality of your compound.
Poor resolution (Rs < 1.5) 1. Mobile phase is too strong, leading to fast elution.2. Flow rate is too high.3. Temperature is too high, reducing selectivity.1. Decrease the percentage of the stronger solvent in the mobile phase.2. Reduce the flow rate.3. Lower the column temperature in small increments (e.g., 5°C).
Peak tailing 1. Secondary interactions between the analyte and the stationary phase.2. Column overload.3. Presence of silanol groups on the silica support.1. Add a mobile phase additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).2. Reduce the injection volume or sample concentration.3. Use a column with end-capping or a different stationary phase.
Peak splitting or broadening 1. Column is not properly equilibrated.2. Sample solvent is too strong compared to the mobile phase.3. High temperature degrading the column.1. Equilibrate the column with at least 10-20 column volumes of the mobile phase; some columns may require longer.[9]2. Dissolve the sample in the mobile phase or a weaker solvent.3. Operate within the recommended temperature range for the column.[9]
Irreproducible retention times 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column degradation.1. Prepare fresh mobile phase daily and ensure accurate mixing.2. Use a column thermostat and ensure it is functioning correctly.3. Check the column performance with a standard; replace if necessary.

Section 2: NMR Spectroscopy for Enantiomeric Purity

NMR spectroscopy is a powerful tool for determining enantiomeric purity, often by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[11]

  • Chiral Derivatizing Agents (CDAs): These react with the enantiomers to form diastereomers, which have distinct NMR spectra.[12] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic example of a CDA.[13]

  • Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the enantiomers, leading to different chemical shifts in the NMR spectrum.[14][15] This method avoids chemical modification of the analyte.[14][15]

Frequently Asked Questions (FAQs): NMR Spectroscopy

Q1: When should I use a chiral derivatizing agent (CDA) versus a chiral solvating agent (CSA)?

A1: Use a CDA when your analyte has a reactive functional group (e.g., alcohol, amine) and you need to form stable diastereomers for clear spectral separation.[1][16] CSAs are advantageous when you want to avoid chemical modification of your sample, as the interaction is non-covalent and reversible.[14][15][17]

Q2: How do I choose the right chiral solvating agent?

A2: The selection of a CSA is often empirical. A screening approach with a library of CSAs can be effective.[17] The CSA should have structural features that can lead to differential interactions with the enantiomers, such as aromatic rings for π-π stacking or hydrogen bond donors/acceptors.[14][15]

Q3: What concentration of CSA should I use?

A3: The optimal concentration of CSA depends on the binding affinity between the CSA and the analyte. A common starting point is a 1:1 molar ratio of CSA to analyte. You may need to optimize this ratio to achieve the best spectral separation.[17]

Q4: Can I determine the absolute configuration using NMR?

A4: Yes, particularly with CDAs like Mosher's acid. By analyzing the differences in the chemical shifts of the protons in the resulting diastereomers, it is possible to deduce the absolute configuration of the original enantiomer.[13]

Troubleshooting Guide: NMR Spectroscopy
Problem Potential Cause(s) Suggested Solution(s)
No separation of signals 1. The CDA or CSA is not effective for the analyte.2. Insufficient concentration of the CSA.3. The magnetic field strength of the NMR instrument is too low.1. Try a different CDA or screen a variety of CSAs.2. Increase the concentration of the CSA.3. Use a higher field NMR spectrometer if available.
Poor resolution of signals 1. Line broadening due to chemical exchange.2. Overlapping signals from the analyte and the CSA/CDA.1. Lower the temperature of the NMR experiment to slow down the exchange rate.2. Choose a CSA/CDA with signals in a region of the spectrum that does not overlap with the key analyte signals.
Inaccurate integration 1. Overlapping peaks.2. Poor signal-to-noise ratio.3. Incorrect phasing or baseline correction.1. Optimize the experimental conditions to improve resolution.2. Increase the number of scans to improve the signal-to-noise ratio.3. Carefully process the NMR data, ensuring proper phasing and baseline correction.

Section 3: Capillary Electrophoresis (CE) for Chiral Separations

Capillary electrophoresis is a high-efficiency separation technique that is well-suited for the analysis of polar and charged compounds.[18] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).[18][19]

Frequently Asked Questions (FAQs): Chiral Capillary Electrophoresis

Q1: What are the common chiral selectors used in CE?

A1: Cyclodextrins (native and derivatized) are the most widely used chiral selectors in CE.[20] Other selectors include macrocyclic antibiotics, chiral crown ethers, and bile salts.[20][21]

Q2: How does the concentration of the chiral selector affect the separation?

A2: The concentration of the chiral selector is a critical parameter. Increasing the concentration generally improves resolution up to a certain point, after which the resolution may plateau or even decrease. It is important to optimize the concentration for each specific separation.

Q3: What is the role of the buffer pH in chiral CE?

A3: The buffer pH affects the charge of both the analyte and some chiral selectors, which in turn influences their electrophoretic mobility and interaction. Optimizing the pH is crucial for achieving a successful separation.

Troubleshooting Guide: Chiral Capillary Electrophoresis
Problem Potential Cause(s) Suggested Solution(s)
No separation 1. Inappropriate chiral selector.2. Incorrect buffer pH or composition.3. Insufficient concentration of the chiral selector.1. Screen different types of chiral selectors (e.g., various cyclodextrins).2. Optimize the buffer pH and ionic strength.3. Increase the concentration of the chiral selector.
Poor peak shape 1. Mismatch between the conductivity of the sample and the buffer.2. Adsorption of the analyte to the capillary wall.1. Dissolve the sample in a buffer with lower conductivity than the running buffer (stacking).2. Use a coated capillary or add modifiers to the buffer to reduce wall interactions.
Long analysis times 1. Low electroosmotic flow (EOF).2. Strong interaction with the chiral selector.1. Increase the buffer pH to increase the EOF (for bare fused-silica capillaries).2. Decrease the concentration of the chiral selector or add an organic modifier to the buffer.

Section 4: Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[22] While enantiomers have identical UV-Vis absorption spectra, they have mirror-image CD spectra. This property can be exploited for the determination of enantiomeric purity.[22]

Frequently Asked Questions (FAQs): Circular Dichroism

Q1: Can I use CD spectroscopy for quantitative analysis of enantiomeric purity?

A1: Yes, CD can be used for quantitative analysis.[23] The magnitude of the CD signal is proportional to the concentration of the enantiomer. By creating a calibration curve with standards of known enantiomeric composition, the enantiomeric purity of an unknown sample can be determined.[23]

Q2: Can CD be coupled with HPLC?

A2: Yes, HPLC-CD is a powerful technique.[24] An achiral HPLC separation can be used to isolate the compound of interest, and the CD detector can then be used to determine its enantiomeric purity as it elutes.[24] This can be particularly useful when a suitable chiral column is not available.[24]

Q3: What are the limitations of CD for enantiomeric purity analysis?

A3: The main limitation is that the molecule must have a chromophore that absorbs in the UV-Vis region and is located near the chiral center to exhibit a measurable CD signal. Additionally, the sensitivity of CD may not be as high as chromatographic methods for detecting very low levels of an enantiomeric impurity.

Visualizations and Workflows

Logical Workflow for Chiral Method Development

ChiralMethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (Structure, pKa, Solubility) ColumnScreen Select 3-4 Diverse CSPs (e.g., Polysaccharide-based) Start->ColumnScreen MobilePhaseScreen Screen Multiple Mobile Phases (NP, RP, PO, SFC) ColumnScreen->MobilePhaseScreen Evaluation1 Evaluate Initial Results (Resolution, Peak Shape) MobilePhaseScreen->Evaluation1 OptimizeMP Fine-tune Mobile Phase (Solvent Ratio, Additives) Evaluation1->OptimizeMP Partial or No Separation Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Evaluation1->Validation Good Separation OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow Evaluation2 Assess Optimized Method (Rs, Tailing, Analysis Time) OptimizeFlow->Evaluation2 Evaluation2->OptimizeMP Further Optimization Needed Evaluation2->Validation Meets Requirements FinalMethod Final Validated Method Validation->FinalMethod

Caption: A systematic workflow for chiral method development.

Troubleshooting Decision Tree for Poor Resolution in Chiral HPLC

TroubleshootingResolution Start Poor Resolution (Rs < 1.5) CheckSelectivity Is alpha > 1.1? Start->CheckSelectivity ChangeColumn Change CSP or Mobile Phase Mode CheckSelectivity->ChangeColumn No ImproveEfficiency Improve Column Efficiency CheckSelectivity->ImproveEfficiency Yes ChangeColumn->Start DecreaseFlow Decrease Flow Rate ImproveEfficiency->DecreaseFlow DecreaseTemp Decrease Temperature ImproveEfficiency->DecreaseTemp OptimizeMP Adjust Mobile Phase Strength (Weaker Eluent) ImproveEfficiency->OptimizeMP CheckSystem Check for Extra-column Volume, Connections ImproveEfficiency->CheckSystem Success Resolution Improved DecreaseFlow->Success DecreaseTemp->Success OptimizeMP->Success CheckSystem->Success

Caption: A decision tree for troubleshooting poor resolution.

References

troubleshooting incomplete reactions of (R)-(-)-2-Phenylglycine chloride hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-(-)-2-Phenylglycine chloride hydrochloride (CAS: 39878-87-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this highly reactive chiral building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and achieve optimal results in your syntheses.

Understanding the Reagent: A Chemist's Perspective

This compound is the acyl chloride derivative of the non-proteinogenic amino acid (R)-phenylglycine.[1][2] Its value lies in the stereochemically defined chiral center and the highly electrophilic acyl chloride group, making it a potent acylating agent, particularly for the synthesis of peptides and other amide-containing pharmaceuticals.[3][4]

However, the very feature that makes it so useful—its reactivity—is also the source of most experimental challenges. The acyl chloride functional group is exceptionally sensitive to nucleophiles, with water being a primary antagonist.[3][5][6] Furthermore, as a hydrochloride salt, its solubility and the need for a base to liberate the free amine for certain reactions add layers of complexity to experimental design.[3] This guide will address these challenges head-on.

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during reactions with this compound.

Q1: My reaction is incomplete or has a very low yield. What is the primary suspect?

A1: The most common culprit is premature hydrolysis of the acyl chloride due to trace amounts of moisture. Acyl chlorides react vigorously with water to form the corresponding carboxylic acid, which is significantly less reactive and will not participate in the desired acylation under standard conditions.[7][8][9] This competitive reaction consumes your starting material, drastically reducing the yield of your target amide.

Key Indicators of Hydrolysis:

  • Visible fuming when the reagent is exposed to air (reaction with atmospheric moisture to form HCl gas).[7]

  • Presence of (R)-(-)-2-Phenylglycine in your crude reaction mixture, detectable by LC-MS or NMR.

start Start: Low Yield Observed check_reagent 1. Reagent Integrity Check start->check_reagent check_glassware 2. Glassware Preparation check_reagent->check_glassware Reagent is fresh & stored under inert gas? check_solvents 3. Solvent Quality check_glassware->check_solvents Glassware oven- or flame-dried? check_atmosphere 4. Reaction Atmosphere check_solvents->check_atmosphere Solvents are anhydrous grade & fresh? success Improved Yield check_atmosphere->success Reaction run under N2 or Ar atmosphere?

Caption: Decision workflow for addressing low reaction yields.

Preventative Protocols:

  • Reagent Handling: Use a fresh bottle of this compound or one that has been meticulously stored under an inert atmosphere (Argon or Nitrogen).[10][11] Weigh it quickly and in a dry environment (e.g., a glove box or under a stream of inert gas).

  • Anhydrous Conditions: All glassware must be rigorously dried, either in an oven (>100 °C) for several hours or by flame-drying under vacuum immediately before use.

  • Solvent Purity: Use only anhydrous, sealed solvents (often designated as "<50 ppm H₂O"). If the solvent is from a previously opened bottle, consider drying it using appropriate methods (e.g., molecular sieves) or distilling it.[12]

  • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like Argon or Nitrogen from start to finish. This prevents atmospheric moisture from entering the reaction vessel.

Q2: I'm forming my amide product, but I'm also seeing significant side products. How do I identify and minimize them?

A2: Beyond the hydrolysis product discussed above, the most concerning side reaction is racemization at the chiral center. The alpha-proton of phenylglycine derivatives is relatively acidic and can be abstracted, especially in the presence of a strong base or at elevated temperatures, leading to a loss of stereochemical purity.[13][14]

Reaction Pathways cluster_0 Desired Amide Formation cluster_1 Side Reaction: Hydrolysis AcylCl (R)-Phenylglycine Acyl Chloride + R'-NH₂ Intermediate1 Tetrahedral Intermediate AcylCl:start->Intermediate1 Nucleophilic Attack Product Desired (R)-Amide + HCl Intermediate1->Product:end Elimination of Cl⁻ AcylCl_hydro (R)-Phenylglycine Acyl Chloride + H₂O Intermediate2 Tetrahedral Intermediate AcylCl_hydro:start->Intermediate2 Nucleophilic Attack SideProduct (R)-Phenylglycine + HCl Intermediate2->SideProduct:end Elimination of Cl⁻

Caption: Competing reaction pathways for the acyl chloride.

Strategies to Minimize Side Products:

ParameterRecommendation to Minimize Side ProductsRationale
Base Selection Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM).[13]Stronger, less hindered bases can act as nucleophiles themselves or promote racemization. 2-3 equivalents are often needed to neutralize the HCl byproduct and the reagent's own hydrochloride salt.[15]
Temperature Run the reaction at 0 °C or below, especially during the addition of reagents.[]Acylation is typically exothermic.[] Low temperatures slow the rate of potential side reactions, including racemization, relative to the desired fast acylation.[13]
Order of Addition Add the acyl chloride solution slowly to a solution of the amine and the base.This ensures the amine nucleophile is readily available to react, minimizing the acyl chloride's contact time with any trace impurities or its potential for self-reaction.
Reaction Monitoring Track progress using TLC or LC-MS.Avoid unnecessarily long reaction times, which can increase the likelihood of degradation or racemization. Once the starting material is consumed, proceed with the workup.
Q3: My starting materials won't fully dissolve. What can I do?

A3: this compound is an ionic salt, which can lead to solubility issues in common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[3]

Troubleshooting Steps:

  • Solvent Screening: Consider more polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), ensuring they are rigorously anhydrous.

  • Co-Solvent System: Using a mixture of solvents, such as DCM with a small amount of DMF, can enhance solubility.

  • Base Addition: In many cases, adding the base (e.g., DIPEA) to the suspension of the acyl chloride and the amine will result in an in-situ neutralization, forming a more soluble free amine or other intermediates, which can clarify the reaction mixture.

Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol is a starting point and must be optimized for your specific substrates.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq) and anhydrous DCM (or another suitable aprotic solvent) to an oven-dried flask equipped with a magnetic stirrer.

  • Base Addition: Add DIPEA (2.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.1 eq) in a minimum amount of anhydrous DCM.

  • Reaction: Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the organic layer with brine, dry it over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as needed, typically via column chromatography.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Use a silica gel TLC plate.

  • Spotting: Carefully spot the starting amine, the acyl chloride (if stable enough), a co-spot of both, and the reaction mixture.

  • Eluent: Choose a solvent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol) that gives good separation of your starting materials, with Rf values ideally between 0.2 and 0.8.

  • Visualization: Visualize the spots using a UV lamp (254 nm). Staining with potassium permanganate or ninhydrin (for free amines) may also be necessary.

  • Analysis: A successful reaction will show the disappearance of the limiting starting material spot and the appearance of a new spot corresponding to the product.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Performance Analysis of (R)-(-)-2-Phenylglycine Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereocontrol in Modern Chemistry

In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise but a critical necessity. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure, where one enantiomer may exhibit profound therapeutic effects while its mirror image could be inactive or even deleterious.[1] Asymmetric synthesis, the art of selectively producing a single stereoisomer, has become a cornerstone of modern organic chemistry.[2]

Among the strategies developed to achieve this control, the use of chiral auxiliaries remains a powerful and reliable method.[3][4] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation.[5] After inducing the desired chirality, the auxiliary is removed and can, ideally, be recovered for reuse. The efficacy of an auxiliary is judged by its ability to provide high diastereoselectivity, its ease of attachment and cleavage, and its recyclability.

This guide provides an in-depth comparison of chiral auxiliaries, with a particular focus on those derived from (R)-(-)-2-Phenylglycine chloride hydrochloride . We will objectively evaluate its performance against established benchmarks in the field: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. Through supporting experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design of their synthetic strategies.

Workflow of Asymmetric Synthesis Using a Chiral Auxiliary

The fundamental logic of this synthetic strategy involves three key stages: covalent attachment of the chiral auxiliary to a substrate, a diastereoselective bond-forming reaction, and subsequent cleavage of the auxiliary to reveal the enantioenriched product.

G cluster_0 Phase 1: Attachment cluster_1 Phase 2: Stereoselective Reaction cluster_2 Phase 3: Cleavage & Recovery Prochiral Prochiral Substrate Attached Chiral Substrate-Auxiliary Adduct Prochiral->Attached Covalent Bond Formation Auxiliary Chiral Auxiliary ((R)-Phenylglycine derivative) Auxiliary->Attached Product_Attached Diastereomerically Enriched Product-Auxiliary Adduct Attached->Product_Attached Diastereoselective Transformation (e.g., Alkylation, Aldol) Reagent Reagent / Electrophile Reagent->Product_Attached Chiral_Product Enantiomerically Enriched Product Product_Attached->Chiral_Product Cleavage Recovered_Aux Recovered Chiral Auxiliary Product_Attached->Recovered_Aux Recovery

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Focus Auxiliary: (R)-2-Phenylglycine Derivatives

This compound is a commercially available and highly versatile chiral building block. It serves as the precursor for a range of auxiliaries, most commonly amides and esters, which are then employed in asymmetric transformations. Its utility is particularly pronounced in the synthesis of two critical classes of molecules: β-lactams and non-proteinogenic α-amino acids.

Mechanism of Stereocontrol

The stereodirecting power of the phenylglycine auxiliary stems from the steric hindrance imposed by the phenyl group at the α-position. Once attached to a substrate, this phenyl group effectively shields one face of the reactive intermediate (e.g., an imine or an enolate). This forces an incoming reagent or electrophile to approach from the opposite, less-hindered face, thereby controlling the formation of new stereocenters with high fidelity.

A prime example is the Staudinger [2+2] cycloaddition for β-lactam synthesis. An imine derived from an (R)-phenylglycine ester is activated by a Lewis acid (e.g., ZnCl₂). The phenylglycine moiety directs the approach of the ketene, leading to the formation of the trans-β-lactam with high diastereoselectivity.[6][7]

G start Imine from (R)-Phenylglycine Ester lewis_acid Lewis Acid (ZnCl₂) Activation start->lewis_acid Coordination activated_complex Activated Imine-Lewis Acid Complex Top Face Shielded by Phenyl Group lewis_acid->activated_complex transition_state [2+2] Cycloaddition Transition State activated_complex->transition_state ketene Ketene Approach ketene->transition_state Approaches from less hindered bottom face product trans-β-Lactam (High d.r.) transition_state->product

Caption: Stereocontrol in β-lactam synthesis using an (R)-phenylglycine auxiliary.

Key Applications & Performance
  • β-Lactam Synthesis: Phenylglycine-derived auxiliaries are extensively used in the Staudinger ketene-imine cycloaddition to produce 3-amino-β-lactams, which are core structures in many antibiotics.[8] The reaction of an imine derived from (R)-phenylglycine methyl ester with a zinc enolate can yield the corresponding trans-β-lactam with a diastereomeric excess (d.e.) often exceeding 97%.[6]

  • α-Amino Acid Synthesis: In the asymmetric Strecker synthesis, (R)-phenylglycine amide has proven to be an exceptional chiral auxiliary. The process involves a crystallization-induced asymmetric transformation, where one diastereomer of the resulting α-amino nitrile selectively precipitates from the reaction mixture.[9][10] This allows for the isolation of nearly diastereomerically pure products (dr > 99/1) in high yields (76-93%), which can then be converted to valuable non-proteinogenic amino acids like (S)-tert-leucine.[10]

Benchmark Comparison: Established Chiral Auxiliaries

To contextualize the performance of phenylglycine derivatives, we compare them against three of the most successful and widely utilized classes of chiral auxiliaries.[3]

Evans' Oxazolidinones

Developed by David A. Evans, these auxiliaries are arguably the gold standard for asymmetric alkylation and aldol reactions.[5][11] Derived from readily available amino alcohols, they provide exceptional levels of stereocontrol by directing the formation of a Z-enolate, whose conformation is biased by the substituent at the C4 position of the oxazolidinone ring.[3][12]

Oppolzer's Sultams

Based on the rigid bicyclic structure of camphor, Oppolzer's sultams offer a well-defined chiral environment.[5] This rigidity leads to high asymmetric induction in a variety of transformations, including Diels-Alder reactions, alkylations, and conjugate additions.[3]

Myers' Pseudoephedrine Amides

Pioneered by Andrew G. Myers, pseudoephedrine amides provide a practical and cost-effective method for the asymmetric synthesis of chiral carboxylic acids, alcohols, and ketones.[3] Both enantiomers of pseudoephedrine are inexpensive, and the corresponding amides undergo highly diastereoselective alkylations, often without the need for cryogenic temperatures.

Performance Data: A Head-to-Head Comparison

The selection of a chiral auxiliary is a multi-faceted decision driven by the specific reaction, desired product, and practical constraints. The following tables summarize the performance of these auxiliaries in key asymmetric reactions based on data reported in the literature.

Table 1: Asymmetric Alkylation of Propionates
Auxiliary ClassElectrophile (E+)Diastereomeric Ratio (d.r.)Yield (%)Reference
(R)-Phenylglycine Benzyl Bromide>97:3~73% (product after cleavage)[6][7]
Evans' Oxazolidinone Benzyl Bromide>99:192%[11]
Oppolzer's Sultam Methyl Iodide>98:295%N/A
Myers' Pseudoephedrine Benzyl Bromide>98:293%[3]
Table 2: Key Features and Cleavage Conditions
Auxiliary ClassKey AdvantagesCommon Cleavage MethodsAuxiliary Recovery
(R)-Phenylglycine Excellent for β-lactams & Strecker synthesis; Crystallization-induced asymmetric transformation.Hydrogenolysis (H₂, Pd/C); Oxidative (Pb(OAc)₄, NaIO₄); Acid/Base Hydrolysis.[13]Good
Evans' Oxazolidinone High d.r. for alkylations & aldols; Predictable stereochemistry; Versatile cleavage.LiBH₄, LiAlH₄ (alcohols); LiOOH (acid); Me₂Al-SMe (thioester).[5][14]Excellent
Oppolzer's Sultam High d.r. for various C-C bonds; Thermally stable; Rigid conformation.LiAlH₄ (alcohol); Saponification (acid); Reductive cleavage.Excellent
Myers' Pseudoephedrine High d.r.; Non-cryogenic alkylations; Inexpensive; Cleavage gives versatile products.Acid hydrolysis (acid); Reduction (alcohol); Addition of organometallics (ketone).Excellent

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of these auxiliaries, we present a representative experimental protocol for an asymmetric transformation.

Protocol 1: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide

This protocol is adapted from the synthesis of an (S)-tert-leucine precursor.[10]

  • Reaction Setup: To a solution of (R)-phenylglycine amide (1.0 eq) in water, add pivaldehyde (1.1 eq).

  • Cyanide Addition: Add potassium cyanide (1.1 eq) to the mixture and stir vigorously at room temperature. The reaction progress can be monitored by the precipitation of the product.

  • Crystallization-Induced Transformation: Continue stirring for 24-48 hours. The less soluble (R,S)-α-amino nitrile diastereomer will selectively crystallize out of the solution, driving the equilibrium towards its formation.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum. The product is typically obtained with >99:1 d.r. and in high yield.

  • Auxiliary Cleavage (Hydrolysis): a. Protect the free amine of the α-amino nitrile with a suitable protecting group (e.g., Boc anhydride). b. Hydrolyze the nitrile and the amide functionalities by heating in 6 N HCl at 100 °C. c. This sequence yields (S)-tert-leucine after appropriate workup.

Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol is a generalized procedure based on established methods.[11]

  • Acylation: Acylate the Evans' auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with propionyl chloride in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst (e.g., DMAP) in dichloromethane (DCM) to form the N-propionyl imide.

  • Enolate Formation: Dissolve the N-propionyl imide in dry THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Add a solution of LDA (1.05 eq) dropwise and stir for 30 minutes to generate the lithium Z-enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours, allowing the reaction to proceed to completion.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Auxiliary Cleavage (to yield a primary alcohol): a. Dissolve the purified product in dry THF and cool to 0 °C. b. Add lithium borohydride (LiBH₄, 2.0 eq) and stir for 2-4 hours. c. Workup by carefully adding water, followed by extraction. This yields the chiral alcohol and the recovered oxazolidinone auxiliary, which can be separated by chromatography.

Conclusion and Strategic Selection

The choice of a chiral auxiliary is a strategic decision in the planning of an asymmetric synthesis.

  • (R)-2-Phenylglycine derivatives carve out a significant niche, demonstrating exceptional performance in the synthesis of β-lactams and in Strecker reactions, where the unique mechanism of crystallization-induced asymmetric transformation offers a powerful advantage. They are a cost-effective and highly efficient choice for these specific, high-value applications.

  • Evans' oxazolidinones remain the undisputed workhorse for a broad range of asymmetric aldol and alkylation reactions. Their high and predictable diastereoselectivity, coupled with the versatility of their cleavage, makes them a first-choice auxiliary for constructing complex acyclic systems.[15]

  • Oppolzer's sultams provide a robust and reliable alternative, with their rigid framework ensuring excellent stereocontrol in reactions where other auxiliaries may be less effective.

  • Myers' pseudoephedrine amides offer a compelling blend of high performance and practicality, enabling highly selective alkylations without the need for cryogenic conditions, a significant advantage for process scale-up.

Ultimately, the optimal auxiliary depends on the target molecule and the specific transformation required. By understanding the distinct strengths, mechanisms, and practical considerations of each class, researchers can more effectively navigate the challenges of asymmetric synthesis and accelerate the development of complex, enantiomerically pure molecules.

References

spectroscopic data (NMR, IR) for (R)-(-)-2-Phenylglycine chloride hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Characterization of (R)-(-)-2-Phenylglycine Chloride Hydrochloride for Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and asymmetric synthesis, the structural integrity and enantiomeric purity of chiral building blocks are paramount. (R)-(-)-2-Phenylglycine and its derivatives are critical synthons, notably utilized in the synthesis of semi-synthetic antibiotics like Pivampicillin.[1] The acid chloride hydrochloride form, this compound, is a highly reactive intermediate, making its rigorous quality control essential before use in multi-step syntheses.

This guide provides an in-depth comparison of the spectroscopic data for this compound, contrasting it with its parent amino acid and a common ester derivative. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, explaining the causal relationships between molecular structure and spectral output. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently verify the identity, purity, and stability of this crucial reagent.

The Spectroscopic Fingerprint: this compound

The combination of an acid chloride and an ammonium hydrochloride within the same molecule creates a unique and highly characteristic spectroscopic profile. The presence of the electron-withdrawing acid chloride group and the protonated amine significantly influences the electronic environment of nearby nuclei and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure elucidation. For this compound, a polar, aprotic deuterated solvent like DMSO-d₆ is often preferred for its ability to dissolve the salt while minimizing proton exchange with the amine group.

  • ¹H NMR Analysis : The proton spectrum provides a clear map of the molecule's H-environments.

    • Aromatic Protons (C₆H₅-) : Typically appear as a complex multiplet between 7.4 and 7.6 ppm. The phenyl group provides a strong, easily identifiable signal cluster.

    • Alpha-Proton (-CH(N⁺H₃)-) : This is a key diagnostic signal. It appears as a singlet or a very narrow multiplet around 5.5-5.7 ppm. Its downfield shift is attributed to the deshielding effects of the adjacent phenyl ring, the ammonium group, and the acid chloride.

    • Ammonium Protons (-N⁺H₃) : These protons are often broad and can appear over a wide range, typically downfield (e.g., 8.5-9.5 ppm), due to solvent exchange and quadrupolar coupling with the nitrogen atom. Their integration should correspond to three protons.

  • ¹³C NMR Analysis : The carbon spectrum complements the proton data, providing direct information about the carbon backbone.

    • Carbonyl Carbon (-C=O) : This is the most downfield signal, appearing around 168-170 ppm. The high electronegativity of the chlorine atom in the acid chloride functionality shifts this peak significantly downfield compared to a carboxylic acid or ester.

    • Alpha-Carbon (-CH(N⁺H₃)-) : Found in the range of 55-60 ppm.

    • Aromatic Carbons (C₆H₅-) : A series of peaks between 128 and 135 ppm, with the ipso-carbon (the one attached to the chiral center) being distinct.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy excels at identifying functional groups. The spectrum of this compound is dominated by vibrations from the carbonyl and ammonium groups.

  • C=O Stretch (Acid Chloride) : A very strong, sharp absorption band is expected at a high wavenumber, typically between 1780-1815 cm⁻¹ . This high frequency is a hallmark of the acid chloride functional group, distinguishing it clearly from carboxylic acids (~1700-1730 cm⁻¹) or esters (~1735-1750 cm⁻¹).

  • N-H Bends and Stretches (Ammonium) : The N⁺H₃ group gives rise to several characteristic bands. Broad stretching vibrations are often observed in the 2800-3200 cm⁻¹ region. Bending vibrations (asymmetric and symmetric) typically appear in the 1500-1600 cm⁻¹ range. The presence of these bands confirms the hydrochloride salt form.[2][3]

  • C-H Aromatic Stretches : Peaks just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds.

Comparative Spectroscopic Analysis

To fully appreciate the unique spectral features of the acid chloride hydrochloride, it is instructive to compare it with its common precursors and derivatives. The primary differences arise from the nature of the carbonyl group and the protonation state of the amine.

CompoundKey Functional Groups¹³C NMR (C=O) ShiftFTIR (C=O) StretchFTIR (N-H / O-H)
This compound Acid Chloride, Ammonium (R-N⁺H₃)~168-170 ppm~1780-1815 cm⁻¹Broad N⁺-H stretches (~2800-3200 cm⁻¹)
(R)-(-)-2-Phenylglycine[4][5]Carboxylic Acid, Amine (Zwitterion)~172-175 ppm~1700-1730 cm⁻¹ (C=O), ~1550-1610 cm⁻¹ (COO⁻)Very broad O-H and N⁺-H stretches (~2500-3300 cm⁻¹)
(R)-(-)-2-Phenylglycine Methyl Ester HCl[6]Ester, Ammonium (R-N⁺H₃)~170-172 ppm~1735-1750 cm⁻¹Broad N⁺-H stretches (~2800-3200 cm⁻¹)

Causality Behind the Differences:

  • Carbonyl Environment : The ¹³C NMR chemical shift and FTIR stretching frequency of the carbonyl group are highly sensitive to the attached atom (Cl, OH, or OCH₃). The powerful inductive electron-withdrawing effect of chlorine in the acid chloride pulls electron density away from the carbonyl carbon, increasing the bond order and shifting its stretching frequency to a much higher wavenumber. This makes FTIR an exceptionally fast and reliable tool for monitoring the conversion of the carboxylic acid to the acid chloride.

  • Amine Protonation State : In solid-state or zwitterionic form, the parent amino acid exhibits characteristics of both an ammonium ion (N⁺H₃) and a carboxylate ion (COO⁻). The acid chloride hydrochloride and ester hydrochloride, being salts, show distinct N⁺H₃ stretches, which differ from the overlaid N-H and O-H stretches of the zwitterionic parent.

Workflow for Spectroscopic Quality Control

A robust QC protocol ensures that the material is structurally correct and free from critical impurities before it enters a synthetic workflow. The primary impurity of concern for this compound is hydrolysis back to the parent carboxylic acid due to its moisture sensitivity.

References

A Cost-Benefit Analysis of (R)-(-)-2-Phenylglycine Chloride Hydrochloride in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Chiral Building Block

In the landscape of asymmetric synthesis, the efficient and cost-effective generation of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. Chiral α-amino acids, in particular, are privileged structural motifs in a vast array of pharmaceuticals. Among the myriad of strategies to obtain these compounds, the use of pre-resolved chiral building blocks, such as (R)-(-)-2-Phenylglycine chloride hydrochloride, presents a compelling approach. This guide provides a comprehensive cost-benefit analysis of utilizing this readily available starting material, comparing it with established methods that employ chiral auxiliaries for the asymmetric synthesis of α-amino acids. We will delve into a quantitative comparison of performance, supported by experimental data, and provide a framework for researchers to make informed decisions based on the specific needs of their synthetic campaigns.

The Strategic Value of (R)-(-)-2-Phenylglycine

(R)-(-)-2-Phenylglycine and its derivatives are valuable chiral building blocks in organic chemistry, serving as precursors to a range of biologically active compounds.[1] The direct use of its enantiomerically pure acid chloride hydrochloride form offers a streamlined synthetic route, bypassing the often resource-intensive steps of chiral resolution or asymmetric induction. This guide will focus on a comparative analysis of two primary strategies for obtaining enantiomerically enriched α-amino acids:

  • Direct Approach: Utilization of commercially available, enantiopure this compound.

  • Indirect Approach: Asymmetric synthesis starting from achiral glycine precursors, employing common chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine.

Performance Comparison: A Data-Driven Analysis

The efficacy of a synthetic strategy is a multi-faceted consideration, encompassing chemical yield, stereoselectivity, and the practicality of the experimental protocol. Below, we present a comparative summary of these key metrics for the different approaches.

Method Reaction Type Chiral Director Yield Diastereomeric/Enantiomeric Excess Key Strengths Potential Drawbacks
Direct Approach Acylation/Amidation(R)-(-)-2-PhenylglycineHigh (typically >90%)>99% ee (starting material dependent)High enantiopurity, fewer synthetic stepsLimited to phenylglycine scaffold
Indirect Approach Asymmetric Strecker(R)-Phenylglycine amide76-93%>99:1 drHigh diastereoselectivity, potential for crystallization-induced asymmetric transformationRequires preparation of the auxiliary-adduct
Indirect Approach Asymmetric AlkylationEvans' Oxazolidinone80-95%>98:2 drWell-established, high diastereoselectivityRequires cryogenic temperatures, multi-step auxiliary attachment/cleavage
Indirect Approach Asymmetric AlkylationPseudoephedrine Amide80-99%95 to ≥99% deInexpensive auxiliary, high diastereoselectivityRequires strong base (LDA), multi-step auxiliary attachment/cleavage
Indirect Approach Asymmetric HydrogenationOppolzer's Camphorsultam67-72% (flow)92:8 to 98:2 drHigh diastereoselectivity, potential for continuous flow and recyclingRequires specialized equipment for flow chemistry

Cost-Benefit Analysis: Beyond the Reagent Bottle

A holistic cost-benefit analysis must extend beyond the initial purchase price of the chiral source and encompass the entire synthetic workflow. This includes the cost of reagents for auxiliary attachment and cleavage, solvent volumes, energy consumption (e.g., for low-temperature reactions), and the potential for auxiliary recovery and reuse.

Parameter (R)-(-)-2-Phenylglycine Chloride HCl Evans' Oxazolidinone Oppolzer's Camphorsultam Pseudoephedrine
Approximate Cost of Chiral Source ~$3000/kg~$177/100g[2]~$172/5g[3]~$200/25g[4]
Attachment Reagents N/APropionyl chloride (~$60/500g), Et3N, DMAPAcyl chloride, basePropionyl chloride, Et3N
Key Reaction Reagents Varies with applicationLDA or NaHMDS, alkyl halideH2, catalyst (flow)LDA (~$387/mol), LiCl, alkyl halide
Cleavage Reagents N/ALiOH/H2O2 or LiBH4 (~$225/100g)NaOMe or LiOHH2SO4 or Li-amidotrihydroborate
Auxiliary Recovery & Reuse N/AHigh recovery possibleHigh recovery in flow systemsHigh recovery possible
Energy Costs Typically room temperatureCryogenic temperatures (-78 °C)Varies (flow setup)Cryogenic temperatures (-78 °C)
Waste Generation LowerHigher (auxiliary attachment/cleavage steps)Lower in optimized flow systemsHigher (auxiliary attachment/cleavage steps)

Experimental Protocols: A Practical Guide

To provide a tangible basis for comparison, detailed experimental protocols for key transformations are outlined below.

Protocol 1: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide

This protocol, adapted from Boesten et al., demonstrates a crystallization-induced asymmetric transformation.[1]

Workflow:

Caption: Workflow for Asymmetric Strecker Synthesis.

Step-by-Step Procedure:

  • To a stirred mixture of (R)-phenylglycine amide hydrochloride (1.0 eq) and pivaldehyde (1.0 eq) in water, add a solution of NaCN (1.0 eq) and acetic acid (1.0 eq) at 23-28 °C.

  • Heat the reaction mixture to 70 °C and stir for 30 hours.

  • Cool the mixture to room temperature.

  • Collect the precipitated product by filtration and wash with water.

  • Dry the solid to obtain the (R,S)-amino nitrile.

Expected Outcome: 93% yield, >99:1 diastereomeric ratio.[1]

Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol is a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone.

Workflow:

Caption: Workflow for Evans' Asymmetric Alkylation.

Step-by-Step Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaN(TMS)2) (1.1 eq) dropwise and stir for 30 minutes.

  • Add allyl iodide (1.2 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent.

  • Purify the product by column chromatography.

  • For cleavage, dissolve the purified product in a 4:1 mixture of THF and water, cool to 0 °C, and add aqueous LiOH and 30% H2O2.

  • Stir for 1 hour, then quench with aqueous Na2SO3.

  • Separate the aqueous and organic layers. The aqueous layer contains the lithium salt of the carboxylic acid, and the organic layer contains the recovered auxiliary.

Expected Outcome: High yield (typically 80-95%) and high diastereoselectivity (>98:2 dr).

Mechanistic Insights: The Origin of Stereocontrol

The remarkable stereoselectivity observed in these reactions is a direct consequence of the chiral environment created by the auxiliary or chiral reagent.

  • (R)-Phenylglycine Amide in Strecker Synthesis: The chiral amine condenses with the aldehyde to form a chiral imine. The subsequent nucleophilic attack of cyanide occurs preferentially on one face of the imine, directed by the stereocenter of the phenylglycine moiety. In the case of the crystallization-induced asymmetric transformation, the lower solubility of one diastereomeric product drives the equilibrium towards its formation.

  • Evans' Oxazolidinones: Deprotonation of the N-acyl oxazolidinone with a strong base leads to the formation of a rigid, chelated (Z)-enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.

Evans_Mechanism cluster_0 Stereocontrol in Evans' Alkylation Enolate Chelated (Z)-Enolate (Side View) E_plus E+ Enolate->E_plus Attack from less hindered face Product Alkylated Product E_plus->Product Block Bulky Substituent (e.g., Benzyl)

Caption: Stereocontrol by Evans' Oxazolidinone.

  • Pseudoephedrine Amides: Similar to Evans' auxiliaries, the enolate of a pseudoephedrine amide forms a rigid chelated structure. The stereochemical outcome is dictated by the conformation of this chelate, which directs the incoming electrophile to a specific face. The presence of LiCl is often crucial for achieving high diastereoselectivity.

Conclusion and Recommendations

The choice between utilizing this compound directly and employing a chiral auxiliary-based approach is a nuanced decision that hinges on several factors.

Choose this compound when:

  • The target molecule is a derivative of phenylglycine.

  • A high degree of enantiopurity is required from the outset.

  • A shorter synthetic route with minimal optimization is desired.

  • The cost of the starting material is justifiable for the scale of the synthesis.

Opt for a chiral auxiliary-based approach when:

  • A variety of α-amino acids with different side chains are targeted.

  • The cost of the chiral starting material is a significant constraint, and the auxiliary is inexpensive and/or can be efficiently recycled.

  • The multi-step nature of the synthesis is acceptable, and the necessary expertise and equipment (e.g., for handling strong bases and cryogenic temperatures) are available.

For industrial-scale synthesis where process optimization is critical, the development of continuous flow methods with auxiliary recycling, as demonstrated with Oppolzer's camphorsultam, presents a highly attractive and sustainable long-term strategy.

Ultimately, a thorough evaluation of the specific synthetic goals, available resources, and economic constraints will guide the discerning researcher towards the most prudent and effective strategy for accessing enantiomerically pure α-amino acids.

References

performance of (R)-(-)-2-Phenylglycine chloride hydrochloride vs. (S)-enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of (R)-(-)-2-Phenylglycine Chloride Hydrochloride and its (S)-Enantiomer

Introduction: The Critical Role of Chirality in Modern Chemistry

In the realm of chemical synthesis and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the very determinant of function, efficacy, and safety. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1][2] While they share identical physical properties such as melting point and solubility, their interaction with other chiral molecules, particularly in biological systems, can be profoundly different. This guide provides a detailed comparison of two such enantiomers: this compound and its (S)-(+)-counterpart. These compounds are not merely laboratory curiosities; they are pivotal chiral building blocks in the asymmetric synthesis of numerous high-value molecules, most notably β-lactam antibiotics.[3][4][5] Understanding their distinct performance characteristics is essential for researchers, scientists, and professionals in drug development aiming to achieve precise stereochemical control in their synthetic pathways.

This document will delve into the comparative performance of these enantiomers, grounded in experimental data and established synthetic protocols. We will explore their primary applications as chiral auxiliaries and synthons, elucidating the causality behind their selection for specific stereochemical outcomes.

Physicochemical Properties: A Tale of Identical Twins

As enantiomers, the (R)- and (S)- forms of 2-Phenylglycine chloride hydrochloride possess identical non-chiral physical properties. The hydrochloride salt form enhances their solubility in aqueous media, a common practice for amine-containing pharmaceutical intermediates.[1]

PropertyThis compound(S)-(+)-2-Phenylglycine chloride hydrochloride
Molecular Formula C₈H₉Cl₂NOC₈H₉Cl₂NO
Molecular Weight 206.07 g/mol [6]206.07 g/mol
Appearance White to light brown crystalline powder[1][7]White to light brown crystalline powder
Melting Point Approximately 177 °C (decomposes)[1][8]Approximately 177 °C (decomposes)
Solubility Soluble in water[1]Soluble in water
Optical Rotation Levorotatory (-)Dextrorotatory (+)

The key differentiating property is their optical rotation—the direction in which they rotate plane-polarized light—a direct consequence of their opposite three-dimensional configurations. This seemingly subtle difference is the foundation for their divergent performance in stereoselective synthesis.

G cluster_R (R)-Phenylglycine cluster_S (S)-Phenylglycine C_alpha_R H_R H C_alpha_R->H_R COOH_R COOH C_alpha_R->COOH_R NH2_R NH₂ C_alpha_R->NH2_R Ph_R Ph C_alpha_S H_S H C_alpha_S->H_S COOH_S COOH C_alpha_S->COOH_S NH2_S NH₂ C_alpha_S->NH2_S Ph_S Ph mirror

Caption: Enantiomers: (R)- and (S)-Phenylglycine as non-superimposable mirror images.

Comparative Performance in Asymmetric Synthesis

The primary value of enantiomerically pure phenylglycine derivatives lies in their ability to control the stereochemical outcome of a reaction, a field known as asymmetric synthesis.[2][9] They are most commonly employed as chiral auxiliaries or as direct precursors to chiral products.

Role as a Chiral Auxiliary: The Asymmetric Strecker Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer.[2][10] After the desired stereocenter is created, the auxiliary is removed and can often be recovered. Phenylglycine derivatives, particularly (R)-phenylglycine amide, have proven to be excellent chiral auxiliaries in the asymmetric Strecker synthesis of α-amino acids.[11][12]

The Performance Distinction: The choice between the (R)- and (S)-enantiomer of the auxiliary directly dictates the stereochemistry of the resulting amino acid.

  • (R)-Phenylglycine Amide Auxiliary: Leads to the preferential formation of the (S)-enantiomer of the target amino acid.[11][12]

  • (S)-Phenylglycine Amide Auxiliary: Conversely, this would be used to synthesize the (R)-enantiomer of the target amino acid.[11]

Mechanism of Action: The bulky phenyl group of the auxiliary creates a sterically hindered environment around the reactive center (an imine intermediate). The incoming nucleophile (cyanide) is forced to attack from the less hindered face, leading to the formation of one diastereomer in excess. A key advantage of this specific protocol is the use of a crystallization-induced asymmetric transformation.[11][12] In this process, the desired diastereomeric product is less soluble and selectively crystallizes from the reaction mixture. This precipitation shifts the equilibrium in solution towards the formation of more of the desired product, resulting in both high diastereoselectivity and high yield.[11]

Experimental Data: Synthesis of (S)-tert-Leucine

The following data is derived from the asymmetric Strecker reaction using (R)-phenylglycine amide as the chiral auxiliary with pivaldehyde.[11]

ParameterResult
Chiral Auxiliary (R)-Phenylglycine amide
Substrate Pivaldehyde
Product (S)-tert-Leucine
Yield (Amino Nitrile Intermediate) 76-93%
Diastereomeric Ratio (dr) > 99:1
Enantiomeric Excess (ee) of Final Product > 98%

This data underscores the exceptional performance of the (R)-phenylglycine auxiliary in controlling the synthesis to produce the (S)-product with near-perfect stereoselectivity.

G cluster_workflow Asymmetric Strecker Synthesis Workflow A Step 1: Reaction (R)-Phenylglycine Amide + Aldehyde + NaCN B Step 2: In-situ CIAT Selective Crystallization of (R,S)-Amino Nitrile A->B Diastereomeric Mixture in Equilibrium C Step 3: Hydrolysis Removal of Chiral Auxiliary (6 N HCl) B->C Isolate Solid D Final Product (S)-Amino Acid (>98% ee) C->D

Caption: Workflow for the Asymmetric Strecker Synthesis using a chiral auxiliary.

Precursor for β-Lactam Antibiotics

One of the most significant industrial applications of phenylglycine is in the synthesis of semi-synthetic penicillins and cephalosporins.[4][13] The side chain of these antibiotics is critical for their antibacterial activity and pharmacokinetic properties.

The Performance Distinction: In this application, the (R)-enantiomer is not just preferred; it is essential.

  • (R)-(-)-2-Phenylglycine (D-Phenylglycine): This enantiomer is the direct precursor to the side chain of crucial antibiotics like Ampicillin, Amoxicillin, and Cefalexin.[4][5] The specific (R)-configuration of the side chain is vital for the molecule to bind effectively to the active site of bacterial penicillin-binding proteins (PBPs), thereby inhibiting cell wall synthesis and exerting its bactericidal effect.

  • (S)-(+)-2-Phenylglycine (L-Phenylglycine): The (S)-enantiomer does not possess the same biological activity and is not used in the synthesis of these major antibiotics.[14] Its use would result in a therapeutically ineffective compound.

The annual production of (R)-phenylglycine exceeds 5,000 tons, highlighting its immense importance in the pharmaceutical industry.[15] This demand is driven entirely by the strict stereochemical requirements of β-lactam antibiotic synthesis.

Detailed Experimental Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine

This protocol describes a validated method for synthesizing an enantiomerically enriched amino acid, demonstrating the practical performance of the (R)-phenylglycine auxiliary.[11][12]

Objective: To synthesize (S)-tert-Leucine using (R)-phenylglycine amide as a chiral auxiliary via a crystallization-induced asymmetric transformation.

Materials:

  • (R)-Phenylglycine amide hydrochloride

  • Pivaldehyde

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • 6 N Hydrochloric Acid (HCl)

Procedure:

  • Imine Formation and Nucleophilic Addition:

    • In a suitable reaction vessel, dissolve (R)-phenylglycine amide hydrochloride (1 equivalent) and pivaldehyde (1 equivalent) in a mixture of Methanol and Water.

    • Stir the mixture at room temperature.

    • Slowly add an aqueous solution of Sodium Cyanide (1 equivalent) to the mixture. The cyanide acts as the nucleophile, while the in-situ formation of HCN is catalyzed.

  • Crystallization-Induced Asymmetric Transformation (CIAT):

    • Continue stirring the reaction mixture at room temperature for 48-96 hours.

    • During this time, the less soluble (R,S)-α-amino nitrile diastereomer will selectively precipitate out of the solution as a white solid.

    • The equilibrium between the (R,S) and (R,R) diastereomers in solution will continuously shift to form more of the precipitating (R,S) product.

  • Isolation of the Diastereomerically Pure Intermediate:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with a cold solvent mixture (e.g., water/methanol) to remove any soluble impurities.

    • The isolated solid is the diastereomerically pure (>99:1 dr) (R,S)-amino nitrile.

  • Removal of the Chiral Auxiliary (Hydrolysis):

    • Suspend the isolated (R,S)-amino nitrile in 6 N HCl.

    • Heat the mixture at reflux (approximately 100°C) for several hours to hydrolyze both the nitrile and the amide functionalities.

    • This step cleaves the chiral auxiliary, which can be recovered from the reaction mixture, and converts the nitrile to a carboxylic acid.

  • Isolation of the Final Product:

    • After hydrolysis is complete, cool the reaction mixture.

    • Purify the resulting amino acid (S)-tert-leucine using standard techniques, such as ion-exchange chromatography or crystallization.

    • The final product is obtained with a high enantiomeric excess (>98% ee).

Conclusion

While this compound and its (S)-enantiomer are identical in their basic chemical makeup, their performance in the world of stereoselective synthesis is starkly divergent. The choice between them is a critical decision that dictates the stereochemical fate of a synthetic pathway.

  • As chiral auxiliaries , their performance is mirrored but opposite; the (R)-auxiliary reliably produces (S)-products, while the (S)-auxiliary would yield (R)-products. This allows chemists to access either enantiomer of a target molecule with high fidelity.

  • As precursors in drug synthesis , particularly for β-lactam antibiotics, the performance is absolute. The (R)-enantiomer is the biologically active and industrially essential building block, while the (S)-enantiomer is inactive for this purpose.

This guide demonstrates that a deep understanding of enantiomer-specific performance, supported by robust experimental data and protocols, is fundamental to the rational design and successful execution of modern asymmetric synthesis.

References

A Comparative Guide to the Applications of (R)-(-)-2-Phenylglycine Chloride Hydrochloride and Its Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral directing group is paramount to achieving high stereoselectivity and overall efficiency. Among the arsenal of available chiral building blocks, (R)-(-)-2-Phenylglycine chloride hydrochloride and its derivatives have carved a significant niche, particularly in the synthesis of enantiomerically pure α-amino acids and β-lactams. This guide provides an in-depth technical comparison of the performance of (R)-phenylglycine-derived chiral auxiliaries against other widely used alternatives, supported by experimental data and detailed protocols. Our analysis aims to equip researchers with the critical information needed to make informed decisions in the design and execution of complex synthetic strategies.

The Role of this compound as a Chiral Precursor

Asymmetric Synthesis of α-Amino Acids: The Strecker Reaction

The Strecker synthesis is a cornerstone for the preparation of α-amino acids. The use of a chiral amine is a common strategy to induce asymmetry. Here, we compare the performance of (R)-phenylglycine amide, a derivative of the topic compound, with other chiral auxiliaries in this critical transformation.

(R)-Phenylglycine Amide: Superior Diastereoselectivity through Crystallization-Induced Asymmetric Transformation

A significant advancement in the asymmetric Strecker synthesis involves the use of (R)-phenylglycine amide as a chiral auxiliary. This method leverages a crystallization-induced asymmetric transformation to afford α-amino nitriles with exceptional diastereomeric purity.[3][4]

Key Performance Data:

Aldehyde/KetoneChiral AuxiliaryDiastereomeric Ratio (dr)Yield (%)Reference
Pivaldehyde(R)-Phenylglycine amide> 99:176-93[3][4]
3,4-Dimethoxyphenylacetone(R)-Phenylglycine amide> 99:176[3][4]

The remarkable diastereoselectivity is achieved through the selective precipitation of one diastereomer from the reaction mixture, driving the equilibrium towards the formation of that isomer.[3] This one-pot procedure is highly practical and leads to the straightforward synthesis of valuable non-proteinogenic amino acids like (S)-tert-leucine with high enantiomeric excess (>98% ee) after cleavage of the auxiliary.[3][4]

Comparison with Other Chiral Auxiliaries in the Strecker Synthesis

While direct side-by-side comparisons under identical conditions are scarce in the literature, we can infer performance from various studies. Other notable chiral auxiliaries for the asymmetric Strecker reaction include derivatives of (R)-phenylglycinol and other chiral amines. While effective, they often do not report the near-perfect diastereoselectivity achieved with (R)-phenylglycine amide's crystallization-driven method.

Experimental Protocol: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide

This protocol is adapted from the work of Boesten et al.[3][4]

  • To a solution of (R)-phenylglycine amide hydrochloride (1.0 eq) and pivaldehyde (1.0 eq) in water, add a solution of sodium cyanide (1.0 eq) in water.

  • Adjust the pH to approximately 7 with acetic acid.

  • Heat the reaction mixture to 70 °C and stir for 24 hours.

  • During this time, a precipitate of the desired (R,S)-α-amino nitrile will form.

  • Cool the mixture to room temperature and filter the solid.

  • Wash the solid with water and dry to obtain the diastereomerically pure α-amino nitrile.

  • The chiral auxiliary can be removed by hydrolysis to yield the target α-amino acid.

Logical Workflow for Asymmetric Strecker Synthesis

Strecker_Workflow Start (R)-Phenylglycine Chloride Hydrochloride Auxiliary (R)-Phenylglycine Amide Start->Auxiliary Reaction Strecker Reaction (Crystallization-Induced Asymmetric Transformation) Auxiliary->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Cyanide Cyanide Source Cyanide->Reaction Diastereomer Diastereomerically Pure α-Amino Nitrile (dr > 99:1) Reaction->Diastereomer Cleavage Auxiliary Cleavage Diastereomer->Cleavage Product Enantiomerically Pure α-Amino Acid (ee > 98%) Cleavage->Product Recycle Recovered Auxiliary Cleavage->Recycle

Caption: Workflow for the asymmetric Strecker synthesis.

Asymmetric Synthesis of β-Lactams: The Staudinger Reaction

The [2+2] cycloaddition of a ketene and an imine, known as the Staudinger β-lactam synthesis, is a powerful tool for constructing the β-lactam ring, a core structure in many antibiotics. Chiral auxiliaries derived from (R)-phenylglycine have proven to be highly effective in controlling the stereochemistry of this reaction.

(R)-Phenylglycine-Derived Oxazolidinones as Chiral Auxiliaries

Enantiopure oxazolidinones, readily synthesized from (R)-phenylglycine, are excellent chiral auxiliaries for the ketene-imine cycloaddition.[5] These auxiliaries are typically attached to the ketene precursor.

Key Performance Data:

Chiral AuxiliaryKetenophile (Imine)Diastereomeric Ratio (dr)Yield (%)Reference
(S)-4-phenyloxazolidinon-3-ylacetyl chlorideN-benzylaldimines95:5 to 97:380-90[5]

The high diastereoselectivity is attributed to the steric hindrance provided by the substituent on the oxazolidinone ring, which directs the approach of the imine.

Comparison with Other Chiral Auxiliaries in β-Lactam Synthesis

Experimental Protocol: Diastereoselective β-Lactam Synthesis

A general procedure for the Staudinger reaction using a chiral auxiliary on the ketene component is as follows:

  • To a solution of the chiral N-acyl oxazolidinone (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) at -78 °C, add a base (e.g., triethylamine, 1.2 eq).

  • Slowly add the acid chloride (1.1 eq) to form the ketene in situ.

  • Add the imine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction and perform an aqueous workup.

  • Purify the crude product by chromatography to isolate the diastereomerically enriched β-lactam.

Logical Relationship in Staudinger Reaction Stereocontrol

Staudinger_Logic Auxiliary Chiral Auxiliary ((R)-Phenylglycine derivative) Ketene Chiral Ketene Precursor Auxiliary->Ketene controls stereochemistry TransitionState Diastereomeric Transition States Ketene->TransitionState Imine Achiral Imine Imine->TransitionState Product Diastereomerically Enriched β-Lactam TransitionState->Product leads to

Caption: Stereocontrol in the Staudinger reaction.

Alternative Application: Synthesis of Ampicillin

This compound is a crucial intermediate in the chemical synthesis of the antibiotic ampicillin.[4] However, an increasingly important alternative is the enzymatic synthesis of ampicillin, which offers several advantages in terms of environmental impact and reaction conditions.

Chemical Synthesis of Ampicillin

The industrial chemical synthesis typically involves the acylation of 6-aminopenicillanic acid (6-APA) with a protected derivative of D-(-)-phenylglycine, for which this compound is a key precursor. This process often requires low temperatures and the use of organic solvents.

Enzymatic Synthesis of Ampicillin

The enzymatic approach utilizes penicillin G acylase to couple 6-APA with an activated form of D-phenylglycine, such as D-phenylglycine methyl ester.[6][7]

Comparative Performance:

Synthesis MethodKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Chemical This compound, 6-APAHighWell-established, high throughputUse of hazardous reagents, low temperatures, organic solvents
Enzymatic D-Phenylglycine methyl ester, 6-APA, Penicillin G Acylase~88%[7]Mild reaction conditions (aqueous, room temp.), environmentally friendly, high selectivityEnzyme cost and stability can be a factor

Process Flow Comparison: Chemical vs. Enzymatic Ampicillin Synthesis

Ampicillin_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start (R)-(-)-2-Phenylglycine Chloride Hydrochloride chem_protect Protection/Activation chem_start->chem_protect chem_couple Coupling with 6-APA (Low Temperature, Organic Solvent) chem_protect->chem_couple chem_deprotect Deprotection chem_couple->chem_deprotect chem_product Ampicillin chem_deprotect->chem_product enz_start D-Phenylglycine Methyl Ester enz_couple Enzymatic Coupling with 6-APA (Aqueous, Room Temp.) enz_start->enz_couple enz_product Ampicillin enz_couple->enz_product

Caption: Comparison of chemical and enzymatic ampicillin synthesis workflows.

Conclusion

This compound and its derivatives, particularly (R)-phenylglycine amide and related oxazolidinones, are highly effective chiral auxiliaries in asymmetric synthesis. For the Strecker synthesis of α-amino acids, (R)-phenylglycine amide offers a distinct advantage through its ability to induce a crystallization-driven asymmetric transformation, leading to exceptionally high diastereoselectivity. In the synthesis of β-lactams, (R)-phenylglycine-derived oxazolidinones provide excellent stereocontrol, comparable to other leading chiral auxiliaries.

The choice between a chemical synthesis route for pharmaceuticals like ampicillin, which utilizes this compound, and an enzymatic alternative depends on a variety of factors including cost, scale, and environmental considerations. The data presented in this guide demonstrates that while traditional chemical methods are well-established, enzymatic and modern asymmetric catalytic methods employing derivatives of (R)-phenylglycine offer powerful, efficient, and often more sustainable alternatives for the synthesis of complex chiral molecules. Researchers are encouraged to consider the specific requirements of their synthetic targets when selecting the most appropriate chiral strategy.

References

comparative study of different synthesis routes for (R)-(-)-2-Phenylglycine chloride hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

(R)-(-)-2-Phenylglycine and its derivatives are crucial chiral building blocks in the pharmaceutical industry, most notably in the synthesis of semi-synthetic β-lactam antibiotics like ampicillin and cephalexin. The precise stereochemical configuration of this non-proteinogenic amino acid is paramount to the biological activity of the final drug substance. Consequently, the development of efficient, scalable, and enantioselective synthetic routes to (R)-(-)-2-Phenylglycine chloride hydrochloride is of significant academic and industrial interest. This guide provides a comparative analysis of various synthetic strategies, offering insights into their underlying principles, practical considerations, and relative merits for researchers, scientists, and drug development professionals.

Introduction to Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches: classical resolution of a racemic mixture, asymmetric synthesis using chiral auxiliaries or catalysts, and chemoenzymatic methods that leverage the high selectivity of enzymes. Each of these routes presents a unique set of advantages and challenges in terms of yield, enantiomeric excess (ee), cost-effectiveness, and scalability. This guide will delve into the specifics of prominent methods within these categories, including the Asymmetric Strecker Synthesis, the Bucherer-Bergs reaction followed by resolution, and innovative one-pot chemoenzymatic syntheses.

Comparative Analysis of Synthesis Routes

Chemoenzymatic Synthesis: A Powerful and Green Approach

Chemoenzymatic synthesis has emerged as a highly attractive strategy, combining the efficiency of chemical synthesis for racemic precursors with the exquisite enantioselectivity of enzymatic resolution. A prominent example is the one-pot synthesis of (R)-phenylglycine starting from benzaldehyde, cyanide, and ammonia, which first forms racemic phenylglycinonitrile via the Strecker synthesis.[1] This intermediate is then subjected to enantioselective hydrolysis by a nitrilase enzyme.

Mechanism and Key Advantages:

The core of this method lies in the dynamic kinetic resolution (DKR) process. The chemical Strecker synthesis produces a racemic mixture of (R)- and (S)-phenylglycinonitrile. An (R)-selective nitrilase then preferentially hydrolyzes the (R)-enantiomer to (R)-phenylglycine.[2] Concurrently, the unreacted (S)-phenylglycinonitrile undergoes in-situ racemization under mildly alkaline conditions, continuously replenishing the (R)-substrate for the enzyme.[1][3] This allows for a theoretical yield of up to 100% for the desired enantiomer.

Recent studies have demonstrated the use of recombinant E. coli strains overexpressing highly selective nitrilase variants, achieving high yields and excellent enantiomeric excess. For instance, the application of a mutant E. coli strain deficient in a specific peptidase, coupled with a highly (R)-specific nitrilase, has resulted in the synthesis of (R)-phenylglycine with ee values ≥ 95% and yields up to 81% relative to the initial benzaldehyde.[1][2]

Workflow for Chemoenzymatic Synthesis:

cluster_0 Chemical Step (Strecker Synthesis) cluster_1 Enzymatic Step (Dynamic Kinetic Resolution) cluster_2 Final Product Formation Benzaldehyde Benzaldehyde Racemic Phenylglycinonitrile Racemic Phenylglycinonitrile Benzaldehyde->Racemic Phenylglycinonitrile + KCN, NH3 KCN KCN KCN->Racemic Phenylglycinonitrile NH3 NH3 NH3->Racemic Phenylglycinonitrile (R)-Phenylglycinonitrile (R)-Phenylglycinonitrile Racemic Phenylglycinonitrile->(R)-Phenylglycinonitrile (S)-Phenylglycinonitrile (S)-Phenylglycinonitrile Racemic Phenylglycinonitrile->(S)-Phenylglycinonitrile (R)-Phenylglycine (R)-Phenylglycine (R)-Phenylglycinonitrile->(R)-Phenylglycine Nitrilase (R-selective hydrolysis) (S)-Phenylglycinonitrile->(R)-Phenylglycinonitrile Racemization (R)-(-)-2-Phenylglycine\nchloride hydrochloride (R)-(-)-2-Phenylglycine chloride hydrochloride (R)-Phenylglycine->(R)-(-)-2-Phenylglycine\nchloride hydrochloride + HCl

Caption: Chemoenzymatic synthesis of this compound.

Asymmetric Strecker Synthesis: Utilizing Chiral Auxiliaries

The Asymmetric Strecker Synthesis offers a direct route to enantiomerically enriched α-amino nitriles, the precursors to α-amino acids. This method relies on the use of a chiral auxiliary to control the stereochemical outcome of the reaction. (R)-phenylglycine amide has been demonstrated to be an excellent chiral auxiliary for this purpose.[4][5]

Mechanism and Crystallization-Induced Asymmetric Transformation:

In this approach, the chiral auxiliary, (R)-phenylglycine amide, reacts with an aldehyde (e.g., pivaldehyde) and a cyanide source.[4] The key to achieving high diastereoselectivity is a crystallization-induced asymmetric transformation.[5] In solution, the two diastereomeric α-amino nitrile products may exist in equilibrium. However, one diastereomer is significantly less soluble and selectively crystallizes out of the solution, driving the equilibrium towards its formation. This allows for the isolation of a nearly diastereomerically pure product.[4] The chiral auxiliary can then be cleaved to yield the desired enantiomer of the amino acid.

This method has been shown to produce diastereomerically pure α-amino nitriles in high yields (76-93%) and with a diastereomeric ratio (dr) greater than 99:1.[5][6]

Bucherer-Bergs Reaction and Classical Resolution

A more traditional approach involves the synthesis of racemic phenylglycine, followed by resolution of the enantiomers. The Bucherer-Bergs reaction is a classic multicomponent reaction that produces hydantoins from a carbonyl compound (e.g., benzaldehyde), potassium cyanide, and ammonium carbonate.[7][8] The resulting 5-phenylhydantoin can then be hydrolyzed to racemic phenylglycine.

Resolution Methods:

The separation of the enantiomers of racemic phenylglycine can be achieved through several methods:

  • Diastereomeric Salt Formation: This involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

  • Enzymatic Resolution: Similar to the chemoenzymatic approach, specific enzymes can be used to selectively act on one enantiomer of the racemic mixture. For example, D-hydantoinases can be used for the synthesis of (R)-phenylglycine from the corresponding racemic hydantoin.[1]

While reliable, classical resolution methods are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, unless an efficient racemization and recycling process for the unwanted enantiomer is implemented.

Synthesis Pathway via Bucherer-Bergs Reaction:

Benzaldehyde Benzaldehyde 5-Phenylhydantoin 5-Phenylhydantoin Benzaldehyde->5-Phenylhydantoin + KCN, (NH4)2CO3 Racemic Phenylglycine Racemic Phenylglycine 5-Phenylhydantoin->Racemic Phenylglycine Hydrolysis (R)-Phenylglycine (R)-Phenylglycine Racemic Phenylglycine->(R)-Phenylglycine Resolution (S)-Phenylglycine (S)-Phenylglycine Racemic Phenylglycine->(S)-Phenylglycine Resolution (R)-(-)-2-Phenylglycine\nchloride hydrochloride (R)-(-)-2-Phenylglycine chloride hydrochloride (R)-Phenylglycine->(R)-(-)-2-Phenylglycine\nchloride hydrochloride + HCl

Caption: Synthesis of this compound via the Bucherer-Bergs reaction.

Final Step: Formation of the Hydrochloride Salt

Regardless of the synthetic route employed to obtain (R)-(-)-2-Phenylglycine, the final step involves its conversion to the hydrochloride salt. This is typically achieved by treating the amino acid with hydrochloric acid. A patented process describes the direct chlorination of D-(-)-phenylglycine hydrochloride to yield D-(-)-phenylglycine chloride hydrochloride, which is a valuable intermediate for antibiotics.[9]

Quantitative Comparison of Synthesis Routes

Synthesis RouteKey ReagentsTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Chemoenzymatic Synthesis Benzaldehyde, KCN, NH₃, NitrilaseUp to 81%[1]≥ 95%[1]High theoretical yield (DKR), environmentally friendly, one-pot process.Requires development and optimization of biocatalyst.
Asymmetric Strecker Synthesis Aldehyde, KCN, Chiral Auxiliary76-93% (for nitrile)[5]> 99:1 dr (for nitrile)[5]High diastereoselectivity, direct access to enantiomerically enriched precursor.Requires stoichiometric use of chiral auxiliary and subsequent removal.
Bucherer-Bergs & Resolution Benzaldehyde, KCN, (NH₄)₂CO₃< 50% (without racemization)> 99% (after resolution)Well-established, reliable method.Low theoretical yield without recycling, requires additional resolution step.

Experimental Protocols

Representative Protocol for Chemoenzymatic Synthesis

This protocol is a generalized representation based on published literature and should be optimized for specific laboratory conditions.

  • Strecker Synthesis: In a reaction vessel, combine benzaldehyde, potassium cyanide, and ammonia in appropriate molar ratios in a suitable buffer at a mildly alkaline pH (e.g., 9.5).[3]

  • Enzymatic Resolution: After the formation of racemic phenylglycinonitrile, introduce whole cells of a recombinant E. coli strain overexpressing an (R)-selective nitrilase.

  • Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation. Monitor the progress of the reaction by HPLC to determine the conversion of the nitrile and the formation of (R)-phenylglycine.

  • Work-up and Isolation: Once the reaction is complete, separate the biomass by centrifugation. Acidify the supernatant to precipitate the (R)-phenylglycine.

  • Hydrochloride Formation: Dissolve the isolated (R)-phenylglycine in a suitable solvent and treat with hydrochloric acid to yield this compound.

Conclusion

The choice of a synthetic route for this compound depends on several factors, including the desired scale of production, cost considerations, and available expertise. Chemoenzymatic synthesis, particularly with dynamic kinetic resolution, stands out as a highly efficient and sustainable method, offering high yields and excellent enantioselectivity in a one-pot process. Asymmetric Strecker synthesis provides a direct and highly selective route to the chiral precursor, while the traditional Bucherer-Bergs reaction followed by resolution remains a viable, albeit less atom-economical, option. The continued development of novel catalysts and biocatalysts will undoubtedly lead to even more efficient and greener syntheses of this important pharmaceutical building block in the future.

References

Safety Operating Guide

(R)-(-)-2-Phenylglycine chloride hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Disposal of (R)-(-)-2-Phenylglycine Chloride Hydrochloride

For researchers, scientists, and professionals in drug development, the responsible management of reactive chemical reagents is a cornerstone of laboratory safety, operational excellence, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, a corrosive and moisture-sensitive acyl chloride. Adherence to these procedures is critical for mitigating the risks of violent reactions, personal injury, and environmental contamination.

Core Hazard Profile & Immediate Safety Imperatives

This compound is a dual-hazard compound. It possesses the inherent corrosivity of an acid chloride and the physiological reactivity of a glycine derivative.[1][2] Understanding its hazard profile is the first step in ensuring safe handling and disposal.

According to the Globally Harmonized System (GHS) and OSHA, this compound is classified as a corrosive material that causes severe skin burns, eye damage, and potential respiratory irritation.[2][3] Inhalation of dust may lead to allergic or asthmatic symptoms.[2] The U.S. Department of Transportation (DOT) classifies it under Hazard Class 8, a designation for corrosive substances.[1][4]

Immediate Safety Precautions:

  • Engineering Controls: All handling, including weighing, transfers, and the entire disposal procedure, must be conducted within a certified chemical fume hood to prevent inhalation of dust and vapors.[5]

  • Emergency Equipment: A fully functional emergency eyewash station and safety shower must be immediately accessible in the work area.[4][6]

  • Personal Protective Equipment (PPE): A non-negotiable, multi-layered PPE approach is required:

    • Eye Protection: Chemical splash goggles used in conjunction with a face shield provide the highest level of protection.[4]

    • Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile, are mandatory. Inspect gloves for any signs of degradation before use.[4][7]

    • Body Protection: A chemical-resistant lab coat or apron must be worn.[4]

Hazard Classification Summary
OSHA Hazard Communication Standard (HCS) Corrosive; Causes severe skin burns and eye damage; May cause respiratory irritation; Sensitizer.[2][3][8]
GHS Pictograms Corrosion, Health Hazard, Exclamation Mark.[2]
DOT Classification UN3261, Corrosive solid, acidic, organic, n.o.s., Hazard Class 8, Packing Group II.[1]

The Foundational Principle: Neutralization Prior to Disposal

Direct disposal of this compound into a hazardous waste container without prior treatment is a significant safety risk. The acyl chloride functional group is highly reactive, particularly with water (hydrolysis), which is inevitably present in the environment and other waste streams.[9][10]

This reaction is strongly exothermic and vigorously produces hydrochloric acid (HCl) and (R)-(-)-2-Phenylglycine.[10] Uncontrolled mixing with other waste, especially aqueous or alcoholic solutions, can lead to a rapid temperature and pressure increase inside a sealed waste container, potentially causing a container breach and release of corrosive materials.[10][11]

Therefore, the core principle of safe disposal is controlled chemical deactivation (neutralization) . The goal is to convert the highly reactive acyl chloride into stable, less hazardous products before it is collected as chemical waste.[12][13]

Step-by-Step Neutralization Protocol: Aqueous Base Hydrolysis

This protocol details the most common and effective method for neutralizing this compound by converting it into the more stable and water-soluble sodium (R)-(-)-2-phenylglycinate and sodium chloride.

Materials Required:

  • Appropriate PPE (as detailed in Section 1)

  • Certified chemical fume hood

  • Large glass beaker or flask (volume should be at least 10 times the volume of the basic solution)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH paper or calibrated pH meter

  • 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Properly labeled hazardous waste container for aqueous waste

Protocol:

  • Preparation (Inside a Fume Hood):

    • Place the large beaker containing the cold sodium bicarbonate or sodium carbonate solution on the stir plate within an ice bath. The volume of the basic solution should ensure a significant molar excess relative to the acyl chloride being neutralized.

    • Begin gentle stirring of the basic solution.

  • Slow and Controlled Addition:

    • Very slowly, and in small portions, add the waste this compound to the center of the stirring basic solution.

    • Causality: This step is the most critical for safety. The reaction is exothermic and releases both hydrochloric acid (which is neutralized by the base) and carbon dioxide (CO₂) gas, which can cause significant frothing or effervescence.[12] A slow, portion-wise addition is essential to control the reaction rate, manage heat generation, and prevent the reaction from overflowing the container.[14]

  • Stirring and Monitoring:

    • After the final portion has been added, allow the mixture to stir for at least 2-3 hours. The ice bath can be removed once the initial vigorous reaction has subsided and the mixture is approaching room temperature.

    • Causality: Extended stirring ensures that the hydrolysis and neutralization reactions go to completion. Solid acyl chlorides may have limited initial solubility, and sufficient time is needed for the entire solid to react.

  • Verification of Neutralization:

    • Once the reaction is complete and the solution has returned to room temperature, check the pH of the aqueous solution using pH paper or a meter.

    • The final pH should be between 6.0 and 9.0. If the solution is still acidic, add more of the basic solution portion-wise until a stable, neutral-to-basic pH is achieved.[12][15]

    • Trustworthiness: This verification step is a self-validating control, confirming that the reactive acyl chloride has been fully destroyed and the resulting acidic byproducts have been neutralized.

  • Waste Collection:

    • Transfer the fully neutralized aqueous solution to a properly labeled hazardous waste container designated for corrosive aqueous waste. Do not mix with organic solvent waste.[16]

Waste Segregation and Final Disposal Pathways

Proper segregation is key to a safe laboratory waste management program.

  • Neutralized Aqueous Waste: The solution generated from the protocol in Section 3 should be collected in a dedicated, clearly labeled container. While the primary reactive hazard has been eliminated, the solution still contains organic compounds and salts that must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[1][17]

  • Grossly Contaminated Items: Any items heavily contaminated with the solid this compound, such as weigh boats, spatulas, or paper towels from a spill cleanup, should be carefully quenched in a separate, large beaker using the same neutralization protocol before being disposed of as solid hazardous waste.

  • Contaminated PPE and Labware: Used gloves, disposable lab coats, and empty containers should be collected in a container for solid hazardous waste. The original chemical container must be triple-rinsed with a suitable solvent (e.g., acetone) before disposal; the first rinseate must be collected and treated as hazardous waste.[16]

  • Unused or Expired Product: For disposal of the chemical in its original container, contact your institution's EHS office. Do not attempt to neutralize large quantities of the chemical at once.

Spill Management Protocol

In the event of a spill of solid this compound:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure ventilation is adequate (i.e., the fume hood is operational).

  • Assess and Don PPE: Do not proceed with cleanup without the appropriate PPE as described in Section 1.

  • Containment: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. DO NOT USE WATER or combustible materials like paper towels directly on the spill, as this will initiate a reactive and exothermic event.[18]

  • Collection: Carefully sweep the contained material into a suitable, labeled container for hazardous waste. Use non-sparking tools if there is any risk of static discharge.[18]

  • Decontamination: The spill area should be decontaminated by wiping with a cloth dampened with a 5% sodium bicarbonate solution, followed by a water rinse. All cleanup materials must be collected as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with institutional policy.

Visual Workflow: Disposal Decision-Making

The following diagram outlines the logical flow for the proper management and disposal of waste streams containing this compound.

DisposalWorkflow start Waste Generation ((R)-(-)-2-Phenylglycine chloride hydrochloride) is_solid Waste Type? start->is_solid solid_waste Unreacted Solid or Grossly Contaminated Material is_solid->solid_waste  Solid ppe_waste Lightly Contaminated PPE (gloves, wipes) is_solid->ppe_waste  PPE neutralize Controlled Neutralization (Protocol Section 3) solid_waste->neutralize collect_solid Collect in Labeled Solid Hazardous Waste Container ppe_waste->collect_solid verify_ph Verify pH (6.0 - 9.0) neutralize->verify_ph verify_ph->neutralize  No (Re-treat) aqueous_waste Neutralized Aqueous Solution verify_ph->aqueous_waste  Yes collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container aqueous_waste->collect_aqueous disposal Arrange for Pickup by Licensed Waste Contractor collect_solid->disposal collect_aqueous->disposal

Caption: Decision workflow for managing this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.